molecular formula C12H18O6 B15601197 BD-AcAc2

BD-AcAc2

カタログ番号: B15601197
分子量: 258.27 g/mol
InChIキー: MDOKNTXSIGQKCJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BD-AcAc2 is a useful research compound. Its molecular formula is C12H18O6 and its molecular weight is 258.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C12H18O6

分子量

258.27 g/mol

IUPAC名

3-(3-oxobutanoyloxy)butyl 3-oxobutanoate

InChI

InChI=1S/C12H18O6/c1-8(13)6-11(15)17-5-4-10(3)18-12(16)7-9(2)14/h10H,4-7H2,1-3H3

InChIキー

MDOKNTXSIGQKCJ-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

The Multi-Faceted Mechanism of Action of BD-AcAc2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R,S)-1,3-butanediol diacetoacetate (BD-AcAc2) is a synthetic ketone ester that serves as a potent oral precursor to the ketone bodies, β-hydroxybutyrate (BHB) and acetoacetate (B1235776) (AcAc). Upon ingestion, this compound is rapidly metabolized, leading to a state of therapeutic ketosis. This elevation in circulating ketone bodies underpins the diverse pharmacological effects of this compound, which are primarily centered around anti-inflammatory, antioxidant, and metabolic modulatory pathways. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanism of Action: Induction of Therapeutic Ketosis

The fundamental mechanism of this compound is its ability to induce a rapid and sustained elevation of blood ketone body levels, mimicking the physiological state of ketosis often achieved through a ketogenic diet or prolonged fasting.[1][2] Once ingested, this compound is hydrolyzed in the gut and liver, releasing acetoacetate and 1,3-butanediol, which is subsequently converted to β-hydroxybutyrate.[3] These ketone bodies are the primary mediators of this compound's biological effects.

Anti-Inflammatory and Immunomodulatory Effects

A significant aspect of this compound's mechanism of action is its potent anti-inflammatory activity, primarily mediated by β-hydroxybutyrate.

Inhibition of the NLRP3 Inflammasome

This compound treatment has been demonstrated to directly target and inhibit the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome.[1] The activation of the NLRP3 inflammasome is a critical step in the innate immune response, leading to the cleavage of pro-caspase-1 into its active form. Activated caspase-1 then processes the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms. By inhibiting the NLRP3 inflammasome, this compound effectively reduces the production of these key inflammatory mediators.[1][4]

NLRP3_Inhibition cluster_extracellular Extracellular DAMPs_PAMPs DAMPs/PAMPs IL1b IL1b Inflammation Inflammation IL1b->Inflammation IL18 IL18 IL18->Inflammation

Inhibition of Pyroptosis and Induction of Autophagy

Downstream of NLRP3 inflammasome inhibition, this compound modulates programmed cell death pathways. By preventing the activation of caspase-1, it inhibits the cleavage of Gasdermin D (GSDMD), a key step in initiating pyroptosis, a highly inflammatory form of lytic cell death.[1] Concurrently, evidence suggests that the metabolic state induced by ketone bodies promotes autophagy, a cellular process for degrading and recycling damaged components, which can further contribute to reducing inflammation and maintaining cellular homeostasis.[1]

Modulation of Pro-inflammatory Cytokines

In a rat model of chronic colitis, treatment with this compound led to a significant reduction in the levels of several pro-inflammatory cytokines, including TNF-α, IL-6, IL-1β, and IL-18.[1] This broad anti-inflammatory effect is likely a consequence of both NLRP3 inflammasome inhibition and other immunomodulatory actions of ketone bodies.

Alleviation of Oxidative Stress

This compound exhibits significant antioxidant properties. In studies investigating central nervous system oxygen toxicity, oral administration of this compound was shown to reduce levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress, in both brain and lung tissues.[5][6] The precise molecular mechanism for this antioxidant effect is likely multifactorial, potentially involving direct radical scavenging by ketone bodies and the enhancement of endogenous antioxidant defense systems.[4]

Metabolic and Neuromodulatory Effects

Alternative Energy Substrate

Ketone bodies serve as a highly efficient alternative energy source for the brain and other tissues, particularly when glucose availability is limited.[4][7] This metabolic shift can have neuroprotective effects by bypassing deficits in glucose metabolism that are implicated in various neurological disorders.

Neurotransmitter Modulation

The state of ketosis induced by this compound can influence neurotransmitter systems. It has been proposed that ketosis may alter the balance between excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission, which could contribute to its observed anti-seizure effects in preclinical models.[7][8]

Signaling Functions of β-hydroxybutyrate

Beyond its metabolic role, BHB acts as a signaling molecule. It can bind to and activate G-protein coupled receptors such as the hydroxycarboxylic acid receptor 2 (HCAR2), which can suppress inflammatory responses by inhibiting nuclear factor-kappa B (NF-κB).[4][9] Additionally, BHB is a known inhibitor of class I histone deacetylases (HDACs), leading to epigenetic modifications that can alter the expression of genes involved in inflammation and oxidative stress.[9]

Experimental_Workflow cluster_assays Downstream Assays Animal_Model Animal Model (e.g., DSS-induced colitis in rats, Mice exposed to hyperbaric oxygen) Treatment Treatment Groups: - Control (Vehicle) - this compound (various doses) Animal_Model->Treatment Sample_Collection Sample Collection (Blood, Colon, Brain, Lung Tissue) Treatment->Sample_Collection Biochemical_Assays Biochemical Assays (ELISA for cytokines, MDA assay for oxidative stress) Sample_Collection->Biochemical_Assays Histology Histological Analysis (H&E staining, Immunohistochemistry) Sample_Collection->Histology Western_Blot Western Blot (NLRP3, Caspase-1, etc.) Sample_Collection->Western_Blot Gene_Expression Gene Expression Analysis (RT-qPCR) Sample_Collection->Gene_Expression Data_Analysis Data Analysis and Interpretation Biochemical_Assays->Data_Analysis Histology->Data_Analysis Western_Blot->Data_Analysis Gene_Expression->Data_Analysis

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies on this compound.

Table 1: Effects of this compound on Pro-inflammatory Cytokines in a Rat Model of Chronic Colitis [1]

CytokineControl (CC Group)This compound Treated (CC/KE Group)% Reductionp-value
TNF-α (pg/mg protein)~150~75~50%< 0.05
IL-6 (pg/mg protein)~125~60~52%< 0.05
IL-1β (pg/mg protein)~250~125~50%< 0.05
IL-18 (pg/mg protein)~300~150~50%< 0.05

Table 2: Effects of this compound on Oxidative Stress in a Mouse Model of CNS Oxygen Toxicity [5][6]

ParameterControl (Vehicle)This compound (10 g/kg)% Reductionp-value
Brain MDA (nmol/mg protein)Increased post-HBOSignificantly ReducedNot specified< 0.01
Lung MDA (nmol/mg protein)Increased post-HBOSignificantly ReducedNot specified< 0.01
Seizure Latency (min)BaselineProlongedDose-dependent< 0.01

Detailed Experimental Protocols

Animal Model of Chronic Colitis[1]
  • Animals: Male Sprague-Dawley rats.

  • Induction of Colitis: Dextran sodium sulfate (B86663) (DSS) administered in drinking water.

  • Treatment: (R,R)-BD-AcAc2 administered to elevate blood β-hydroxybutyrate levels to mimic nutritional ketosis.

  • Assessments: Disease activity index (DAI), colon length and weight, histological scoring of inflammation and tissue damage.

  • Biochemical Analysis: Colonic tissue homogenates were used to measure cytokine levels (TNF-α, IL-6, IL-1β, IL-18) by ELISA and protein levels of inflammasome components by Western blot.

Animal Model of Central Nervous System Oxygen Toxicity[5][6]
  • Animals: Male mice.

  • Treatment: this compound administered by oral gavage (2.5, 5.0, or 10.0 g/kg body weight) in a peanut oil vehicle, 20 minutes prior to hyperbaric oxygen (HBO) exposure.

  • HBO Exposure: Mice were exposed to 600 kPa of HBO.

  • Assessments: Latency to seizure was recorded.

  • Biochemical Analysis: Brain and lung tissues were collected 60 minutes after HBO exposure to measure malondialdehyde (MDA) content as a marker of oxidative stress. Total protein in bronchoalveolar lavage fluid (BLF) and lung water content were also measured.

Conclusion

The mechanism of action of this compound is multifaceted, stemming from its primary function as a ketone body precursor. By inducing a state of therapeutic ketosis, this compound leverages the potent anti-inflammatory, antioxidant, and metabolic signaling properties of β-hydroxybutyrate and acetoacetate. Key molecular events include the direct inhibition of the NLRP3 inflammasome, reduction of pro-inflammatory cytokine production, alleviation of oxidative stress, and modulation of cellular energy metabolism and signaling pathways. This comprehensive mechanism makes this compound a promising therapeutic candidate for a range of conditions underpinned by inflammation and oxidative stress. Further research will continue to elucidate the intricate molecular interactions and full therapeutic potential of this ketone ester.

References

An In-Depth Technical Guide to the Synthesis and Chemical Properties of BD-AcAc2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BD-AcAc2, also known as 1,3-butanediol (B41344) diacetoacetate, is a ketone ester that has garnered significant interest in the scientific community for its potential therapeutic applications. As a precursor to the ketone bodies beta-hydroxybutyrate (βHB) and acetoacetate, this compound offers a method to induce a state of ketosis without the stringent dietary restrictions of a ketogenic diet. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and known biological activities of this compound, with a focus on experimental details and data presentation for the research and development professional.

Synthesis of this compound

The primary synthetic route to this compound involves the esterification of 1,3-butanediol with diketene (B1670635). This reaction directly forms the diacetoacetate ester of the diol.

Experimental Protocol: Synthesis of 1,3-Butanediol Diacetoacetate

Materials:

  • 1,3-butanediol

  • Diketene

  • Triethylamine (B128534) (catalyst)

  • Anhydrous sodium acetate (B1210297) (alternative catalyst)

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • To a stirred solution of 1,3-butanediol (1.0 equivalent) in anhydrous diethyl ether in a round-bottom flask equipped with a dropping funnel and a reflux condenser, add a catalytic amount of triethylamine (e.g., 0.05 equivalents).

  • Cool the reaction mixture in an ice bath.

  • Slowly add diketene (2.2 equivalents) dropwise from the dropping funnel, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure 1,3-butanediol diacetoacetate.

Note: An alternative method described in the patent literature utilizes anhydrous sodium acetate as a catalyst and involves heating the reaction mixture.

Chemical and Physical Properties

This compound is a viscous liquid. A summary of its key chemical and physical properties is presented in the table below.

PropertyValueReference
Molecular Formula C12H18O6--INVALID-LINK--
Molecular Weight 258.27 g/mol --INVALID-LINK--
Appearance Viscous liquidGeneral Observation
Boiling Point Data not available
Solubility Soluble in many organic solventsGeneral knowledge of esters
Stability Hydrolyzes in the presence of acid or base to 1,3-butanediol and acetoacetic acid. The stability is pH and temperature-dependent.General chemical principles
Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~5.2 (m, 1H, -CH-O-), 4.2 (t, 2H, -CH₂-O-), 3.4 (s, 4H, -CO-CH₂-CO-), 2.2 (s, 6H, -CO-CH₃), 1.9 (q, 2H, -CH₂-), 1.3 (d, 3H, -CH-CH₃). (Predicted, based on the structure and data for similar compounds).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~200 (-CO-), 167 (-O-CO-), 65 (-CH-O-), 60 (-CH₂-O-), 50 (-CO-CH₂-CO-), 30 (-CO-CH₃), 25 (-CH₂-), 20 (-CH-CH₃). (Predicted, based on the structure and data for similar compounds).

  • FTIR (neat, cm⁻¹): ~1740 (C=O, ester), ~1715 (C=O, ketone), ~1150 (C-O, ester). (Predicted, based on functional groups).

  • Mass Spectrometry (EI): Fragmentation patterns would likely show loss of acetoacetyl groups and fragments corresponding to 1,3-butanediol. The molecular ion peak [M]⁺ at m/z = 258 may be observed.

Biological Activity and Signaling Pathways

This compound is primarily investigated for its ability to induce ketosis, leading to various physiological effects. Its biological activity is attributed to the metabolic products, β-hydroxybutyrate and acetoacetate.

Anticonvulsant Properties

Oral administration of this compound has been shown to increase the seizure threshold in animal models.[1][2] The proposed mechanism involves the elevation of ketone bodies in the brain, which can modulate neurotransmitter systems.

  • Enhancement of GABAergic Inhibition: Ketone bodies may increase the synthesis of the inhibitory neurotransmitter GABA.[3][4]

  • Reduction of Glutamatergic Excitability: Acetoacetate can inhibit the vesicular glutamate (B1630785) transporter, reducing the release of the excitatory neurotransmitter glutamate.[1]

  • Adenosine (B11128) A1 Receptor Activation: Ketosis may lead to an increase in adenosine levels, which can activate A1 receptors, resulting in neuroprotective and anticonvulsant effects.

Anticonvulsant_Mechanism BD_AcAc2 This compound Administration Ketone_Bodies Increased Brain Ketone Bodies (Acetoacetate, βHB) BD_AcAc2->Ketone_Bodies GABA Enhanced GABAergic Inhibition Ketone_Bodies->GABA Glutamate Reduced Glutamatergic Excitability Ketone_Bodies->Glutamate Adenosine Adenosine A1 Receptor Activation Ketone_Bodies->Adenosine Seizure_Threshold Increased Seizure Threshold GABA->Seizure_Threshold Glutamate->Seizure_Threshold Adenosine->Seizure_Threshold

Caption: Proposed anticonvulsant mechanism of this compound.

Anti-Obesity and Metabolic Effects

Studies in animal models have demonstrated that dietary supplementation with this compound can reduce body weight and adiposity, even in the context of a high-fat diet.[5][6] The underlying mechanisms are thought to involve alterations in energy metabolism and signaling pathways that regulate fat storage and expenditure.

  • Increased Energy Expenditure: this compound administration has been associated with increased resting energy expenditure.[5][6]

  • Brown Adipose Tissue (BAT) Activation: The compound may promote thermogenesis by activating BAT.[5]

  • PPAR Signaling: Ketone bodies can act as signaling molecules and may modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism.[7][8]

  • mTOR Pathway: The mTOR signaling pathway, a central regulator of cell growth and metabolism, can be influenced by nutrient availability, and ketone bodies may play a role in its modulation.[9][10][11]

Anti_Obesity_Mechanism BD_AcAc2 This compound Supplementation Ketone_Bodies Increased Circulating Ketone Bodies BD_AcAc2->Ketone_Bodies Energy_Expenditure Increased Energy Expenditure Ketone_Bodies->Energy_Expenditure BAT_Activation Brown Adipose Tissue Activation Ketone_Bodies->BAT_Activation PPAR_Signaling Modulation of PPA-gamma Signaling Ketone_Bodies->PPAR_Signaling mTOR_Signaling Modulation of mTOR Signaling Ketone_Bodies->mTOR_Signaling Adiposity_Reduction Reduced Adiposity & Body Weight Energy_Expenditure->Adiposity_Reduction BAT_Activation->Adiposity_Reduction PPAR_Signaling->Adiposity_Reduction mTOR_Signaling->Adiposity_Reduction

Caption: Potential anti-obesity mechanisms of this compound.

Conclusion

This compound is a promising ketone ester with demonstrated anticonvulsant and anti-obesity effects in preclinical studies. Its synthesis is achievable through standard organic chemistry techniques. Further research is warranted to fully elucidate its chemical properties, pharmacokinetic profile, and the precise molecular mechanisms underlying its therapeutic potential. This guide provides a foundational resource for scientists and researchers entering this exciting field of study.

References

Pharmacokinetics of R,S-1,3-Butanediol Acetoacetate Diester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

R,S-1,3-butanediol acetoacetate (B1235776) diester (BD-AcAc2) is a synthetic ketone ester developed as an exogenous source of ketone bodies, namely acetoacetate (AcAc) and β-hydroxybutyrate (βHB). As a non-ionized, sodium-free precursor, it serves as a potential alternative energy substrate for parenteral and enteral nutrition and has been investigated for its therapeutic potential in inducing a state of nutritional ketosis.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics of this compound, detailing its absorption, distribution, metabolism, and excretion. It is intended for researchers, scientists, and professionals in drug development seeking in-depth information on this compound.

Absorption and Hydrolysis

R,S-1,3-butanediol acetoacetate diester is a pro-drug that is not pharmacologically active in its intact form. Following oral or parenteral administration, it undergoes rapid hydrolysis by non-specific esterases present in the gastrointestinal tract, blood, and liver.[3] This enzymatic cleavage releases its constituent components: one molecule of R,S-1,3-butanediol and two molecules of acetoacetate.

cluster_ingestion Administration & Hydrolysis cluster_products BD_AcAc2 R,S-1,3-Butanediol Acetoacetate Diester (this compound) Esterases Esterases (Gut, Blood, Liver) BD_AcAc2->Esterases Hydrolysis_Products Hydrolysis Products Esterases->Hydrolysis_Products RS_BD R,S-1,3-Butanediol AcAc Acetoacetate (x2)

Caption: Initial hydrolysis of this compound by esterases into its core components.

Distribution

The hydrolysis products, 1,3-butanediol (B41344) and acetoacetate, are small, water-soluble molecules that are readily distributed throughout the body via the circulatory system. Ketone bodies like acetoacetate and its reduced form, βHB, are transported from the liver to extrahepatic tissues, such as the brain, heart, and skeletal muscle.[3] This transport across cell membranes is facilitated by monocarboxylic acid transporters (MCTs), primarily MCT1 and MCT2.[3]

Metabolism

The metabolic fate of this compound is determined by the distinct pathways of its hydrolysis products. The racemic nature of the 1,3-butanediol component is a critical factor in its metabolism.

  • Acetoacetate (AcAc): As a primary ketone body, acetoacetate can be directly utilized by extrahepatic tissues. Within the mitochondria of these tissues, it is converted to acetoacetyl-CoA in a rate-limiting step catalyzed by succinyl-CoA-3-oxoacid CoA transferase (SCOT).[3] Acetoacetyl-CoA is then cleaved by thiolase to produce two molecules of acetyl-CoA, which enter the TCA cycle for ATP production.[3] Acetoacetate can also be reversibly reduced to D-βHB by β-hydroxybutyrate dehydrogenase or undergo spontaneous decarboxylation to form acetone, which is largely excreted via the breath and urine.[3]

  • (R)-1,3-Butanediol: The R-enantiomer is efficiently metabolized in the liver via a "non-classical" ketogenic pathway.[4] It is oxidized by alcohol dehydrogenase and aldehyde dehydrogenase to yield the physiological ketone bodies, R-β-hydroxybutyrate (D-βHB) and acetoacetate.[3][5][6]

  • (S)-1,3-Butanediol: The S-enantiomer is taken up by the liver at the same rate as the R-enantiomer; however, its metabolic conversion to physiological ketone bodies is significantly less efficient.[5][6] Studies in perfused rat livers show that only 29-38% of the S-1,3-butanediol taken up is converted to acetoacetate and R-β-hydroxybutyrate.[6] The remainder is metabolized to the non-physiological S-β-hydroxybutyrate, lipids, and CO2.[6]

cluster_liver Hepatic Metabolism cluster_extrahepatic Extrahepatic Tissue Utilization RS_BD R,S-1,3-Butanediol R_BD R-1,3-Butanediol RS_BD->R_BD S_BD S-1,3-Butanediol RS_BD->S_BD Enzymes Alcohol/Aldehyde Dehydrogenase R_BD->Enzymes S_BD->Enzymes Phys_Ketones Physiological Ketones (D-βHB, AcAc) Enzymes->Phys_Ketones Enzymes->Phys_Ketones  29-38% NonPhys_Met Other Metabolites Enzymes->NonPhys_Met  ~60-70% S_BHB S-βHB Lipids_CO2 Lipids & CO2 AcAc_source Acetoacetate (from Hydrolysis) Ketone_Pool Ketone Pool (AcAc, D-βHB) AcAc_source->Ketone_Pool MCT MCT1/2 Ketone_Pool->MCT Acetyl_CoA Acetyl-CoA MCT->Acetyl_CoA TCA TCA Cycle (ATP Production) Acetyl_CoA->TCA

Caption: Metabolic pathways of R,S-1,3-butanediol and acetoacetate.

Quantitative Pharmacokinetic Data

Quantitative pharmacokinetic data for R,S-1,3-butanediol acetoacetate diester is primarily derived from animal studies. There is a notable lack of comprehensive human pharmacokinetic studies for this specific diester compared to other ketone esters.

Table 1: Pharmacokinetic Parameters in Conscious Pigs Data from Desrochers et al. (1995).[1][5]

Administration Route & DoseAnalytePeak Concentration (Cmax)
Continuous Infusion (IV or Intragastric) - 30% of hourly caloric requirement(R,S)-1,3-Butanediol~0.1 mM
Total Ketone Bodies~0.5 mM
Intragastric Bolus - 15% of daily caloric requirement(R,S)-1,3-Butanediol2-3 mM (brief peak)
Total Ketone Bodies5 mM (brief peak)

Table 2: Circulating Ketone Levels in Obese Mice Data from Davis et al.[7]

GroupCirculating D-β-hydroxybutyrate (mM)
Control (High-Fat Diet)0.32 ± 0.06
Ketone Ester (KE) - HFD + 30% energy from this compound0.51 ± 0.12

Key Experimental Methodologies

Detailed experimental protocols are crucial for the interpretation and replication of pharmacokinetic data.

5.1. In Vivo Metabolism Study in Conscious Pigs

  • Objective: To study the metabolism of this compound esters after continuous infusion or intragastric bolus administration.[1][2]

  • Animal Model: Conscious pigs.

  • Protocol:

    • Surgical Preparation: Animals were surgically fitted with catheters for infusion and blood sampling.

    • Acclimation: Pigs were allowed to recover from surgery and acclimate to the experimental conditions.

    • Dosing Regimens:

      • Continuous Infusion: Esters were infused for 3 hours, either intravenously or intragastrically, at a rate equivalent to 30% of the hourly caloric requirement.[2]

      • Intragastric Bolus: A single bolus of the ester, equivalent to 15% of the daily caloric requirement, was administered.[1]

    • Sample Collection: Blood samples were collected at predetermined intervals.

    • Analysis: Plasma was analyzed for concentrations of (R,S)-1,3-butanediol and total ketone bodies (acetoacetate and β-hydroxybutyrate).

start Conscious Pig Model prep Surgical Catheter Implantation start->prep acclimate Acclimation Period prep->acclimate dosing Dosing acclimate->dosing infusion Continuous Infusion (3 hours) dosing->infusion Regimen 1 bolus Intragastric Bolus (Single Dose) dosing->bolus Regimen 2 sampling Serial Blood Sampling infusion->sampling bolus->sampling analysis Plasma Analysis (BD & Ketones) sampling->analysis end PK Profile analysis->end

Caption: Experimental workflow for the in vivo metabolism study in pigs.

5.2. Dietary Intervention Study in Obese Mice

  • Objective: To determine the effect of dietary this compound on body weight, adiposity, and circulating ketone levels in high-fat diet-induced obese mice.[7]

  • Animal Model: Male C57BL/6J mice (35 weeks old).

  • Protocol:

    • Obesity Induction: Mice were fed a high-fat diet (HFD, 45% kcal from fat) for 10 weeks to induce obesity.

    • Randomization: Mice were randomized into two groups:

      • Control: Continued on the HFD.

      • Ketone Ester (KE): Switched to an HFD where 30% of the energy was isocalorically replaced by this compound.

    • Intervention Period: The dietary intervention lasted for 12 weeks.

    • Tissue Collection: At the end of the study, mice were fasted for 6 hours. Whole blood was collected from the trunk following decapitation. Tissues were snap-frozen in liquid N2.[7]

    • Analysis: Serum was analyzed for D-β-hydroxybutyrate concentrations.[7]

Excretion

The primary routes of excretion for ketone bodies are through urine and breath.[3] Acetoacetate can spontaneously degrade to acetone, a volatile compound that is excreted by the lungs.[3] Both acetoacetate and β-hydroxybutyrate are filtered by the kidneys and can be excreted in the urine, although renal reabsorption is typically efficient, especially at physiological concentrations.

Conclusion

The pharmacokinetics of R,S-1,3-butanediol acetoacetate diester are characterized by its function as a pro-drug that is rapidly hydrolyzed to release acetoacetate and a racemic mixture of 1,3-butanediol. The subsequent metabolism is stereospecific, with the R-enantiomer of 1,3-butanediol serving as an effective precursor to physiological ketone bodies, while the S-enantiomer is less efficiently converted. Animal studies demonstrate that this compound can successfully elevate circulating ketone body concentrations. However, a comprehensive understanding of its pharmacokinetic profile, particularly in humans, requires further investigation to fully characterize parameters such as bioavailability, clearance, and half-life.

References

In Vivo Metabolism of BD-AcAc₂: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in vivo metabolism of R,S-1,3-butanediol acetoacetate (B1235776) diester (BD-AcAc₂), a synthetic ketone ester designed to induce a state of nutritional ketosis. This document details the metabolic fate of BD-AcAc₂, its pharmacokinetic profile, and its influence on key signaling pathways. The information presented is supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.

Introduction

BD-AcAc₂ is an exogenous ketone ester that serves as a precursor to the ketone bodies acetoacetate (AcAc) and β-hydroxybutyrate (BHB).[1][2][3] By providing a direct source of ketones, BD-AcAc₂ can elevate blood ketone levels, mimicking the metabolic state of fasting or a ketogenic diet.[4] This has significant therapeutic potential in a range of applications, including neurological disorders, metabolic diseases, and performance enhancement.[4][5][6] Understanding the in vivo metabolism of BD-AcAc₂ is critical for its effective and safe application in preclinical and clinical research.

Metabolic Pathway of BD-AcAc₂

Upon oral administration, BD-AcAc₂ undergoes a two-step metabolic conversion to yield the ketone bodies AcAc and BHB.

Step 1: Hydrolysis

BD-AcAc₂ is first hydrolyzed in the gastrointestinal tract, blood, and liver by non-specific esterases. This enzymatic cleavage breaks the ester bonds, releasing two molecules of acetoacetate (AcAc) and one molecule of R,S-1,3-butanediol.

Step 2: Oxidation of 1,3-Butanediol

The liberated R,S-1,3-butanediol is transported to the liver, where it is oxidized by alcohol dehydrogenase and aldehyde dehydrogenase. This process converts R,S-1,3-butanediol into R,S-β-hydroxybutyrate (R,S-BHB). The physiologically active form, R-BHB, can then be utilized by extrahepatic tissues as an energy source. The metabolic fate of the S-enantiomer is less defined but is thought to involve conversion to S-β-hydroxybutyl-CoA.[3]

BD_AcAc2_Metabolism BD_AcAc2 BD-AcAc₂ (R,S-1,3-butanediol acetoacetate diester) Hydrolysis Hydrolysis (Esterases in gut, blood, liver) BD_AcAc2->Hydrolysis AcAc Acetoacetate (AcAc) Hydrolysis->AcAc BD R,S-1,3-Butanediol Hydrolysis->BD Energy Energy Production (Extrahepatic Tissues) AcAc->Energy Oxidation Oxidation (Alcohol/Aldehyde Dehydrogenase in Liver) BD->Oxidation BHB β-Hydroxybutyrate (BHB) Oxidation->BHB BHB->Energy

Metabolic pathway of BD-AcAc₂.

Pharmacokinetics and Biodistribution

Oral administration of BD-AcAc₂ leads to a rapid increase in circulating ketone bodies. The pharmacokinetic profile is characterized by a dose-dependent elevation of blood BHB and AcAc levels.

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative data on the in vivo effects of BD-AcAc₂ and a structurally similar ketone diester, bis-hexanoyl (R)-1,3-butanediol (BH-BD), in rodents.

CompoundSpeciesDoseRouteResulting Blood BHB ConcentrationReference
BD-AcAc₂Mouse30% of total kcals in dietOral0.51 ± 0.12 mM[3]
BD-AcAc₂MouseNot specifiedOral2-3 mM[4]
BD-AcAc₂Rat4 g/kgOralIncreased blood BHB (exact values not specified)[5]
BH-BDRat1,500 mg/kgOralCmax of 0.84 mM[7]
BiomarkerSpeciesTissueEffect of BD-AcAc₂ Administration
Malondialdehyde (MDA)MouseBrain & LungSignificantly reduced after hyperbaric oxygen exposure
Total ProteinMouseBronchoalveolar Lavage FluidSignificantly reduced after hyperbaric oxygen exposure
Lung Water ContentMouseLungSignificantly reduced after hyperbaric oxygen exposure

Signaling Pathway Modulation

The metabolic effects of BD-AcAc₂ extend beyond providing an alternative energy source. The resulting ketone bodies, particularly BHB, have been shown to act as signaling molecules, influencing cellular processes and gene expression.

Adenosine (B11128) Signaling Pathway

Studies suggest that the anticonvulsant effects of BD-AcAc₂ are mediated, at least in part, through the adenosine signaling pathway.[8] It is hypothesized that the increase in ketone metabolism elevates extracellular adenosine levels. Adenosine then activates A₁ adenosine receptors (A₁Rs), which have a neuroprotective and anti-epileptic effect by stabilizing neuronal membrane potential.[8]

Adenosine_Signaling cluster_BD BD-AcAc₂ Metabolism cluster_Neuron Neuronal Effects BD_AcAc2 BD-AcAc₂ Ketones Increased Ketone Bodies (BHB, AcAc) BD_AcAc2->Ketones Metabolism Adenosine Increased Extracellular Adenosine Ketones->Adenosine Leads to A1R Activation of A₁ Adenosine Receptors Adenosine->A1R Neuroprotection Neuroprotection & Anti-epileptic Effect A1R->Neuroprotection

Proposed adenosine signaling pathway.

Sirtuin Activation

Ketone bodies, particularly BHB, are known to have epigenetic regulatory functions, including the inhibition of histone deacetylases (HDACs), which can lead to the activation of sirtuins like SIRT1.[9] Sirtuins are a class of NAD⁺-dependent deacetylases that play crucial roles in metabolic regulation, stress resistance, and longevity.[9][10] While direct studies on BD-AcAc₂ and sirtuin activation are limited, it is plausible that the resulting increase in BHB could modulate sirtuin activity, contributing to the beneficial metabolic effects observed with BD-AcAc₂ administration.[9][11]

Sirtuin_Activation BD_AcAc2 BD-AcAc₂ BHB Increased β-Hydroxybutyrate (BHB) BD_AcAc2->BHB Metabolism HDAC_inhibition HDAC Inhibition BHB->HDAC_inhibition SIRT1_activation SIRT1 Activation HDAC_inhibition->SIRT1_activation Metabolic_benefits Improved Metabolic Health (e.g., increased β-oxidation) SIRT1_activation->Metabolic_benefits

Hypothesized sirtuin activation pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the in vivo study of BD-AcAc₂ metabolism.

Quantification of Ketone Bodies and Metabolites by UPLC-MS/MS

This protocol describes a method for the simultaneous quantification of BD-AcAc₂, 1,3-butanediol, acetoacetate, and β-hydroxybutyrate in plasma.

5.1.1. Sample Preparation

  • To a microcentrifuge tube, add 10 µL of plasma sample.

  • Add 10 µL of an internal standard mix containing stable isotope-labeled analogues of the analytes.

  • Add 30 µL of water and vortex to mix.

  • Add 200 µL of ice-cold extraction solution (50% methanol (B129727) in water, v/v) to precipitate proteins.

  • Vortex thoroughly and centrifuge at 15,000 x g at 4°C for 10 minutes.

  • Transfer 200 µL of the supernatant to a new tube and dry under a stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 160 µL of 0.0125% acetic acid in water (v/v) for analysis.[12]

5.1.2. UPLC-MS/MS Conditions

  • UPLC System: Waters Acquity Classic UPLC

  • Column: Waters Cortecs UPLC T3 (100x2.1 mm, 1.6 µm)

  • Column Temperature: 17.5°C

  • Mobile Phase A: 0.0125% acetic acid in water

  • Mobile Phase B: 0.0125% acetic acid in 60:40 water:methanol (v/v)

  • Gradient: 0% B, increasing to 10% B at 0.5 min, then to 20% B at 1.9 min.

  • Mass Spectrometer: Waters Xevo TQS triple quadrupole

  • Ionization: Electrospray ionization (ESI) in negative or positive mode as optimized for each analyte.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each analyte and internal standard.[12]

UPLC_Workflow Plasma_Sample 1. Plasma Sample (10 µL) Add_IS 2. Add Internal Standards Plasma_Sample->Add_IS Deproteinization 3. Protein Precipitation (ice-cold 50% Methanol) Add_IS->Deproteinization Centrifuge 4. Centrifugation (15,000 x g, 4°C, 10 min) Deproteinization->Centrifuge Dry_Supernatant 5. Dry Supernatant (Nitrogen Stream) Centrifuge->Dry_Supernatant Reconstitute 6. Reconstitute (0.0125% Acetic Acid) Dry_Supernatant->Reconstitute UPLC_MSMS 7. UPLC-MS/MS Analysis Reconstitute->UPLC_MSMS

UPLC-MS/MS sample preparation workflow.

Malondialdehyde (MDA) Assay in Brain Tissue

This protocol details the measurement of MDA, a marker of lipid peroxidation, in brain tissue using the thiobarbituric acid (TBA) method.

5.2.1. Tissue Homogenization

  • Excise brain tissue and place it in ice-cold buffer.

  • Prepare a 10% (w/v) homogenate in an appropriate buffer (e.g., Tris-HCl) using a tissue homogenizer.

  • Centrifuge the homogenate to pellet cellular debris and collect the supernatant for analysis.

5.2.2. MDA Reaction

  • In a microcentrifuge vial, add 250 µL of the brain homogenate supernatant.

  • Add 250 µL of Acid Reagent (e.g., phosphoric acid).

  • Add 250 µL of TBA Reagent (thiobarbituric acid solution).

  • Vortex the mixture vigorously.

  • Incubate the reaction mixture at 60°C for 60 minutes. This allows for the formation of the MDA-TBA adduct.

  • After incubation, cool the samples and centrifuge at 10,000 x g for 2-3 minutes to pellet any precipitate.

5.2.3. Spectrophotometric Measurement

  • Transfer the clear supernatant (the reaction mixture) to a cuvette.

  • Measure the absorbance of the MDA-TBA adduct at 532 nm using a spectrophotometer.

  • Quantify the MDA concentration by comparing the absorbance to a standard curve prepared with known concentrations of an MDA standard.

MDA_Assay_Workflow Brain_Homogenate 1. Brain Tissue Homogenate (Supernatant) Add_Reagents 2. Add Acid and TBA Reagents Brain_Homogenate->Add_Reagents Vortex 3. Vortex Add_Reagents->Vortex Incubate 4. Incubate (60°C for 60 min) Vortex->Incubate Centrifuge 5. Centrifuge (10,000 x g, 3 min) Incubate->Centrifuge Measure_Absorbance 6. Measure Absorbance at 532 nm Centrifuge->Measure_Absorbance

References

The Ketogenic Effect of BD-AcAc2: A Deep Dive into its Metabolic Induction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The exogenous ketone ester, R,S-1,3-butanediol diacetoacetate (BD-AcAc2), has emerged as a potent inducer of therapeutic ketosis, capable of rapidly and sustainably elevating blood ketone body levels. This guide provides a comprehensive technical overview of the metabolic pathways and mechanisms through which this compound exerts its ketogenic effect, supported by quantitative data, detailed experimental protocols, and visual representations of the core processes.

Core Mechanism: Hydrolysis and Metabolic Conversion

This compound is a synthetic compound designed to deliver ketone bodies to the systemic circulation. Its mechanism of action is a two-step process involving enzymatic hydrolysis followed by hepatic metabolism.

Upon oral ingestion, this compound is rapidly hydrolyzed by esterase enzymes, primarily within the small intestine and subsequently in the plasma. This enzymatic cleavage breaks the ester bonds, releasing its constituent molecules: one molecule of R,S-1,3-butanediol (BD) and two molecules of acetoacetate (B1235776) (AcAc).

The liberated AcAc is directly absorbed into the bloodstream, contributing to the initial rise in circulating ketone bodies. Concurrently, the BD molecule is transported via the portal vein to the liver for further metabolism. Within the hepatocytes, BD undergoes a two-step oxidation process to yield beta-hydroxybutyrate (BHB), another key ketone body. This conversion is catalyzed by cytosolic enzymes: alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). The resulting BHB is then released into the circulation.

A fraction of the elevated acetoacetate can also spontaneously decarboxylate to form acetone, the third ketone body, which is then excreted primarily through the lungs. The combined effect of direct AcAc release and the hepatic conversion of BD to BHB leads to a rapid and sustained state of hyperketonemia.

Metabolic_Pathway_of_BD_AcAc2 cluster_ingestion Oral Ingestion cluster_hydrolysis Small Intestine / Plasma cluster_liver Liver (Hepatocytes) cluster_circulation Systemic Circulation This compound This compound Hydrolysis Hydrolysis (Esterases) This compound->Hydrolysis BD R,S-1,3-Butanediol Hydrolysis->BD 1 molecule AcAc Acetoacetate (AcAc) Hydrolysis->AcAc 2 molecules Metabolism Metabolism ADH Alcohol Dehydrogenase BD->ADH Oxidation BHB Beta-Hydroxybutyrate (BHB) Ketosis Therapeutic Ketosis BHB->Ketosis ALDH Aldehyde Dehydrogenase ADH->ALDH Intermediate ALDH->BHB Oxidation AcAc->Ketosis Acetone Acetone AcAc->Acetone Spontaneous Decarboxylation Acetone->Ketosis

Quantitative Data on Ketosis Induction

Numerous preclinical studies have quantified the ketogenic effect of this compound administration. The following tables summarize key findings from studies in rodent models and initial data from human subjects.

Table 1: Blood Ketone Concentrations in Rodents Following this compound Administration

SpeciesDosageTime PointBHB (mM)AcAc (mM)Acetone (mM)Reference
Sprague Dawley Rat10 g/kg (oral gavage)30 min>3>3~0.7[1]
Sprague Dawley Rat10 g/kg (oral gavage)>4 hoursSustained >3Sustained >3Not reported[1]
C57BL/6J Mouse2.5 g/kg (oral gavage)Not specifiedNot specifiedNot specifiedNot specified[2]
C57BL/6J Mouse5.0 g/kg (oral gavage)Not specifiedNot specifiedNot specifiedNot specified[2]
C57BL/6J Mouse10.0 g/kg (oral gavage)Not specifiedNot specifiedNot specifiedNot specified[2]
Wistar Rat4% in dietChronicElevated vs. controlNot reportedNot reported[3]

Table 2: Blood Ketone Concentrations in Humans Following Ketone Ester Administration

Ketone Ester (if specified)DosageTime PointBHB (mM)AcAc (mM)Reference
Ketone Monoester714 mg/kg (3x/day for 5 days)Not specified~5.5Not reported[4]
Ketone MonoesterSingle dose24 hoursDose-dependent increaseDose-dependent increase[5]

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the ketogenic effects of this compound.

Rodent Studies

Animals: Studies have utilized various rodent strains, including Sprague Dawley rats and C57BL/6J mice.[1][2] Animals are typically housed in controlled environments with standard light-dark cycles and access to food and water ad libitum, except when fasting is a component of the experimental design.[6]

Compound Administration: this compound is commonly administered via oral gavage.[1][2] The compound is often dissolved in a vehicle such as peanut oil or water.[2] Dosages in rodent studies have ranged from 2.5 g/kg to 10 g/kg of body weight.[1][2] For chronic administration studies, this compound has been incorporated into the chow at a specified percentage.[3]

Blood Sampling and Analysis: Blood samples are typically collected at various time points post-administration to assess the pharmacokinetic profile of the ketone bodies. Common sampling sites in rodents include the tail vein or arterial catheters.[4] Blood ketone levels (BHB, AcAc, and acetone) are quantified using methods such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) or validated glucometers with ketone measurement capabilities.[7]

Experimental_Workflow_Rodent Start Start Acclimation Animal Acclimation Start->Acclimation Fasting Fasting (optional) Acclimation->Fasting Administration This compound Administration (Oral Gavage) Fasting->Administration Blood_Sampling Blood Sampling (Multiple Time Points) Administration->Blood_Sampling Analysis Ketone Analysis (UPLC-MS/MS or Meter) Blood_Sampling->Analysis Data_Collection Data Collection & Analysis Analysis->Data_Collection End End Data_Collection->End

Signaling Pathways Modulated by this compound-Induced Ketosis

The elevation of ketone bodies, particularly BHB and AcAc, initiates a cascade of intracellular signaling events that extend beyond their role as mere energy substrates. These signaling functions contribute to the therapeutic potential of ketosis.

Key Signaling Pathways:

  • Histone Deacetylase (HDAC) Inhibition: BHB is a known inhibitor of class I and IIa histone deacetylases.[8] This inhibition leads to an increase in histone acetylation, which in turn modulates the expression of genes involved in metabolic regulation, oxidative stress resistance, and inflammation.

  • NLRP3 Inflammasome Inhibition: Ketone bodies have been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system.[3][9] This inhibitory action can attenuate inflammatory responses.

  • G-Protein Coupled Receptor (GPCR) Activation: BHB can act as a ligand for certain G-protein coupled receptors, such as GPR109A (also known as HCAR2).[9] Activation of these receptors can influence lipolysis and inflammatory signaling.

  • Modulation of mTOR Signaling: There is evidence to suggest that ketone bodies can modulate the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[10]

Ketone_Body_Signaling cluster_ketones Elevated Ketone Bodies cluster_cellular_effects Cellular Effects cluster_outcomes Physiological Outcomes BHB BHB HDAC_Inhibition HDAC Inhibition BHB->HDAC_Inhibition NLRP3_Inhibition NLRP3 Inflammasome Inhibition BHB->NLRP3_Inhibition GPCR_Activation GPCR Activation (e.g., GPR109A) BHB->GPCR_Activation mTOR_Modulation mTOR Signaling Modulation BHB->mTOR_Modulation AcAc AcAc AcAc->NLRP3_Inhibition AcAc->mTOR_Modulation Gene_Expression Altered Gene Expression HDAC_Inhibition->Gene_Expression Anti_Inflammatory Anti-inflammatory Effects NLRP3_Inhibition->Anti_Inflammatory Metabolic_Regulation Metabolic Regulation GPCR_Activation->Metabolic_Regulation mTOR_Modulation->Metabolic_Regulation

Conclusion

This compound induces a rapid and sustained state of therapeutic ketosis through a well-defined metabolic pathway involving enzymatic hydrolysis and hepatic conversion. The resulting elevation in blood ketone bodies not only provides an alternative energy source but also activates a range of intracellular signaling pathways with potential therapeutic implications. This technical guide provides a foundational understanding for researchers and drug development professionals exploring the applications of exogenous ketone esters. Further research into the specific enzyme isoforms involved and the long-term effects of this compound administration in humans will be crucial for its clinical translation.

References

An In-depth Technical Guide to the Cellular Uptake and Transport of BD-AcAc2 Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

R,S-1,3-butanediol acetoacetate (B1235776) diester (BD-AcAc2) is a ketone ester investigated for its potential to induce a state of nutritional ketosis. Upon oral administration, this compound is hydrolyzed, releasing its constituent metabolites which can then be utilized by various tissues as an energy source. Understanding the cellular uptake and transport of these metabolites is critical for evaluating the pharmacokinetic and pharmacodynamic properties of this compound. This guide provides a detailed overview of the metabolic breakdown of this compound and the subsequent cellular transport of its key metabolites, acetoacetate (AcAc) and β-hydroxybutyrate (βHB).

Metabolic Breakdown of this compound

This compound is not directly absorbed by cells. It first undergoes hydrolysis in the gut and liver to release R,S-1,3-butanediol and two molecules of acetoacetate. The R,S-1,3-butanediol is subsequently oxidized in the liver to form β-hydroxybutyrate.[1][2][3] Therefore, the primary metabolites of this compound that are taken up and transported into cells are the ketone bodies: acetoacetate and β-hydroxybutyrate.

Cellular Transport of this compound Metabolites

The cellular uptake of the ketone bodies acetoacetate and β-hydroxybutyrate is not mediated by simple diffusion due to their charge at physiological pH. Instead, their transport across the plasma membrane is facilitated by a family of proton-linked monocarboxylate transporters (MCTs).[4][5] Specifically, MCT1 and MCT2 are the primary isoforms responsible for the transport of ketone bodies into various tissues, including the brain, heart, and skeletal muscle.[6][7][8]

The transport mechanism of MCTs involves the co-transport of a proton along with the monocarboxylate substrate, driven by the proton gradient across the cell membrane.[5]

Quantitative Data on Ketone Body Transport

The affinity of MCT1 and MCT2 for acetoacetate and β-hydroxybutyrate has been characterized by determining their Michaelis-Menten constant (Km), which represents the substrate concentration at half-maximal transport velocity. A lower Km value indicates a higher affinity of the transporter for the substrate.

TransporterSubstrateKm Value (mM)Species/System
MCT1Acetoacetate5.5 - 6.1Xenopus oocytes / Rat Hepatocytes
MCT1D-β-hydroxybutyrate10.1 - 12.7Xenopus oocytes / Rat Hepatocytes
MCT2Acetoacetate0.8Xenopus oocytes
MCT2D-β-hydroxybutyrate1.2Xenopus oocytes

Data compiled from multiple sources.[4][9]

Experimental Protocols

The study of cellular uptake and transport of ketone bodies like acetoacetate and β-hydroxybutyrate often employs in vitro assays using cultured cells or isolated membrane vesicles. A common method is the radiolabeled substrate uptake assay.

Radiolabeled Ketone Body Uptake Assay in Cultured Cells

This protocol outlines a general procedure for measuring the uptake of radiolabeled acetoacetate or β-hydroxybutyrate into a cell line of interest (e.g., neurons, astrocytes, or muscle cells) that expresses MCTs.

Materials:

  • Cultured cells grown in 24-well plates

  • Radiolabeled substrate (e.g., [14C]acetoacetate or [3H]β-hydroxybutyrate)

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4)

  • Wash buffer (ice-cold phosphate-buffered saline, PBS)

  • Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

  • Specific inhibitors of MCTs (e.g., α-cyano-4-hydroxycinnamate) for determining non-specific uptake.

Procedure:

  • Cell Culture: Seed cells in 24-well plates and grow to near confluence.

  • Preparation: On the day of the experiment, aspirate the growth medium from the wells.

  • Washing: Wash the cells twice with pre-warmed uptake buffer (37°C).

  • Pre-incubation: Add 500 µL of uptake buffer to each well and pre-incubate the plate at 37°C for 10-15 minutes to allow the cells to equilibrate. For inhibitor controls, add the MCT inhibitor to the uptake buffer during this step.

  • Initiation of Uptake: To start the uptake, aspirate the pre-incubation buffer and add 200 µL of uptake buffer containing the radiolabeled substrate at the desired concentration.

  • Incubation: Incubate the plate at 37°C for a predetermined time interval (e.g., 1-10 minutes). The optimal time should be determined in preliminary experiments to ensure measurement of the initial linear uptake rate.

  • Termination of Uptake: To stop the uptake, rapidly aspirate the uptake solution and immediately wash the cells three times with 1 mL of ice-cold wash buffer per well.

  • Cell Lysis: Add 250 µL of cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.

  • Quantification: Transfer the lysate from each well to a scintillation vial. Add 4 mL of scintillation cocktail to each vial.

  • Measurement: Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis: The amount of substrate taken up is calculated from the disintegrations per minute (DPM) and the specific activity of the radiolabeled substrate. The uptake rate is typically expressed as nmol of substrate per mg of protein per minute. Specific uptake is determined by subtracting the uptake in the presence of an MCT inhibitor from the total uptake.

Visualizations

Signaling Pathways and Experimental Workflows

BD_AcAc2_Metabolism_and_Transport cluster_Extracellular Extracellular Space cluster_Cellular Target Cell This compound This compound Acetoacetate_Ext Acetoacetate This compound->Acetoacetate_Ext Hydrolysis 1,3-Butanediol 1,3-Butanediol This compound->1,3-Butanediol Hydrolysis MCT MCT1/2 Acetoacetate_Ext->MCT bHB_Ext β-hydroxybutyrate bHB_Ext->MCT 1,3-Butanediol->bHB_Ext Hepatic Oxidation Acetoacetate_Int Acetoacetate TCA_Cycle TCA Cycle (Energy Production) Acetoacetate_Int->TCA_Cycle bHB_Int β-hydroxybutyrate bHB_Int->TCA_Cycle MCT->Acetoacetate_Int Transport MCT->bHB_Int Transport

Caption: Metabolism of this compound and cellular uptake of its metabolites.

Radiolabeled_Uptake_Assay_Workflow Start Start Seed_Cells 1. Seed cells in 24-well plates Start->Seed_Cells Wash_Cells 2. Wash with uptake buffer Seed_Cells->Wash_Cells Pre_incubate 3. Pre-incubate at 37°C Wash_Cells->Pre_incubate Initiate_Uptake 4. Add radiolabeled substrate Pre_incubate->Initiate_Uptake Incubate 5. Incubate for a defined time Initiate_Uptake->Incubate Stop_Uptake 6. Wash with ice-cold buffer Incubate->Stop_Uptake Lyse_Cells 7. Lyse cells Stop_Uptake->Lyse_Cells Measure_Radioactivity 8. Scintillation counting Lyse_Cells->Measure_Radioactivity Analyze_Data 9. Calculate uptake rate Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for a radiolabeled uptake assay.

References

An In-depth Technical Guide to the Safety and Toxicology Profile of BD-AcAc2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BD-AcAc2 (1,3-butanediol diacetoacetate), a ketone ester, is under investigation for its potential therapeutic applications in a variety of conditions due to its ability to induce ketosis. This document provides a comprehensive overview of the available safety and toxicological data on this compound and related ketone esters. The information presented is intended to guide researchers and drug development professionals in their evaluation of this compound. While existing studies suggest a favorable safety profile, this guide also highlights areas where further research is required to establish a complete toxicological assessment.

Introduction

This compound is an exogenous ketone precursor designed to elevate blood ketone levels, mimicking the physiological state of ketosis. This state has been associated with therapeutic benefits in neurological disorders, metabolic diseases, and other conditions. As with any novel therapeutic agent, a thorough understanding of its safety and toxicology is paramount before it can be considered for clinical use. This guide synthesizes the current knowledge from non-clinical studies to provide a detailed technical overview.

Chemical Identity

  • Chemical Name: 1,3-butanediol (B41344) diacetoacetate

  • Synonyms: this compound, Ketone Ester

  • CAS Number: 58213-75-5

  • Molecular Formula: C12H18O6

  • Molecular Weight: 258.27 g/mol

Non-Clinical Toxicology

The toxicological profile of this compound and other ketone esters has been evaluated in a number of in vitro and in vivo studies. The following sections summarize the key findings.

Acute Toxicity

No dedicated single-dose acute toxicity studies determining a specific LD50 for this compound were identified in the public domain. However, in a study investigating the effects of this compound on central nervous system oxygen toxicity in mice, the compound was administered via gavage at doses of 2.5, 5.0, and 10.0 g/kg body weight without reports of mortality related to the substance itself.[1][2]

Subchronic Toxicity

A 28-day oral toxicity study was conducted on a similar ketone monoester, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, in Wistar rats. The animals received diets containing the ketone monoester at 12 and 15 g/kg body weight/day for males and females, respectively (representing 30% of total calories). While the test group consumed less feed and gained less weight, there were no significant toxicological findings upon gross and microscopic evaluation.[3]

A 90-day subchronic toxicity study was performed on another ketone ester, bis-hexanoyl (R)-1,3-butanediol (BH-BD), in Sprague Dawley rats. The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 12,000 mg/kg/day. At higher doses, adverse effects included transient post-dose incoordination and decreased activity, as well as ulceration/erosion in the non-glandular stomach.[4]

Table 1: Summary of Subchronic Toxicity Studies on Ketone Esters

CompoundSpeciesDurationDose LevelsKey FindingsNOAELReference
(R)-3-hydroxybutyl (R)-3-hydroxybutyrateRat (Wistar)28 days12 g/kg/day (males), 15 g/kg/day (females)Reduced feed consumption and weight gain; no toxicologically significant findings.Not explicitly stated, but high doses were well-tolerated.[3]
bis-hexanoyl (R)-1,3-butanediol (BH-BD)Rat (Sprague Dawley)90 days9,000, 12,000, 15,000 mg/kg/dayTransient post-dose incoordination and decreased activity at ≥12,000 mg/kg/day; non-glandular stomach ulceration at ≥12,000 mg/kg/day.12,000 mg/kg/day[4]
Genotoxicity

A comprehensive battery of genotoxicity studies was conducted on the ketone ester bis-hexanoyl (R)-1,3-butanediol (BH-BD) in accordance with OECD guidelines and under Good Laboratory Practices. The results indicated no mutagenic or genotoxic potential.[5]

Table 2: Summary of Genotoxicity Studies on bis-hexanoyl (R)-1,3-butanediol (BH-BD)

AssayTest SystemConcentration/DoseMetabolic ActivationResultReference
Bacterial Reverse Mutation (Ames)S. typhimurium & E. coliUp to 5,000 µ g/plate With and without S9Negative[5]
In vitro MicronucleusHuman TK6 cellsUp to 100 µg/mLWith and without S9Negative[5]
In vivo MicronucleusSprague Dawley ratsNot specifiedN/ANegative[5]
Carcinogenicity

No carcinogenicity studies for this compound were found in the reviewed literature. This represents a significant data gap in the toxicological profile.

Reproductive and Developmental Toxicity

A developmental toxicity study of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate was conducted in pregnant Wistar rats. The animals were administered 2 g/kg body weight/day via gavage from gestation day 6 through 20. No adverse effects on Caesarean-sectioning or litter parameters were observed. While there was a higher overall incidence of fetal alterations in the test group, no specific alterations were attributable to the test substance.[3]

Table 3: Summary of Developmental Toxicity Study on (R)-3-hydroxybutyl (R)-3-hydroxybutyrate

SpeciesDoseGestation PeriodKey FindingsReference
Rat (Wistar)2 g/kg/dayDays 6-20No adverse effects on litter parameters. No specific fetal alterations attributed to the substance.[3]
Safety Pharmacology

Dedicated safety pharmacology studies on this compound focusing on cardiovascular, respiratory, and central nervous system effects are not extensively reported in the public literature. However, some studies on related ketone esters provide insights. For instance, in the 90-day study of BH-BD, transient post-dose observations of incoordination and decreased activity were noted, suggesting a potential effect on the central nervous system at high doses.[4] Further dedicated safety pharmacology studies are warranted.

Metabolism and Pharmacokinetics (ADME)

Upon oral administration, this compound is hydrolyzed in the gut and liver into 1,3-butanediol and acetoacetate (B1235776). 1,3-butanediol is then converted in the liver to β-hydroxybutyrate (BHB). Both acetoacetate and BHB are natural ketone bodies that can be used by various tissues as an energy source.

ADME_Pathway BD_AcAc2 This compound (Oral) Gut_Liver Gut/Liver Hydrolysis BD_AcAc2->Gut_Liver Butanediol 1,3-Butanediol Gut_Liver->Butanediol Acetoacetate Acetoacetate Gut_Liver->Acetoacetate Liver_Metabolism Liver Metabolism Butanediol->Liver_Metabolism Bloodstream Bloodstream Acetoacetate->Bloodstream BHB β-hydroxybutyrate (BHB) Liver_Metabolism->BHB BHB->Bloodstream Tissues Extrahepatic Tissues Bloodstream->Tissues Energy Energy Production (TCA Cycle) Tissues->Energy

Caption: Metabolic pathway of orally administered this compound.

Experimental Protocols

28-Day Oral Toxicity Study in Rats (Adapted from a study on a similar ketone monoester)
  • Test System: Crl:WI (Wistar) rats, 10 per sex per group.

  • Administration: Dietary, ad libitum. The ketone monoester was incorporated to provide 30% of the total caloric intake.

  • Control Groups: Carbohydrate-based and fat-based control diets.

  • Duration: 28 days.

  • Observations: Daily clinical observations, weekly body weight, and food consumption.

  • Clinical Pathology: Hematology, coagulation, and serum chemistry at termination.

  • Pathology: Gross necropsy and histopathological examination of a comprehensive list of tissues.

Experimental_Workflow_28_Day start Acclimatization of Wistar Rats randomization Randomization into Groups (n=10/sex/group) start->randomization dosing 28-Day Dietary Administration (Ketone Ester vs. Control Diets) randomization->dosing observations Daily Clinical Observations Weekly Body Weight & Food Consumption dosing->observations termination Study Termination (Day 29) dosing->termination blood_collection Blood Collection for Clinical Pathology termination->blood_collection necropsy Gross Necropsy termination->necropsy end Data Analysis & Reporting blood_collection->end histopathology Histopathological Examination necropsy->histopathology histopathology->end

Caption: Workflow for a 28-day oral toxicity study.

In Vitro Bacterial Reverse Mutation (Ames) Test (Adapted from a study on a similar ketone ester)
  • Test Strains: Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA).

  • Method: Plate incorporation method.

  • Metabolic Activation: With and without Aroclor 1254-induced rat liver S9 fraction.

  • Test Concentrations: A range of concentrations up to 5,000 µ g/plate .

  • Controls: Vehicle (negative) and known mutagens (positive).

  • Endpoint: Number of revertant colonies. A positive result is a concentration-related increase in revertant colonies.

Discussion and Conclusion

The available data from studies on this compound and structurally related ketone esters suggest a generally low order of toxicity. No significant adverse effects were observed in a 28-day rat study at high doses, and a 90-day study on a similar ester established a high NOAEL. Furthermore, a comprehensive genotoxicity battery for a related ketone ester was negative. The developmental toxicity study in rats did not indicate a teratogenic potential.

However, it is crucial to acknowledge the existing data gaps. There is a lack of specific acute toxicity data (LD50) for this compound. More importantly, long-term carcinogenicity studies have not been conducted. While some central nervous system effects were noted at high doses in one study, dedicated safety pharmacology assessments are needed for a complete picture.

Researchers and drug developers should consider these data gaps when planning future non-clinical studies. The information provided in this guide serves as a foundation for a comprehensive risk assessment and highlights the areas where further investigation is necessary to fully characterize the safety and toxicological profile of this compound.

Logical_Relationship_Safety_Assessment sub_BD This compound sub_acute Acute Toxicity sub_BD->sub_acute sub_subchronic Subchronic Toxicity sub_BD->sub_subchronic sub_geno Genotoxicity sub_BD->sub_geno sub_carcino Carcinogenicity sub_BD->sub_carcino sub_repro Reproductive/Developmental Toxicity sub_BD->sub_repro sub_safety Safety Pharmacology sub_BD->sub_safety sub_data_gap Data Gap sub_acute->sub_data_gap sub_data_available Data Available sub_subchronic->sub_data_available sub_geno->sub_data_available sub_carcino->sub_data_gap sub_repro->sub_data_available sub_safety->sub_data_gap

References

An In-depth Technical Guide to the Physiological Effects of R,S-1,3-Butanediol Acetoacetate Diester (BD-AcAc2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

R,S-1,3-butanediol acetoacetate (B1235776) diester (BD-AcAc2) is a synthetic ketone ester that has garnered significant interest within the scientific community for its ability to induce a state of nutritional ketosis. This guide provides a comprehensive overview of the physiological effects of this compound, drawing from preclinical studies. It details the compound's impact on various physiological and pathological conditions, including central nervous system oxygen toxicity, acute lung injury, chronic colitis, and energy metabolism. The document presents quantitative data in structured tables for comparative analysis, outlines detailed experimental methodologies, and visualizes key signaling pathways and experimental workflows using the DOT language for Graphviz. This technical guide is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of exogenous ketones.

Introduction

Nutritional ketosis, a metabolic state characterized by elevated levels of ketone bodies in the blood, is typically achieved through a high-fat, low-carbohydrate ketogenic diet. However, strict adherence to this diet can be challenging. Exogenous ketone supplements, such as this compound, offer an alternative means of inducing ketosis without the need for dietary restrictions.[1] this compound is metabolized in the body to produce the ketone bodies beta-hydroxybutyrate (βHB) and acetoacetate (AcAc), thereby mimicking the metabolic effects of a ketogenic diet.[1][2] This guide synthesizes the current understanding of the physiological effects of this compound, focusing on its therapeutic potential and underlying mechanisms of action.

Physiological Effects of this compound

Induction of Ketosis and Metabolic Changes

Oral administration of this compound effectively elevates blood ketone levels, inducing a state of therapeutic ketosis.[1][2] Studies in rodents have demonstrated a significant increase in both βHB and acetoacetate concentrations following this compound supplementation.[1][2] This elevation in ketone bodies is often accompanied by a decrease in blood glucose levels.[1]

Table 1: Effects of this compound on Blood Ketone and Glucose Levels in Mice

Treatment GroupDoseBlood βHB (mM)Blood AcAc (mM)Blood Glucose (mg/dL)Reference
Wild-Type (WT) Control-UndetectableUndetectable~150[1]
WT + this compoundNot Specified~1.5~1.0~125[1]
Angelman Syndrome (AS) Control-UndetectableUndetectable~150[1]
AS + this compoundNot Specified~1.5~1.0~125[1]
Neuroprotective Effects

This compound has shown significant neuroprotective effects, particularly in the context of central nervous system (CNS) oxygen toxicity.[3][4] Administration of this compound has been found to delay the onset of seizures caused by hyperbaric oxygen exposure in a dose-dependent manner.[3] This protective effect is attributed, at least in part, to the alleviation of oxidative stress.[3][4]

Table 2: Effect of this compound on Seizure Latency and Oxidative Stress in Mice Exposed to Hyperbaric Oxygen

Treatment GroupDose (g/kg)Seizure Latency (min)Brain Malondialdehyde (MDA) LevelsReference
Vehicle-9.6Significantly Increased[3]
This compound2.5Significantly ProlongedSignificantly Reduced[3][4]
This compound5.0Significantly ProlongedSignificantly Reduced[3][4]
This compound10.039.8Significantly Reduced[3][4]
Anti-inflammatory Effects in Chronic Colitis

In a rat model of dextran (B179266) sodium sulfate (B86663) (DSS)-induced chronic colitis, this compound demonstrated potent anti-inflammatory effects.[5][6] The administration of this compound was shown to mitigate the severity of colitis by modulating the NLRP3 inflammasome, inhibiting pyroptosis, and inducing autophagy.[5][6] These effects are correlated with increased levels of βHB, which is suggested to have a direct modulatory role on these inflammatory pathways.[6]

Table 3: Effects of this compound on Inflammatory Markers in a Rat Model of Chronic Colitis

ParameterEffect of this compoundCorrelation with βHB LevelsReference
NLRP3 LevelsNegativeNegative[6]
Caspase-1 ActivityNegativeNegative[6]
NFκB DNA Binding ActivityNegativeNegative[6]
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β, IL-18)NegativeNegative[6]
Anti-inflammatory Cytokine (IL-10)PositivePositive[6]
MPO Activity and ROS ProductionNegativeNegative[6]
p62 (Autophagy Marker)NegativeNegative[6]
BECN1 (Autophagy Marker)PositivePositive[6]
Effects on Energy Balance and Body Weight

Dietary supplementation with this compound has been shown to influence energy balance and body composition in mice.[7][8][9] Depending on the concentration in the diet, this compound can lead to a reduction in food intake, body weight, and fat mass.[7] At lower concentrations (20-25% of calories), this compound reduced body weight and adiposity without significant changes in energy intake or expenditure, suggesting an effect on energy absorption or metabolism.[7]

Table 4: Concentration-Dependent Effects of this compound on Energy Balance in Mice

Dietary this compound (% of kcals)Energy IntakeBody WeightFat MassLean Body MassEnergy ExpenditureReference
5%No significant changeNo significant changeNo significant changeNo significant changeNo significant change[7]
10%No significant changeNo significant changeNo significant changeNo significant changeLower[7]
15%No significant changeNo significant changeNo significant changeNo significant changeNo significant change[7]
20%No significant changeLowerLowerNo significant changeNo significant change[7]
25%No significant changeLowerLowerNo significant changeNo significant change[7]
30%Lower (12%)LowerLowerLowerLower[7]

Experimental Protocols

Animal Models and this compound Administration
  • CNS Oxygen Toxicity Studies: Male C57BL/6 mice were administered this compound (2.5, 5.0, or 10.0 g/kg body weight) in peanut oil vehicle by gavage 20 minutes before exposure to 600 kPa hyperbaric oxygen.[3][4]

  • Chronic Colitis Studies: Chronic colitis was induced in rats using dextran sodium sulfate (DSS). This compound was administered to elevate blood βHB levels to mimic a state of nutritional ketosis.[5]

  • Energy Balance Studies: Male C57BL/6J mice were fed isocaloric diets containing varying concentrations of this compound (5% to 30% of total kilocalories) for a specified period.[7]

Key Experimental Measurements
  • Blood Ketone and Glucose Levels: Whole blood βHB and glucose concentrations were measured using commercially available meters. Plasma acetoacetate levels were also determined.[1]

  • Seizure Latency: The time to the onset of generalized convulsions was recorded for mice exposed to hyperbaric oxygen.[3]

  • Oxidative Stress Markers: Malondialdehyde (MDA) content in brain tissue was measured as an indicator of lipid peroxidation.[3]

  • Inflammatory Markers: Levels of various cytokines (TNF-α, IL-6, IL-1β, IL-18, IL-10), NLRP3 inflammasome components, caspase activity, and NFκB DNA binding activity were assessed in colon tissue.[6]

  • Energy Intake and Expenditure: Daily food intake was monitored, and energy expenditure was measured using indirect calorimetry.[7]

  • Body Composition: Fat mass and lean body mass were determined using techniques such as dual-energy X-ray absorptiometry (DEXA) or nuclear magnetic resonance (NMR).[7]

Signaling Pathways and Mechanisms of Action

The physiological effects of this compound are mediated through the actions of its metabolic products, primarily βHB. βHB is not only an energy substrate but also a signaling molecule that can modulate various cellular processes.[10]

Metabolism of this compound

BD_AcAc2_Metabolism BD_AcAc2 This compound Esterases Esterases BD_AcAc2->Esterases Hydrolysis Butanediol 1,3-Butanediol Esterases->Butanediol AcAc Acetoacetate (AcAc) Esterases->AcAc BHB β-hydroxybutyrate (βHB) Butanediol->BHB Metabolism AcAc->BHB Interconversion Acetyl_CoA Acetyl-CoA AcAc->Acetyl_CoA BDH1 β-hydroxybutyrate dehydrogenase BHB->AcAc BHB->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Anti_inflammatory_Pathway cluster_ketone This compound Administration cluster_inflammasome Inflammasome Pathway cluster_autophagy Autophagy Pathway BHB ↑ β-hydroxybutyrate (βHB) NLRP3 NLRP3 Inflammasome BHB->NLRP3 Inhibits BECN1 ↑ BECN1 BHB->BECN1 p62 ↓ p62 BHB->p62 Caspase1 Caspase-1 NLRP3->Caspase1 Activates IL1B_IL18 Pro-inflammatory Cytokines (IL-1β, IL-18) Caspase1->IL1B_IL18 Cleaves Pyroptosis Pyroptosis Caspase1->Pyroptosis Induces Autophagy ↑ Autophagy BECN1->Autophagy p62->Autophagy Degraded by Experimental_Workflow Animal_Grouping Mouse Grouping (Vehicle vs. This compound Doses) Administration Gavage Administration (20 min prior to exposure) Animal_Grouping->Administration HBO_Exposure Hyperbaric Oxygen Exposure (600 kPa) Administration->HBO_Exposure Seizure_Monitoring Record Seizure Latency HBO_Exposure->Seizure_Monitoring Tissue_Collection Brain Tissue Collection HBO_Exposure->Tissue_Collection Biochemical_Analysis Measure MDA Levels Tissue_Collection->Biochemical_Analysis

References

Methodological & Application

Application Notes and Protocols for BD-AcAc2 in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (R,R)-1,3-butanediol diacetoacetate (BD-AcAc2), a ketone ester, in rodent studies. The information compiled from recent scientific literature is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

Introduction

(R,R)-1,3-butanediol diacetoacetate (this compound) is a ketone ester that serves as a precursor to the ketone body β-hydroxybutyrate (βHB). Ingestion of this compound leads to a rapid and sustained elevation of blood βHB levels, mimicking a state of nutritional ketosis without the need for a strict ketogenic diet.[1][2] This has significant implications for studying the therapeutic effects of ketosis in various disease models. In rodent studies, this compound has been investigated for its potential benefits in conditions such as chronic colitis and central nervous system (CNS) oxygen toxicity.[1][2]

Data Presentation

The following tables summarize the quantitative data from key rodent studies involving this compound administration.

Table 1: this compound Dosage and Administration in a Rat Model of Chronic Colitis

ParameterDetailsReference
Animal Model Sprague-Dawley (SD) rats with dextran (B179266) sodium sulfate (B86663) (DSS)-induced chronic colitis[1]
Dosage 4% (R,R)-BD-AcAc2 mixed with standard rodent food[1]
Administration Route Oral (ad libitum feeding)[1]
Vehicle Standard rodent food with 1% saccharin (B28170) for palatability[1]
Treatment Duration Not explicitly stated, but within a 24-day experimental period[1]
Key Outcomes - Elevated blood β-hydroxybutyrate levels- Reduced disease activity index- Decreased macroscopic damage index- Modulation of pro-inflammatory and anti-inflammatory cytokines- Inhibition of NLRP3 inflammasome activation- Induction of autophagy[1]

Table 2: this compound Dosage and Administration in a Mouse Model of CNS Oxygen Toxicity

ParameterDetailsReference
Animal Model Mice exposed to hyperbaric oxygen (600 kPa)[2][3]
Dosage 2.5, 5.0, or 10.0 g/kg body weight[2][3]
Administration Route Oral gavage[2][3]
Vehicle Peanut oil[2][3]
Timing of Administration 20 minutes before hyperbaric oxygen exposure[2][3]
Key Outcomes - Dose-dependent prolongation of seizure latency- Reduction of brain malondialdehyde (MDA) content- Attenuation of acute lung injury (reduced bronchoalveolar lavage fluid protein and lung water content)[2][3]

Experimental Protocols

Protocol 1: Induction and Treatment of Chronic Colitis in Rats with this compound

Objective: To evaluate the therapeutic effects of this compound in a DSS-induced chronic colitis rat model.

Materials:

  • Sprague-Dawley rats

  • Dextran sodium sulfate (DSS)

  • (R,R)-BD-AcAc2

  • Standard rodent food

  • Saccharin

  • Equipment for blood collection and analysis (β-hydroxybutyrate measurement)

  • Tools for macroscopic and microscopic colon evaluation

  • Reagents for cytokine analysis (e.g., ELISA kits)

  • Reagents for western blotting or immunohistochemistry (for NLRP3, caspase-1, etc.)

Procedure:

  • Animal Acclimatization: Acclimatize Sprague-Dawley rats to the housing conditions for at least one week before the experiment.

  • Induction of Chronic Colitis: Induce chronic colitis by administering DSS in the drinking water. A common method involves cycles of DSS administration (e.g., 5% DSS for 7 days) followed by a recovery period with regular drinking water.

  • Diet Preparation:

    • Prepare the control diet by mixing standard rodent food with 1% saccharin.

    • Prepare the this compound diet by mixing standard rodent food with 4% (R,R)-BD-AcAc2 and 1% saccharin.[1] The amount of food consumed by a rat is approximately 7.5% of its body weight, which can be used to estimate the daily dosage.[1]

  • Treatment:

    • Divide the rats into different experimental groups (e.g., Normal Control, DSS Control, DSS + this compound).

    • Provide the respective diets ad libitum throughout the experimental period.

  • Monitoring and Sample Collection:

    • Monitor body weight, food intake, and disease activity index (DAI) regularly.

    • At the end of the experiment, collect blood samples to measure β-hydroxybutyrate levels.

    • Euthanize the animals and collect colon tissue for macroscopic scoring of damage, measurement of colon length and weight, and histological analysis.

    • Process colon tissue for molecular analysis of inflammatory markers (e.g., TNF-α, IL-6, IL-1β), NLRP3 inflammasome components, and autophagy markers (e.g., BECN1, p62).[1]

Protocol 2: Assessment of this compound in Preventing CNS Oxygen Toxicity in Mice

Objective: To determine the protective effects of this compound against hyperbaric oxygen-induced CNS toxicity and acute lung injury in mice.

Materials:

  • Mice

  • (R,S)-1,3-butanediol diacetoacetate (this compound)

  • Peanut oil

  • Hyperbaric chamber

  • Equipment for monitoring seizures

  • Reagents for malondialdehyde (MDA) assay

  • Equipment for bronchoalveolar lavage (BAL) and lung water content measurement

Procedure:

  • Animal Preparation: Acclimatize mice to the housing conditions for at least one week.

  • This compound Administration:

    • Prepare solutions of this compound in peanut oil at concentrations to achieve doses of 2.5, 5.0, and 10.0 g/kg body weight.

    • Administer the this compound solution or vehicle (peanut oil) to the mice via oral gavage 20 minutes before hyperbaric oxygen exposure.[2][3]

  • Hyperbaric Oxygen Exposure:

    • Place the mice in a hyperbaric chamber and expose them to 600 kPa of oxygen.

    • Continuously monitor the animals for the onset of seizures and record the latency time.

  • Post-Exposure Analysis:

    • Approximately 60 minutes after the hyperbaric exposure, euthanize the mice.

    • Collect brain tissue for the measurement of MDA content as an indicator of oxidative stress.

    • Perform bronchoalveolar lavage to collect BAL fluid and measure total protein content as a marker of lung injury.

    • Excise the lungs to determine lung water content.

    • Conduct histopathological examination of lung tissue.[2][3]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

BD_AcAc2_Colitis_Signaling cluster_cellular_effects Cellular Effects in Colitis This compound This compound β-hydroxybutyrate (βHB) β-hydroxybutyrate (βHB) This compound->β-hydroxybutyrate (βHB) NLRP3 NLRP3 Inflammasome β-hydroxybutyrate (βHB)->NLRP3 Inhibits Autophagy Autophagy β-hydroxybutyrate (βHB)->Autophagy Induces Pyroptosis Pyroptosis NLRP3->Pyroptosis Induces Inflammation Pro-inflammatory Cytokines (IL-1β, IL-18) NLRP3->Inflammation Induces Experimental_Workflow_Colitis start Start: SD Rats acclimatization Acclimatization start->acclimatization dss_induction DSS-Induced Chronic Colitis acclimatization->dss_induction grouping Grouping: - Control - DSS - DSS + this compound dss_induction->grouping treatment Ad libitum feeding: - Control Diet - this compound Diet (4%) grouping->treatment monitoring Monitoring: - Body Weight - Disease Activity Index treatment->monitoring endpoint Endpoint Analysis: - Blood βHB - Colon Damage - Cytokines - Molecular Markers monitoring->endpoint end End endpoint->end Experimental_Workflow_CNS_Toxicity start Start: Mice acclimatization Acclimatization start->acclimatization grouping Grouping: - Vehicle - this compound (2.5, 5.0, 10.0 g/kg) acclimatization->grouping administration Oral Gavage (20 min prior to exposure) grouping->administration hbo_exposure Hyperbaric Oxygen Exposure (600 kPa) administration->hbo_exposure monitoring Seizure Latency Recording hbo_exposure->monitoring endpoint Endpoint Analysis (60 min post-exposure): - Brain MDA - BAL Fluid Protein - Lung Water Content monitoring->endpoint end End endpoint->end

References

Application Notes and Protocols for BD-AcAc2 in Preclinical Seizure Control Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R,S-1,3-butanediol acetoacetate (B1235776) diester (BD-AcAc2) is a ketone ester that has demonstrated significant potential as an anticonvulsant agent in various animal models of seizures. Administration of this compound induces a state of therapeutic ketosis, characterized by a rapid and sustained elevation of the ketone bodies beta-hydroxybutyrate (BHB), acetoacetate (AcAc), and acetone.[1][2][3][4] Notably, the anticonvulsant effects of this compound are primarily attributed to the elevation of AcAc and acetone, distinguishing it from other ketogenic agents that predominantly raise BHB levels.[1][2][4] These application notes provide a comprehensive overview of the use of this compound for seizure control in preclinical research, including quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the efficacy of this compound in seizure control.

Table 1: Efficacy of this compound in a Rat Model of Central Nervous System Oxygen Toxicity (CNS-OT) Seizures

ParameterControl (Water)This compound (10 g/kg)BD (10 g/kg)Reference
Latency to Seizure (LS) Baseline574 ± 116% increaseNo significant increase[1][2][4]
Blood BHB (β-hydroxybutyrate) Low>3 mM (sustained >4h)>5 mM[1][2][4]
Blood AcAc (Acetoacetate) Low>3 mM (sustained >4h)Low/Undetectable[1][2][4]
Blood Acetone Low~0.7 mMLow/Undetectable[1][2]

Table 2: Efficacy of this compound in a Rat Model of Pentylenetetrazole (PTZ)-Induced Seizures

ParameterControl (Water)This compound (4 g/kg)Reference
PTZ Seizure Threshold 122 ± 6 mg/kg140 ± 11 mg/kg[5]
Blood BHB (β-hydroxybutyrate) Low2.7 mM[5]

Signaling Pathways and Mechanism of Action

The anticonvulsant effects of this compound are believed to be multifactorial. The primary mechanism involves the metabolic shift towards ketone body utilization in the brain, which leads to enhanced neuronal stability.

BD_AcAc2_Metabolism BD_AcAc2 This compound Esterases Esterases (Gut, Liver, Blood) BD_AcAc2->Esterases Hydrolysis BD 1,3-Butanediol (B41344) Esterases->BD AcAc Acetoacetate (AcAc) Esterases->AcAc BHB β-hydroxybutyrate (BHB) BD->BHB Metabolism in Liver AcAc->BHB Reduction Acetone Acetone AcAc->Acetone TCA TCA Cycle (Energy Production) AcAc->TCA GABA Increased GABAergic Inhibition AcAc->GABA KATP KATP Channel Activation AcAc->KATP BHB->AcAc Oxidation BHB->TCA HDAC HDAC Inhibition (Epigenetic Effects) BHB->HDAC AntiInflammatory Anti-inflammatory Effects BHB->AntiInflammatory

Metabolism and Proposed Mechanisms of this compound

The diagram above illustrates the metabolic breakdown of this compound and its downstream effects. After oral administration, this compound is hydrolyzed by esterases into 1,3-butanediol and two molecules of acetoacetate. 1,3-butanediol is then converted to BHB in the liver. Acetoacetate can be converted to BHB or spontaneously decarboxylate to acetone. These ketone bodies then exert their anticonvulsant effects through various proposed mechanisms including enhancing GABAergic inhibition, activating ATP-sensitive potassium (KATP) channels, inhibiting histone deacetylases (HDACs), and exerting anti-inflammatory effects.[1][5][6]

Experimental Protocols

The following are detailed protocols for key experiments involving this compound for seizure control in animal models.

Protocol 1: Evaluation of this compound in the Rat Hyperbaric Oxygen-Induced Seizure Model (CNS-OT)

Objective: To assess the efficacy of this compound in delaying the onset of seizures induced by hyperbaric oxygen.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-350g)

  • R,S-1,3-butanediol acetoacetate diester (this compound)

  • Vehicle control (e.g., distilled water)

  • Oral gavage needles

  • Hyperbaric chamber capable of reaching 5 atmospheres absolute (ATA) of 100% oxygen

  • Electroencephalogram (EEG) recording system with implanted electrodes (optional, for precise seizure detection)

  • Video monitoring system

Procedure:

  • Animal Preparation:

    • House animals individually with ad libitum access to standard rodent chow and water.

    • For EEG monitoring, surgically implant epidural electrodes over the cortex at least one week prior to the experiment to allow for full recovery.[3][4]

  • Drug Administration:

    • Administer this compound (e.g., 10 g/kg body weight) or an equivalent volume of vehicle via oral gavage.[2]

    • Allow a 30-minute absorption period before initiating the hyperbaric exposure.[2][3][4]

  • Seizure Induction:

    • Place the rat in the hyperbaric chamber.

    • Pressurize the chamber with 100% oxygen to 5 ATA at a controlled rate (e.g., 0.7 ATA/min).[2]

    • Begin timing the latency to seizure from the point at which 5 ATA is reached.[3][4]

  • Seizure Monitoring and Endpoint:

    • Continuously monitor the animal via video and/or EEG for the first signs of seizure activity (e.g., facial twitching, myoclonic jerks) progressing to generalized tonic-clonic convulsions.[3][4]

    • The primary endpoint is the latency (in minutes) from reaching 5 ATA to the onset of the first convulsive seizure.

    • Once a seizure is observed, immediately decompress the chamber to normobaric conditions.

  • Data Analysis:

    • Compare the latency to seizure between the this compound-treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

    • The results can be expressed as the mean latency to seizure or as a percentage increase in latency compared to the control group.[1]

CNS_OT_Workflow Start Start Animal_Prep Animal Preparation (e.g., EEG implantation) Start->Animal_Prep Drug_Admin Oral Gavage: This compound or Vehicle Animal_Prep->Drug_Admin Absorption 30 min Absorption Period Drug_Admin->Absorption Hyperbaric_Exposure Place in Hyperbaric Chamber Pressurize to 5 ATA O2 Absorption->Hyperbaric_Exposure Monitoring Monitor for Seizure (EEG/Video) Hyperbaric_Exposure->Monitoring Seizure_Onset Seizure Onset? Monitoring->Seizure_Onset Seizure_Onset->Monitoring No Record_Latency Record Latency to Seizure Seizure_Onset->Record_Latency Yes Decompress Decompress Chamber Record_Latency->Decompress End End Decompress->End

Workflow for CNS-OT Seizure Model
Protocol 2: Evaluation of this compound in the Rat Pentylenetetrazole (PTZ)-Induced Seizure Model

Objective: To determine the effect of this compound on the threshold for seizures induced by the chemoconvulsant PTZ.

Materials:

  • Male Wistar rats (250-350g)

  • R,S-1,3-butanediol acetoacetate diester (this compound)

  • Vehicle control (e.g., distilled water)

  • Pentylenetetrazole (PTZ) solution (e.g., 10 mg/mL in saline)

  • Infusion pump and intravenous (IV) catheter setup

  • EEG recording system (optional)

  • Video monitoring system

Procedure:

  • Animal Preparation:

    • House animals as described in Protocol 1.

    • For IV infusion, catheterize the lateral tail vein.

  • Drug Administration:

    • Administer this compound (e.g., 4 g/kg body weight) or an equivalent volume of vehicle via oral gavage.

    • Allow for an appropriate absorption period (e.g., 60 minutes).

  • Seizure Induction:

    • Begin a continuous intravenous infusion of PTZ at a constant rate (e.g., 10 mg/min).[7]

  • Seizure Monitoring and Endpoint:

    • Continuously monitor the animal for behavioral signs of seizure activity according to a standardized scale (e.g., Racine scale).

    • The primary endpoint is the dose of PTZ (in mg/kg) required to induce the first myoclonic jerk or a generalized tonic-clonic seizure.

    • The time from the start of the infusion to the seizure endpoint is recorded, and the total dose of PTZ administered is calculated.

  • Data Analysis:

    • Compare the mean PTZ seizure threshold between the this compound-treated group and the vehicle control group using appropriate statistical tests.

Conclusion

This compound represents a promising therapeutic strategy for seizure control. Its unique metabolic profile, leading to significant elevations in acetoacetate and acetone, appears to confer robust anticonvulsant effects in various preclinical models. The protocols and data presented here provide a foundation for researchers to further investigate the potential of this compound in the field of epilepsy and seizure disorders. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data, contributing to the development of novel metabolic-based therapies.

References

Application of BD-AcAc2 in Metabolic Research: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R,S)-1,3-butanediol acetoacetate (B1235776) diester (BD-AcAc2) is a ketone ester that serves as an exogenous source of ketone bodies, primarily beta-hydroxybutyrate (βHB) and acetoacetate (AcAc).[1][2] Upon ingestion, this compound is hydrolyzed into its constituent molecules, which are then metabolized by the liver to produce a rapid and sustained elevation in blood ketone levels, effectively mimicking a state of nutritional ketosis without the need for a strict ketogenic diet.[2][3] This unique property has positioned this compound as a valuable tool in metabolic research, enabling scientists to investigate the diverse physiological roles of ketone bodies in health and disease. Applications of this compound span from exploring its therapeutic potential in inflammatory conditions and neurological disorders to its effects on energy balance and body composition.

Key Applications in Metabolic Research

  • Induction of Therapeutic Ketosis: this compound administration effectively elevates blood βHB levels into the therapeutic range (typically 0.5-3.0 mM), which is sought after for managing various pathological conditions.[4][5] This allows researchers to study the effects of ketosis in a controlled and dose-dependent manner.

  • Anti-Inflammatory and Immunomodulatory Effects: this compound has been shown to mitigate chronic colitis by targeting the NLRP3 inflammasome, inhibiting pyroptosis, and inducing autophagy.[2][4] It reduces the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β while potentially increasing the anti-inflammatory cytokine IL-10.[4]

  • Neuroprotection: Research indicates that this compound can protect against central nervous system oxygen toxicity by alleviating oxidative stress.[6][7] It has been observed to prolong seizure latency in a dose-dependent manner in animal models.[6][7]

  • Energy Metabolism and Weight Management: Studies in mice have demonstrated that dietary supplementation with this compound can lead to a reduction in body weight and adiposity.[1][8][9] Notably, at certain concentrations, these effects occur independently of changes in energy intake or expenditure, suggesting that this compound may influence the efficiency of energy absorption or metabolism.[1]

  • Management of Liver Steatosis: this compound has been found to attenuate the development of hepatic steatosis, inflammation, and ballooning in mice fed a high-fat, high-sugar diet, highlighting its potential in addressing non-alcoholic fatty liver disease (NAFLD).[8]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound administration.

Table 1: Effects of this compound on Body Weight and Composition

OrganismDiet/ConditionThis compound DoseDurationChange in Body WeightChange in Fat MassChange in Lean Body MassReference
Mice (C57BL/6J)Isocaloric Diets25% of kcals3 weeksLower than controlLower than controlNo significant difference[1]
Mice (C57BL/6J)Isocaloric Diets30% of kcals3 weeksLower than controlLower than controlLower than control[1][9]
Mice (C57BL/6J)High-Fat, High-Sugar Diet25% of kcals-13% increase (vs. 56% in control)Attenuated gain-[8]
Aged Mice (C57BL/6J)Standard Diet25% of kcals-Weight stable with improved body composition-Maintained[10]

Table 2: Effects of this compound on Blood Ketone and Glucose Levels

OrganismConditionThis compound DoseTime Post-AdministrationBlood βHB LevelsBlood Glucose LevelsReference
MiceFasted and Fed--Elevated to 2-3 mMReduced in fasted state[5]
Wild-type and Angelman Syndrome Model MiceStandard Diet-8 weeksSignificantly elevatedDecreased[11]
RatsChronic Colitis ModelDoses to mimic nutritional ketosis-Elevated-[4]
MiceNon-fasted3 mg/g body weight30 minutes (Tmax)Reached 6.83 ± 0.19 mmol/LTransient hypoglycemia[3]

Table 3: Effects of this compound on Seizure Latency and Oxidative Stress

OrganismConditionThis compound DoseEffect on Seizure LatencyEffect on Brain MalondialdehydeReference
MiceHyperbaric Oxygen Exposure2.5, 5.0, 10.0 g/kg body weightProlonged in a dose-dependent mannerSignificantly reduced[6][7]

Signaling Pathways and Mechanisms of Action

This compound exerts its effects through the modulation of several key signaling pathways. The elevation of βHB acts as a signaling molecule, influencing cellular processes beyond its role as an energy substrate.

BD_AcAc2_Signaling_Pathways cluster_ingestion Ingestion & Metabolism cluster_cellular_effects Cellular Effects This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Gut/Liver Esterases βHB & AcAc β-Hydroxybutyrate (βHB) & Acetoacetate (AcAc) Hydrolysis->βHB & AcAc NLRP3_Inflammasome NLRP3 Inflammasome βHB & AcAc->NLRP3_Inflammasome Inhibition NF_kB NF-κB Signaling βHB & AcAc->NF_kB Inhibition Oxidative_Stress Oxidative Stress βHB & AcAc->Oxidative_Stress Reduction Autophagy Autophagy βHB & AcAc->Autophagy Induction Pyroptosis Pyroptosis NLRP3_Inflammasome->Pyroptosis Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-18) NLRP3_Inflammasome->Pro_inflammatory_Cytokines Activation

Caption: Signaling pathways modulated by this compound-derived ketone bodies.

Experimental Protocols

Below are generalized protocols for the application of this compound in rodent models, based on methodologies cited in the literature.

Protocol 1: Induction of Ketosis and Metabolic Phenotyping in Mice

Objective: To assess the effects of chronic this compound administration on blood ketone levels, body weight, and body composition.

Materials:

  • This compound

  • Standard rodent chow

  • Custom-formulated isocaloric diets (with varying percentages of this compound)

  • Metabolic cages (for energy expenditure measurements)

  • Blood glucose and ketone meter

  • Animal scale

  • Body composition analyzer (e.g., EchoMRI)

Procedure:

  • Animal Acclimation: Acclimate male C57BL/6J mice to individual housing for one week with ad libitum access to standard chow and water.

  • Diet Formulation: Prepare isocaloric diets where a percentage of the energy from carbohydrates is replaced with this compound (e.g., 20%, 25%, 30% of total kcal).[1][9] A control diet with 0% this compound should be used.

  • Dietary Intervention: Randomly assign mice to the different dietary groups. Provide ad libitum access to the respective diets for a period of 3 to 8 weeks.[1][11]

  • Monitoring:

    • Measure body weight and food intake daily.

    • Measure blood glucose and βHB levels weekly from tail vein blood samples.

    • At the end of the study, measure body composition (fat mass and lean body mass).

  • Energy Expenditure (Optional): During the final week of the study, place mice in metabolic cages to measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and locomotor activity.[8]

  • Data Analysis: Analyze differences between the control and this compound-treated groups using appropriate statistical tests (e.g., ANOVA).

Experimental_Workflow_Metabolic_Phenotyping cluster_monitoring Monitoring start Start: Animal Acclimation (1 week) diet_prep Diet Formulation (Control & this compound) start->diet_prep randomization Randomization to Dietary Groups diet_prep->randomization intervention Dietary Intervention (3-8 weeks) randomization->intervention bw_fi Daily: Body Weight & Food Intake intervention->bw_fi blood Weekly: Blood Glucose & βHB intervention->blood body_comp End of Study: Body Composition intervention->body_comp ee Optional (Final Week): Energy Expenditure intervention->ee analysis Data Analysis body_comp->analysis ee->analysis end End analysis->end

Caption: Experimental workflow for metabolic phenotyping in mice using this compound.

Protocol 2: Assessment of Neuroprotective Effects in a Mouse Model of CNS Oxygen Toxicity

Objective: To determine if this compound can protect against hyperbaric oxygen-induced seizures and oxidative stress.

Materials:

  • This compound

  • Peanut oil (or other suitable vehicle)

  • Hyperbaric chamber

  • Malondialdehyde (MDA) assay kit

  • Syringes for oral gavage

Procedure:

  • Animal Preparation: Use adult male mice.

  • This compound Administration: Prepare a solution of this compound in peanut oil. Administer this compound via oral gavage at different doses (e.g., 2.5, 5.0, 10.0 g/kg body weight) 20 minutes before hyperbaric oxygen exposure.[6] A control group should receive the vehicle only.

  • Hyperbaric Oxygen Exposure: Place the mice in a hyperbaric chamber and expose them to 600 kPa of 100% oxygen.[6]

  • Seizure Latency: Record the time to the onset of generalized convulsions for each mouse.

  • Tissue Collection: 60 minutes after the hyperbaric exposure, euthanize the mice and collect brain and lung tissues.

  • Oxidative Stress Measurement: Homogenize the brain tissue and measure the malondialdehyde (MDA) content as an indicator of lipid peroxidation and oxidative stress.[6][7]

  • Data Analysis: Compare the seizure latency and brain MDA levels between the control and this compound-treated groups.

Conclusion

This compound is a powerful research tool for investigating the multifaceted roles of ketone bodies in metabolism. Its ability to reliably induce ketosis allows for controlled studies on the therapeutic potential of ketones in a variety of disease models. The detailed protocols and quantitative data presented here provide a foundation for researchers and drug development professionals to design and execute robust experiments exploring the applications of this compound in metabolic research. Further investigation into the long-term effects and precise molecular mechanisms of this compound will continue to expand its utility in the development of novel therapeutic strategies.

References

BD-AcAc2 as a Potential Therapeutic Agent for Angelman Syndrome: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelman syndrome (AS) is a severe neurodevelopmental disorder characterized by intellectual disability, developmental delays, speech impairment, seizures, and motor dysfunction.[1][2][3] The syndrome is caused by the loss of function of the maternally inherited UBE3A gene, which is crucial for brain development and function.[4] Current treatments for AS are primarily symptomatic and do not address the underlying genetic cause. However, recent preclinical research has highlighted the potential of metabolic-based therapies, specifically the use of ketone esters, to alleviate some of the key pathological features of the disorder.

One such ketone ester, R,S-1,3-butanediol acetoacetate (B1235776) diester (BD-AcAc2), has been investigated as a therapeutic agent in a mouse model of Angelman syndrome.[1][4][5] This document provides detailed application notes and protocols based on the foundational study by Ciarlone et al. (2016), which demonstrated that this compound supplementation can attenuate seizure activity, and improve behavior and hippocampal synaptic plasticity in an AS mouse model.[1][5][6] These findings suggest that inducing therapeutic ketosis with this compound may offer a promising avenue for the management of Angelman syndrome.[1][3]

Mechanism of Action

This compound is an exogenous ketone supplement that, when ingested, is metabolized to release the ketone bodies beta-hydroxybutyrate (βHB) and acetoacetate (AcAc).[5][7] This process elevates blood ketone levels, inducing a state of therapeutic ketosis without the need for a strict ketogenic diet.[1][7] In the context of Angelman syndrome, the proposed mechanisms of action for the therapeutic effects of this compound-induced ketosis include:

  • Enhanced Brain Energetics: Ketone bodies can serve as an alternative energy source for the brain, particularly when glucose metabolism may be impaired.[2][7]

  • Neuroprotection: Ketosis has been shown to have neuroprotective effects, potentially by reducing oxidative stress and inflammation in the brain.[1][7]

  • Modulation of Neuronal Excitability: Ketone bodies can influence neurotransmitter systems, such as increasing the GABA/glutamate ratio, which may contribute to the anticonvulsant effects observed.[2]

Below is a diagram illustrating the proposed therapeutic pathway of this compound in Angelman Syndrome.

BD_AcAc2_Mechanism cluster_ingestion Oral Administration cluster_metabolism Metabolism cluster_effects Therapeutic Effects in Angelman Syndrome This compound This compound Liver Liver This compound->Liver Metabolized in βHB β-Hydroxybutyrate Liver->βHB AcAc Acetoacetate Liver->AcAc Therapeutic_Ketosis Therapeutic Ketosis βHB->Therapeutic_Ketosis AcAc->Therapeutic_Ketosis Reduced_Seizures Reduced Seizures Therapeutic_Ketosis->Reduced_Seizures Improved_Motor_Coordination Improved Motor Coordination Therapeutic_Ketosis->Improved_Motor_Coordination Enhanced_Learning_Memory Enhanced Learning & Memory Therapeutic_Ketosis->Enhanced_Learning_Memory Increased_Synaptic_Plasticity Increased Synaptic Plasticity Therapeutic_Ketosis->Increased_Synaptic_Plasticity

Proposed therapeutic pathway of this compound in Angelman Syndrome.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical study of this compound in the Angelman syndrome mouse model.

Behavioral TestMetricAS Control GroupAS + this compound Groupp-value
Rotarod Latency to Fall (s)~20~40< 0.05
Contextual Fear Conditioning Freezing (%)~15~35< 0.05
Audiogenic Seizures Seizure Score~3.5~1.5< 0.01
Audiogenic Seizures Latency to Seizure Score 2 (s)~25~50< 0.05
ElectrophysiologyMetricAS Control GroupAS + this compound Group
Long-Term Potentiation (LTP) fEPSP Slope (% of baseline)No significant LTPSignificant LTP induction

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Animal Model and this compound Administration

A workflow for the in vivo study is depicted below.

in_vivo_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_assessment Assessment Phase AS_Mice Angelman Syndrome Mouse Model (Ube3a m-/p+) Grouping Random Assignment to Groups AS_Mice->Grouping WT_Mice Wild-Type Littermates WT_Mice->Grouping BD_AcAc2_Diet This compound Supplemented Diet (ad libitum for 8 weeks) Grouping->BD_AcAc2_Diet Control_Diet Standard Rodent Chow Grouping->Control_Diet Behavioral_Testing Behavioral Testing (Rotarod, Fear Conditioning) BD_AcAc2_Diet->Behavioral_Testing Control_Diet->Behavioral_Testing Seizure_Induction Audiogenic Seizure Induction Behavioral_Testing->Seizure_Induction Electrophysiology Hippocampal Slice Electrophysiology (LTP) Seizure_Induction->Electrophysiology

Workflow for the in vivo study of this compound in the AS mouse model.

1. Animal Model:

  • The study utilized a transgenic mouse model of Angelman syndrome (Ube3a m-/p+), which recapitulates key features of the human condition, including motor dysfunction, learning deficits, and inducible seizures.[4]

  • Wild-type littermates were used as controls.

2. This compound Formulation and Dosing:

  • This compound was mixed into standard rodent chow at a concentration of 10% by weight.

  • The supplemented diet was provided ad libitum for a duration of eight weeks.[4]

  • Control groups received the standard rodent chow without the this compound supplement.

Behavioral Assessments

1. Motor Coordination (Rotarod Test):

  • Mice were placed on an accelerating rotating rod.

  • The latency to fall from the rod was recorded as a measure of motor coordination and balance.

  • Testing was conducted over multiple trials and days to assess motor learning.

2. Learning and Memory (Contextual Fear Conditioning):

  • Training Phase: Mice were placed in a novel chamber and received a mild foot shock paired with an auditory cue.

  • Testing Phase: 24 hours later, mice were returned to the same chamber (context) without the foot shock.

  • The percentage of time spent freezing was quantified as a measure of fear memory.

Seizure Susceptibility

1. Audiogenic Seizure Induction:

  • Mice were exposed to a high-intensity auditory stimulus to induce seizures.

  • Seizure severity was scored based on a standardized scale.

  • The latency to the onset of specific seizure behaviors was also recorded.[1]

Hippocampal Synaptic Plasticity

1. In Vitro Electrophysiology:

  • Acute hippocampal slices were prepared from the brains of treated and control mice.

  • Field excitatory postsynaptic potentials (fEPSPs) were recorded from the CA1 region of the hippocampus.

  • Long-term potentiation (LTP), a cellular correlate of learning and memory, was induced using a high-frequency stimulation protocol.

  • The magnitude of LTP was quantified by measuring the potentiation of the fEPSP slope.[1]

Clinical Development

Following the promising preclinical results, a first-in-human clinical trial (NCT03644693) was initiated to evaluate the safety and tolerability of a nutritional formulation containing exogenous ketones in children with Angelman syndrome.[4][8][9][10] This double-blind, placebo-controlled crossover study assessed the impact of the ketone formulation on various clinical outcomes, including seizure frequency, behavior, and gastrointestinal function.[9][11][12] The study demonstrated that the specialized ketogenic formulation was well-tolerated in children with AS and had a positive effect on constipation, a common issue in this patient population.[11][12] While larger, long-term studies are needed to establish efficacy, these initial clinical findings are an encouraging step forward for the development of ketone-based therapies for Angelman syndrome.[11][12]

Conclusion

This compound has emerged as a promising therapeutic candidate for Angelman syndrome based on robust preclinical evidence in a relevant animal model. The ability of this ketone ester to improve motor coordination, enhance learning and memory, and reduce seizure susceptibility highlights the potential of metabolic therapies to address key neurological deficits in this complex disorder. The provided protocols offer a foundation for further research and development of this compound and other ketone-based interventions for Angelman syndrome. Continued investigation, including larger and longer-term clinical trials, is warranted to fully elucidate the therapeutic potential of this approach.

References

Investigating BD-AcAc2 in Models of Type 2 Diabetes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Type 2 diabetes (T2D) is a chronic metabolic disorder characterized by hyperglycemia resulting from insulin (B600854) resistance and relative insulin deficiency. The rising global prevalence of T2D necessitates the exploration of novel therapeutic agents. BD-AcAc2 (3,5-diethoxy-2-(4-acetamidobenzoyl)-N,N-diethyl-4-oxo-4H-pyran-6-carboxamide), a dietary ketone diester, has demonstrated potential in mitigating metabolic dysregulation associated with diet-induced obesity, a key risk factor for T2D. In preclinical studies, the administration of this compound has been shown to attenuate weight gain, reduce adiposity, and improve markers of non-alcoholic fatty liver disease (NAFLD) in mice fed a high-fat, high-sugar diet.[1] These findings suggest that this compound may exert beneficial effects on glucose homeostasis and insulin sensitivity, making it a compound of interest for investigation in T2D models.

This document provides a summary of the available preclinical data for this compound in a diet-induced obesity model and outlines detailed protocols for further investigation of its potential anti-diabetic effects in both in vivo and in vitro models of T2D.

Data Presentation

The following tables summarize the key quantitative data from a 9-week study in C57BL/6J mice on a high-fat, high-sugar (HFHS) diet, with or without this compound supplementation (25% by kcal).

Table 1: Effect of this compound on Body Weight and Adiposity

ParameterControl (HFHS Diet)This compound (HFHS Diet + KE)
Initial Body Weight (g) 27.8 ± 2.528.0 ± 0.8
Final Body Weight (g) 43.4 ± 3.731.7 ± 3.1
Body Weight Gain (%) 56%13%

Data adapted from a study on C57BL/6J mice.[1]

Table 2: Effect of this compound on Hepatic Steatosis and Inflammation Markers

ParameterControl (HFHS Diet)This compound (HFHS Diet + KE)P-value
Hepatic Steatosis Score Significantly HigherSignificantly Lower< 0.001
Hepatic Inflammation Score Significantly HigherSignificantly Lower< 0.001
Hepatic Ballooning Score Significantly HigherSignificantly Lower< 0.001
Tnfα mRNA Expression Significantly HigherSignificantly Lower0.036
Mcp1 mRNA Expression Significantly HigherSignificantly Lower< 0.001
Cd68 mRNA Expression Significantly HigherSignificantly Lower0.012
αSma mRNA Expression Significantly HigherSignificantly Lower0.004
Col1A1 mRNA Expression Significantly HigherSignificantly Lower< 0.001

Data adapted from a study on C57BL/6J mice.[1]

Experimental Protocols

The following are proposed protocols to comprehensively evaluate the anti-diabetic efficacy of this compound.

Protocol 1: In Vivo Efficacy in a Diet-Induced Obese (DIO) Mouse Model of Type 2 Diabetes

1. Objective: To assess the effect of this compound on glycemic control, insulin sensitivity, and pancreatic beta-cell function in a DIO mouse model.

2. Animal Model: Male C57BL/6J mice, 6-8 weeks old.

3. Diet and Treatment:

  • Induce insulin resistance and obesity by feeding a high-fat diet (60% kcal from fat) for 10-12 weeks.
  • After the induction period, randomize mice into two groups:
  • Vehicle Control: High-fat diet.
  • This compound Treatment: High-fat diet containing this compound at a specified dose (e.g., 25% by kcal).
  • Treat animals for a period of 4-8 weeks.

4. Key Experiments and Methodologies:

Protocol 2: In Vitro Glucose Uptake in Adipocytes

1. Objective: To determine the direct effect of this compound on glucose uptake in an in vitro model of insulin-sensitive cells.

2. Cell Line: 3T3-L1 preadipocytes.

3. Methodology:

Proposed Signaling Pathways and Mechanisms

The anti-diabetic effects of compounds are often mediated through key signaling pathways that regulate glucose and lipid metabolism. The following diagrams illustrate potential pathways that could be investigated for modulation by this compound.

insulin_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Receptor Insulin Receptor IRS-1 IRS-1 Insulin Receptor->IRS-1 Phosphorylates GLUT4 Vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4 Vesicle->GLUT4 to membrane Glucose Glucose GLUT4->Glucose Uptake Insulin Insulin Insulin->Insulin Receptor Binds PI3K PI3K IRS-1->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates Akt->GLUT4 Vesicle Promotes translocation Glycogen Synthesis Glycogen Synthesis Akt->Glycogen Synthesis Promotes

Caption: Insulin Signaling Pathway for Glucose Uptake.

amk_signaling_pathway AMP/ATP Ratio AMP/ATP Ratio AMPK AMPK AMP/ATP Ratio->AMPK Activates Glucose Uptake Glucose Uptake AMPK->Glucose Uptake Stimulates Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation Stimulates Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Inhibits Lipogenesis Lipogenesis AMPK->Lipogenesis Inhibits

Caption: AMPK Signaling Pathway in Energy Metabolism.

Experimental Workflow

The following diagram outlines the logical flow for a comprehensive preclinical investigation of this compound for its potential anti-diabetic properties.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Culture 3T3-L1 Adipocyte Differentiation Glucose Uptake Assay Measure direct effect on glucose transport Cell Culture->Glucose Uptake Assay Mechanism Studies Western Blot for Signaling Proteins (p-Akt, p-AMPK) Cell Culture->Mechanism Studies Data Analysis Data Analysis Mechanism Studies->Data Analysis Model Induction High-Fat Diet Induced Obesity in Mice Treatment This compound Administration Model Induction->Treatment Metabolic Phenotyping OGTT, ITT, Fasting Glucose/Insulin Treatment->Metabolic Phenotyping Tissue Analysis Pancreas Histology, Liver Lipid Analysis Treatment->Tissue Analysis Metabolic Phenotyping->Data Analysis Tissue Analysis->Data Analysis Lead Compound Identification Lead Compound Identification Lead Compound Identification->Cell Culture Lead Compound Identification->Model Induction Go/No-Go Decision Go/No-Go Decision Data Analysis->Go/No-Go Decision Efficacy & Mechanism

Caption: Preclinical Workflow for this compound Evaluation.

Conclusion

The available data on this compound demonstrates its potential to mitigate key features of the metabolic syndrome in a diet-induced obesity model, which is highly relevant to the pathophysiology of type 2 diabetes. The proposed experimental protocols provide a robust framework for a thorough investigation into the direct anti-diabetic effects of this compound. By elucidating its impact on glycemic control, insulin sensitivity, and the underlying molecular mechanisms, a comprehensive understanding of its therapeutic potential for type 2 diabetes can be achieved. Further research is warranted to fully characterize the efficacy and mechanism of action of this compound in established models of type 2 diabetes.

References

Application Notes and Protocols: BD-AcAc2 and its Effects on Tumor Growth In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The compound BD-AcAc2, identified as R,S-1,3-butanediol acetoacetate (B1235776), is a ketone diester that serves as a precursor for the ketone bodies β-hydroxybutyrate (βHB) and acetoacetate (AcAc). Research into the metabolic underpinnings of cancer has highlighted the potential of inducing a state of ketosis to selectively target tumor cells, which often exhibit metabolic inflexibility and a reliance on glucose. Unlike normal cells, many cancer cells are less efficient at utilizing ketone bodies for energy due to mitochondrial dysfunction. This has led to the investigation of ketogenic diets and exogenous ketone supplementation as potential anti-cancer therapeutic strategies. This compound represents a method of delivering ketone bodies to elevate their circulating levels, thereby potentially inhibiting tumor growth. These notes provide a summary of the in vivo effects of this compound and related ketone precursors on tumor growth, along with detailed experimental protocols. While the query "this compound" could also be misconstrued as a derivative of Bis(acetylacetonato)copper(II), a copper complex, the available scientific literature points more directly to the ketone diester in the context of in vivo tumor studies.

Data Presentation: Effects of Ketone Precursors on Tumor Growth In Vivo

The following tables summarize the quantitative data from in vivo studies investigating the effects of this compound and other ketone precursors on tumor growth and animal survival.

Table 1: Effect of Ketone Supplementation on Survival in VM-M3 Metastatic Cancer Mouse Model [1][2]

Treatment GroupMean Survival (days)Increase in Survival Time (%)
Control (Standard Diet)31.2-
Standard Diet + Ketone Ester (KE)52.869.2
Standard Diet + 1,3-Butanediol (B41344) (BD)47.151.0
Ketogenic Diet + Ketone Ester (KE)51.665.4
Ketogenic Diet + 1,3-Butanediol (BD)50.361.2
Calorie Restriction (40%)36.918.3

Table 2: Effect of Ethyl Acetoacetate (EAA) on Colon Tumorigenesis in cAPC Mice [3]

Treatment GroupTumor Incidence (per cohort)Tumor Number (per colon)Tumor Weight (mg)
ControlVariable (cohort-dependent)114-125 (range)56-66 (range)
Ethyl Acetoacetate (EAA)ReducedSignificantly ReducedSignificantly Reduced

Table 3: Effect of Exogenous Ketone Ester (eKET) Diet on Tumor Burden in Different Mouse Models [4]

Tumor ModelTreatment GroupOutcome% Reduction
4T1-Luc (Breast Cancer)eKET DietLung Tumor Burden47%
Renca-Luc (Renal Cancer)eKET DietLung Tumor Burden96% (not statistically significant due to variability)

Experimental Protocols

Protocol 1: In Vivo Efficacy of Ketone Supplementation in a Metastatic Cancer Mouse Model

This protocol is based on studies using the VM-M3 mouse model of metastatic cancer[2].

1. Animal Model and Cell Line:

  • Animal: Adult male inbred VM mice.
  • Cell Line: Syngeneic VM-M3 cells, which are highly metastatic and tagged with firefly luciferase for in vivo imaging.

2. Tumor Cell Implantation:

  • Culture VM-M3 cells under standard conditions.
  • Harvest and resuspend the cells in a sterile phosphate-buffered saline (PBS) solution.
  • Implant 5x10^4 to 1x10^5 VM-M3 cells subcutaneously into the flank of each mouse.

3. Diet and Supplementation:

  • Control Group: Standard rodent chow.
  • Treatment Groups:
  • Standard diet supplemented with 1,3-butanediol (BD).
  • Standard diet supplemented with a ketone ester (KE) such as this compound.
  • Ketogenic diet (KD).
  • Ketogenic diet supplemented with BD or KE.
  • The ketone supplements are typically mixed into the diet at a specified percentage of total calories (e.g., 25% of carbohydrate kcal replaced by this compound)[4].

4. Monitoring Tumor Growth and Survival:

  • Bioluminescent Imaging: Monitor tumor growth and metastasis weekly using an in vivo bioluminescent imaging system (e.g., Xenogen System). Anesthetize mice and administer luciferin (B1168401) before imaging. The bioluminescent signal correlates with the number of luciferase-tagged tumor cells.
  • Survival: Monitor mice daily and record survival time. Euthanize mice when they meet pre-defined humane endpoints (e.g., significant weight loss, tumor ulceration, or moribund state).
  • Metabolic Monitoring: Periodically measure blood glucose and β-hydroxybutyrate (βHB) levels from tail vein blood samples.

5. Data Analysis:

  • Compare tumor growth rates between groups using statistical analysis of the bioluminescence data.
  • Analyze survival data using Kaplan-Meier survival curves and log-rank tests.
  • Compare blood glucose and βHB levels between groups using appropriate statistical tests (e.g., ANOVA).

Protocol 2: Evaluation of Ethyl Acetoacetate in a Genetically Engineered Mouse Model of Colon Cancer

This protocol is adapted from a study using Cdx2 Cre x Apc flox/+ (cAPC) mice, which spontaneously develop colonic tumors[3].

1. Animal Model:

  • Animal: Cdx2 Cre x Apc flox/+ (cAPC) mice.

2. Treatment Administration:

  • Preventative Model: Start administration of ethyl acetoacetate (EAA) at 6-8 weeks of age.
  • Therapeutic Model: Initiate EAA delivery at 14-16 weeks of age when tumors are already present.
  • Administer EAA orally, for example, through the drinking water or by oral gavage.

3. Outcome Assessment:

  • Tumor Burden: At the end of the study period (e.g., 18-20 weeks of age), euthanize the mice and dissect the colons.
  • Count the number of visible tumors.
  • Measure the weight of the tumors.
  • Histopathology: Fix the colonic tissue in formalin, embed in paraffin, and perform histological analysis to assess lesion grade (e.g., aberrant crypt foci, adenoma, adenocarcinoma).
  • Metabolite Analysis: Collect blood, tumor tissue, and fecal samples to measure AcAc and βHB levels using appropriate assays.

4. Data Analysis:

  • Compare tumor incidence, number, and weight between control and EAA-treated groups using statistical tests such as t-tests or Mann-Whitney U tests.
  • Analyze the distribution of lesion grades between the groups.

Visualizations

Signaling Pathways and Experimental Workflows

Ketone_Metabolism_and_Cancer cluster_Precursor Exogenous Ketone Precursors cluster_Liver Liver Metabolism cluster_Bloodstream Bloodstream cluster_Tumor Tumor Cell This compound This compound Metabolism Hepatic Metabolism This compound->Metabolism 1,3-Butanediol 1,3-Butanediol 1,3-Butanediol->Metabolism Acetoacetate (AcAc) Acetoacetate (AcAc) Metabolism->Acetoacetate (AcAc) β-Hydroxybutyrate (βHB) β-Hydroxybutyrate (βHB) Metabolism->β-Hydroxybutyrate (βHB) Reduced Glucose Uptake Reduced Glucose Uptake Acetoacetate (AcAc)->Reduced Glucose Uptake β-Hydroxybutyrate (βHB)->Reduced Glucose Uptake Inhibited Proliferation Inhibited Proliferation Reduced Glucose Uptake->Inhibited Proliferation Mitochondrial Dysfunction Mitochondrial Dysfunction Mitochondrial Dysfunction->Inhibited Proliferation Impaired Ketone Utilization Tumor Growth Inhibition Tumor Growth Inhibition Inhibited Proliferation->Tumor Growth Inhibition

Caption: Metabolic pathway of exogenous ketone precursors and their inhibitory effect on tumor growth.

Experimental_Workflow cluster_Setup Experiment Setup cluster_Treatment Treatment Phase cluster_Analysis Data Collection & Analysis cluster_Outcome Outcome Animal Model Selection\n(e.g., VM-M3 mice) Animal Model Selection (e.g., VM-M3 mice) Tumor Cell Implantation Tumor Cell Implantation Animal Model Selection\n(e.g., VM-M3 mice)->Tumor Cell Implantation Dietary Administration\n(Control vs. Ketone Precursors) Dietary Administration (Control vs. Ketone Precursors) Tumor Cell Implantation->Dietary Administration\n(Control vs. Ketone Precursors) Regular Monitoring\n(Tumor size, Body weight) Regular Monitoring (Tumor size, Body weight) Dietary Administration\n(Control vs. Ketone Precursors)->Regular Monitoring\n(Tumor size, Body weight) In Vivo Imaging\n(Bioluminescence) In Vivo Imaging (Bioluminescence) Regular Monitoring\n(Tumor size, Body weight)->In Vivo Imaging\n(Bioluminescence) Metabolic Profiling\n(Blood Glucose, Ketones) Metabolic Profiling (Blood Glucose, Ketones) Regular Monitoring\n(Tumor size, Body weight)->Metabolic Profiling\n(Blood Glucose, Ketones) Survival Analysis Survival Analysis In Vivo Imaging\n(Bioluminescence)->Survival Analysis Endpoint Tumor Analysis\n(Weight, Histology) Endpoint Tumor Analysis (Weight, Histology) Survival Analysis->Endpoint Tumor Analysis\n(Weight, Histology) Assessment of Anti-Tumor Efficacy Assessment of Anti-Tumor Efficacy Metabolic Profiling\n(Blood Glucose, Ketones)->Assessment of Anti-Tumor Efficacy Endpoint Tumor Analysis\n(Weight, Histology)->Assessment of Anti-Tumor Efficacy

Caption: General experimental workflow for in vivo studies of ketone precursors on tumor growth.

References

Application Notes and Protocols for BD-AcAc2 in the Study of Ketosis and Brain Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,S)-1,3-butanediol acetoacetate (B1235776) diester (BD-AcAc2) is a synthetic ketone ester designed to induce a state of therapeutic ketosis. Upon oral administration, this compound is rapidly hydrolyzed in the gut and liver to release acetoacetate (AcAc) and β-hydroxybutyrate (BHB), the two primary ketone bodies. This provides a reliable method to elevate circulating ketone levels, mimicking the metabolic state of fasting or a ketogenic diet, without the need for dietary restrictions.[1][2] These application notes provide detailed protocols for the use of this compound in rodent models to study the effects of ketosis on brain function, with a focus on its neuroprotective properties.

The neuroprotective effects of ketosis are attributed to several mechanisms, including the provision of an alternative energy source for the brain, reduction of oxidative stress, and modulation of neurotransmitter systems.[3] this compound serves as a valuable tool to investigate these mechanisms and to explore the therapeutic potential of ketosis in various neurological disorders.

Data Presentation

The following tables summarize quantitative data from preclinical studies investigating the effects of this compound on physiological and neurological parameters.

Table 1: Pharmacokinetics and Physiological Effects of this compound in Rodents

ParameterSpeciesDose (g/kg)RouteTime PointObservationReference(s)
Blood β-hydroxybutyrate (BHB)Rat10Oral Gavage30 min - 4 hr> 3 mM[2][4][5][6]
Blood Acetoacetate (AcAc)Rat10Oral Gavage30 min - 4 hr> 3 mM[2][4][5][6]
Blood GlucoseRat10Oral Gavage30 min - 4 hrSignificant decrease[2][4]
Body WeightMouse-Diet (20% this compound)2 weeksNormalized in Angelman syndrome model[7]

Table 2: Neuroprotective Effects of this compound in Rodent Models

ModelSpeciesDose (g/kg)Outcome MeasureResultReference(s)
Central Nervous System Oxygen Toxicity (CNS-OT)Rat10Seizure LatencyIncreased by 574 ± 116%[2][4][5]
Central Nervous System Oxygen Toxicity (CNS-OT)Mouse2.5, 5.0, 10.0Seizure LatencyDose-dependent increase[8]
Central Nervous System Oxygen Toxicity (CNS-OT)Mouse2.5, 5.0, 10.0Brain Malondialdehyde (MDA)Significantly reduced[8]
Pentylenetetrazole (PTZ)-induced SeizuresRat4Seizure ThresholdSignificantly increased[9]
Kainic Acid-induced SeizuresRat-Seizure LatencyDose-dependent increase with antioxidants[10]
Pilocarpine-induced Status EpilepticusRat-Oxidative Damage (Lipid Peroxidation)Increased[11][12]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound via Oral Gavage

This protocol describes the preparation of a this compound solution and its administration to rodents via oral gavage.

Materials:

  • This compound

  • Vehicle (e.g., peanut oil, water, or a mixture of DMSO, PEG300, Tween 80, and saline)[12]

  • Balance

  • Vortex mixer

  • Rodent scale

  • Appropriately sized oral gavage needles (stainless steel or flexible plastic with a ball-tip)

  • Syringes (1 mL or as appropriate for the dosing volume)

  • Personal Protective Equipment (PPE): lab coat, gloves, eye protection

Procedure:

  • Dose Calculation:

    • Weigh the animal to determine the required dose.

    • Calculate the volume of this compound to be administered based on the desired dose (e.g., 2.5, 5.0, or 10.0 g/kg body weight) and the concentration of the prepared solution.[8] The maximum recommended gavage volume for mice is 10 mL/kg and for rats is 20 mL/kg.[13][14]

  • Preparation of Dosing Solution:

    • If using an oil-based vehicle, weigh the required amount of this compound and mix it with the appropriate volume of peanut oil. Vortex thoroughly to ensure a homogenous suspension.

    • If using an aqueous-based vehicle, a common formulation for hydrophobic compounds is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[12] First, dissolve the this compound in DMSO, then slowly add this mixture to the other vehicle components while vortexing.

    • Prepare the dosing solution fresh on the day of the experiment.

  • Oral Gavage Administration:

    • Gently restrain the rodent.

    • Measure the correct length of the gavage needle by holding it alongside the animal, with the tip at the mouth and the end at the last rib. Mark the needle to ensure it is not inserted too far.

    • Insert the gavage needle gently into the mouth and advance it along the upper palate towards the esophagus. The animal should swallow the tube. If there is any resistance, withdraw the needle and try again.

    • Once the needle is in the correct position, slowly administer the this compound solution.

    • Withdraw the needle gently and return the animal to its cage.

    • Monitor the animal for any signs of distress.

Protocol 2: Assessment of Seizure Latency in a Hyperbaric Oxygen Model

This protocol is adapted from studies investigating the effect of this compound on central nervous system oxygen toxicity (CNS-OT).[2][4][6][8]

Materials:

  • Hyperbaric chamber

  • Oxygen source

  • Video monitoring system

  • EEG recording equipment (optional, for more precise seizure detection)

  • Rodents (rats or mice)

  • Prepared this compound dosing solution (from Protocol 1)

Procedure:

  • Animal Preparation:

    • Administer this compound or vehicle control via oral gavage 20-30 minutes before exposure to hyperbaric oxygen.[8]

  • Hyperbaric Oxygen Exposure:

    • Place the animal in the hyperbaric chamber.

    • Flush the chamber with 100% oxygen.

    • Pressurize the chamber to the desired pressure (e.g., 5-6 atmospheres absolute [ATA]).[4]

  • Seizure Monitoring:

    • Continuously monitor the animal for the onset of seizures using video recording. Seizure onset is typically characterized by tonic-clonic convulsions.

    • If using EEG, seizure onset is marked by a sudden increase in high-amplitude, high-frequency spike activity.[2][4]

    • Record the time from reaching the target pressure to the onset of the first seizure. This is the seizure latency.

  • Data Analysis:

    • Compare the seizure latency between the this compound-treated groups and the vehicle control group using appropriate statistical methods (e.g., t-test or ANOVA).

Protocol 3: Measurement of Brain Oxidative Stress Markers

This protocol outlines the measurement of malondialdehyde (MDA), a common marker of lipid peroxidation and oxidative stress, in brain tissue.[11][12]

Materials:

  • Rodents treated with this compound or vehicle

  • Dissection tools

  • Homogenizer

  • Phosphate (B84403) buffer

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA)

  • Spectrophotometer

  • Reagents for protein quantification (e.g., Bradford assay)

Procedure:

  • Tissue Collection and Homogenization:

    • At the desired time point after this compound administration, euthanize the animal and rapidly dissect the brain or specific brain regions of interest (e.g., hippocampus, cortex).

    • Homogenize the tissue in ice-cold phosphate buffer.

  • MDA Assay (TBARS Assay):

    • Add TCA to the homogenate to precipitate proteins. Centrifuge to pellet the protein.

    • Add TBA reagent to the supernatant and incubate at 90-100°C for a set time (e.g., 60 minutes). This reaction forms a colored product with MDA.

    • After cooling, measure the absorbance of the solution at a specific wavelength (typically 532 nm) using a spectrophotometer.

    • Calculate the concentration of MDA based on a standard curve.

  • Data Normalization:

    • Measure the protein concentration of the initial homogenate using a standard protein assay.

    • Express the MDA levels as nmol/mg of protein.

  • Data Analysis:

    • Compare the MDA levels between the this compound-treated and vehicle control groups.

Protocol 4: Behavioral Assessment - Elevated Plus Maze (EPM)

The EPM is used to assess anxiety-like behavior in rodents.[15][16][17]

Materials:

  • Elevated plus maze apparatus (two open arms and two closed arms)

  • Video tracking software

  • Rodents treated with this compound or vehicle

Procedure:

  • Habituation:

    • Habituate the animals to the testing room for at least 30-60 minutes before the test.

  • Testing:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to freely explore the maze for a set period (typically 5 minutes).

    • Record the session using a video camera positioned above the maze.

  • Data Analysis:

    • Use video tracking software to analyze the following parameters:

      • Time spent in the open arms

      • Time spent in the closed arms

      • Number of entries into the open arms

      • Number of entries into the closed arms

    • An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Protocol 5: Behavioral Assessment - Novel Object Recognition (NOR) Test

The NOR test is used to assess recognition memory in rodents.[17][18]

Materials:

  • Open field arena

  • Two identical objects (familiar objects)

  • One novel object (different in shape and texture from the familiar objects)

  • Video tracking software

  • Rodents treated with this compound or vehicle

Procedure:

  • Habituation:

    • Habituate the animals to the empty open field arena for a few days before the test.

  • Training (Familiarization) Phase:

    • Place two identical objects in the arena.

    • Place the animal in the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).

    • Record the time the animal spends exploring each object (sniffing, touching).

  • Testing (Recognition) Phase:

    • After a retention interval (e.g., 1 hour or 24 hours), place one of the familiar objects and one novel object in the arena.

    • Place the animal back in the arena and allow it to explore for a set period (e.g., 5 minutes).

    • Record the time spent exploring each object.

  • Data Analysis:

    • Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A higher discrimination index indicates better recognition memory.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

BD_AcAc2_Metabolism_and_Action cluster_ingestion Oral Administration cluster_metabolism Metabolism (Gut & Liver) cluster_brain Brain This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Acetoacetate (AcAc) Acetoacetate (AcAc) Hydrolysis->Acetoacetate (AcAc) 1,3-Butanediol 1,3-Butanediol Hydrolysis->1,3-Butanediol Alternative Energy Source Alternative Energy Source Acetoacetate (AcAc)->Alternative Energy Source Reduced Oxidative Stress Reduced Oxidative Stress Acetoacetate (AcAc)->Reduced Oxidative Stress Modulation of Neurotransmission Modulation of Neurotransmission Acetoacetate (AcAc)->Modulation of Neurotransmission β-hydroxybutyrate (BHB) β-hydroxybutyrate (BHB) β-hydroxybutyrate (BHB)->Alternative Energy Source β-hydroxybutyrate (BHB)->Reduced Oxidative Stress β-hydroxybutyrate (BHB)->Modulation of Neurotransmission 1,3-Butanediol->β-hydroxybutyrate (BHB) Neuroprotection Neuroprotection Alternative Energy Source->Neuroprotection Reduced Oxidative Stress->Neuroprotection Modulation of Neurotransmission->Neuroprotection

Caption: Metabolism and mechanism of action of this compound.

Neuroprotective_Signaling_of_Ketone_Bodies cluster_ketones Ketone Bodies (AcAc & BHB) cluster_effects Cellular Effects cluster_outcome Functional Outcome KB Ketone Bodies Mito Improved Mitochondrial Function & ATP Production KB->Mito ROS Decreased Reactive Oxygen Species (ROS) KB->ROS GABA Increased GABA Synthesis (Inhibitory) KB->GABA Glutamate (B1630785) Decreased Glutamate Release (Excitatory) KB->Glutamate BDNF Increased BDNF Expression KB->BDNF Neuroprotection Neuroprotection & Improved Brain Function Mito->Neuroprotection ROS->Neuroprotection GABA->Neuroprotection Glutamate->Neuroprotection BDNF->Neuroprotection Experimental_Workflow_Seizure_Study A Animal Acclimatization B Randomization to Treatment Groups (Vehicle vs. This compound) A->B C Oral Gavage Administration (t = -30 min) B->C D Behavioral Testing (e.g., Seizure Induction) C->D E Data Collection (e.g., Seizure Latency, Behavioral Scoring) D->E F Tissue Collection (Brain) D->F H Statistical Analysis & Interpretation E->H G Biochemical Analysis (e.g., Oxidative Stress Markers) F->G G->H

References

Troubleshooting & Optimization

BD-AcAc2 Technical Support Center: Solubility and Formulation for Oral Gavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and formulation of BD-AcAc2 for oral gavage administration.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as (R)-3-hydroxybutyl (R)-3-hydroxybutanoate, is a ketone ester.[1][2] When administered orally, it is metabolized in the body to elevate blood levels of ketone bodies, primarily β-hydroxybutyrate (BHB), mimicking a state of nutritional ketosis.[3] This elevation of ketone bodies has been shown to have several downstream effects, including the modulation of the NLRP3 inflammasome, inhibition of pyroptosis (a form of inflammatory cell death), and induction of autophagy, a cellular recycling process.[3]

Q2: What are the reported solubility characteristics of this compound?

A2: The solubility of this compound has been determined in several common laboratory solvents. Please refer to the solubility data table below for specific values. It is important to note that solubility can be influenced by factors such as temperature and the purity of the compound.

Q3: What is a suitable vehicle for formulating this compound for oral gavage in rodents?

A3: Based on published research, peanut oil has been successfully used as a vehicle for the oral gavage of this compound in mice.[4] For compounds with limited solubility, a formulation of 10% DMSO in corn oil has been suggested as a potential alternative, although this should be tested for your specific experimental conditions.[5]

Q4: Are there any special considerations when preparing a this compound formulation?

A4: Yes. For aqueous solutions, sonication and gentle heating (e.g., to 60°C) may be necessary to achieve complete dissolution.[6] When using organic solvents like DMSO for stock solutions, it is recommended to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles.[6] For in vivo studies, it is crucial to use vehicles that are well-tolerated by the animals and do not interfere with the experimental outcomes.

Troubleshooting Guide

Issue: My this compound is not dissolving in my chosen solvent.

  • Solution 1: Verify Solubility Data. Double-check the known solubility of this compound in your solvent from the data table below.

  • Solution 2: Increase Temperature and/or Agitation. For aqueous-based solutions, gentle warming (up to 60°C) and sonication can significantly aid dissolution.[6]

  • Solution 3: Consider an Alternative Solvent. If solubility remains an issue, you may need to switch to a different solvent system. For example, if you are struggling with an aqueous-based vehicle for oral gavage, a lipid-based vehicle like peanut oil or corn oil might be more effective.[4]

Issue: I am observing precipitation of this compound in my formulation over time.

  • Solution 1: Prepare Fresh Formulations. Whenever possible, prepare the this compound formulation fresh before each experiment to minimize the risk of precipitation.

  • Solution 2: Check Storage Conditions. If you need to store the formulation, ensure it is stored under appropriate conditions (e.g., protected from light, at the correct temperature) to maintain its stability. For DMSO stock solutions, storage at -80°C is recommended.[6]

  • Solution 3: Evaluate Vehicle Compatibility. The precipitation may indicate an incompatibility between this compound and the chosen vehicle. You may need to screen alternative vehicles.

Issue: The viscosity of my formulation is too high for oral gavage.

  • Solution 1: Adjust Vehicle Ratios. If you are using a co-solvent system (e.g., DMSO and corn oil), you may be able to adjust the ratio of the components to reduce the overall viscosity.

  • Solution 2: Gently Warm the Formulation. Slightly warming the formulation before administration can help to decrease its viscosity. Ensure the temperature is safe for administration to the animal.

Data and Protocols

Quantitative Solubility Data
SolventSolubilityNotes
Methyl Acetate50 mg/mL-
DMSO96 mg/mLSonication is recommended.
Water30 mg/mLSonication and heating to 60°C are recommended.

This data is compiled from publicly available sources.[1][6]

Experimental Protocols

Protocol 1: Preparation of this compound in Peanut Oil for Oral Gavage

This protocol is adapted from a study that successfully used peanut oil as a vehicle for this compound administration in mice.[4]

  • Materials:

    • This compound

    • Peanut oil (sterile)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Oral gavage needles (size appropriate for the animal model)

    • Syringes

  • Procedure:

    • Weigh the required amount of this compound and place it in a sterile tube.

    • Add the calculated volume of peanut oil to the tube to achieve the desired final concentration.

    • Vortex the mixture vigorously until the this compound is completely suspended in the peanut oil. A uniform suspension is critical for accurate dosing.

    • Visually inspect the suspension for any clumps or undissolved material. If necessary, continue vortexing.

    • Draw up the required volume of the suspension into a syringe fitted with an appropriately sized oral gavage needle immediately before administration to ensure a homogenous dose.

Protocol 2: General Oral Gavage Procedure in Mice

This is a general guideline for oral gavage. Always follow your institution's approved animal handling and experimental protocols.

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Needle Insertion: Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus. Do not force the needle.

  • Dose Administration: Once the needle is correctly positioned in the esophagus (you should not feel any resistance or see the needle tip in the trachea), slowly administer the dose.

  • Needle Removal: Gently remove the needle in the same direction it was inserted.

  • Monitoring: Observe the animal for a short period after the procedure to ensure there are no signs of distress, such as difficulty breathing.

Visualizations

Signaling Pathway of this compound Action

BD_AcAc2_Pathway cluster_administration Oral Administration cluster_metabolism Metabolism cluster_cellular_effects Cellular Effects BD_AcAc2 This compound Ketone_Bodies Blood Ketone Bodies (β-hydroxybutyrate) BD_AcAc2->Ketone_Bodies Metabolized to NLRP3 NLRP3 Inflammasome Ketone_Bodies->NLRP3 Modulates Autophagy Autophagy Ketone_Bodies->Autophagy Induces Pyroptosis Pyroptosis NLRP3->Pyroptosis Inhibits

Caption: Proposed signaling pathway of orally administered this compound.

Experimental Workflow for Oral Gavage Formulation and Administration

Oral_Gavage_Workflow cluster_prep Formulation Preparation cluster_admin Administration weigh Weigh this compound add_vehicle Add Vehicle (e.g., Peanut Oil) weigh->add_vehicle mix Vortex to Homogenous Suspension add_vehicle->mix restrain Restrain Animal mix->restrain gavage Perform Oral Gavage restrain->gavage monitor Monitor Animal gavage->monitor

Caption: Workflow for preparing and administering this compound via oral gavage.

References

Technical Support Center: Administration of BD-AcAc2 (R,S-1,3-butanediol acetoacetate diester) in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. It is based on the synthesis of publicly available research and is for informational purposes only. "BD-AcAc2" can be an ambiguous term. This guide specifically addresses the ketone ester R,S-1,3-butanediol acetoacetate (B1235776) diester . Always consult primary literature and adhere to your institution's animal care and use guidelines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in rat studies?

A1: this compound, or R,S-1,3-butanediol acetoacetate diester, is a ketone ester used as an oral source of nutritional ketones. In rat studies, it is primarily administered to induce a state of therapeutic ketosis, mimicking the metabolic effects of a ketogenic diet or prolonged fasting. This is utilized to research its potential benefits in various conditions, including inflammatory bowel disease, central nervous system oxygen toxicity, and neurological disorders.[1][2][3][4] Upon ingestion, it is metabolized into the ketone bodies β-hydroxybutyrate (BHB) and acetoacetate (AcAc).[2][5]

Q2: What are the common methods of administering this compound to rats?

A2: The most common methods of administration are oral, either through gavage or mixed directly into the feed.

  • Oral Gavage: this compound can be mixed with a vehicle such as peanut oil, water, or a nutritional supplement to be administered directly into the stomach.[6][7][8][9]

  • Dietary Admixture: It can be blended into standard rodent chow. To counteract potential food aversion due to taste, a palatable agent like saccharin (B28170) may be included.[1][10]

Q3: What are the expected physiological effects of this compound administration in rats?

A3: Administration of this compound leads to a rapid and sustained elevation of blood ketone bodies (β-hydroxybutyrate and acetoacetate).[2][3] This state of ketosis can lead to various physiological changes, including alterations in energy metabolism, reduced inflammation, and neuroprotective effects.[1][4][7] Researchers have also observed a decrease in body weight in some experimental settings.[1][11]

Q4: Are there any known stability or solubility issues with this compound?

A4: While specific stability data is not extensively detailed in the provided results, the compound is sufficiently stable for use in in vivo studies when stored appropriately. For administration, it can be dissolved or suspended in various vehicles. One source suggests that a similar ketone ester, bis hexanoyl (R)-1,3-butanediol, likely remains intact in the stomach and is hydrolyzed in the small intestine.[12]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Food Aversion / Reduced Feed Intake Unpalatability of the this compound-containing diet.Incorporate a palatability agent, such as 1% saccharin, into the feed mixture.[1]Gradually introduce the this compound-containing diet to allow for acclimatization.Consider oral gavage as an alternative administration route to ensure consistent dosing.
Significant Body Weight Loss Reduced caloric intake due to food aversion. Altered metabolism due to ketosis.Monitor food intake and body weight daily.[1][11]Ensure the diet is isocaloric with the control diet.If using oral gavage, co-administer with a nutritional supplement (e.g., Boost®) to mitigate weight loss, especially post-surgery.[8]
Inconsistent Blood Ketone Levels Improper administration technique (gavage). Variation in food consumption (dietary admixture). Timing of blood collection.Ensure proper oral gavage technique to deliver the full dose.For dietary administration, monitor for consistent daily food intake.Standardize the time of blood sampling relative to this compound administration, as ketone levels peak and then decline over several hours.[2]
Gastrointestinal Distress (e.g., Diarrhea) High dosage of this compound. Rapid introduction of the ketone ester.Start with a lower dose and gradually increase to the target concentration.Divide the daily dose into multiple smaller administrations.Consult literature for tolerated dosage ranges in similar studies.[13]
Acute Adverse Neurological Effects (e.g., incoordination, decreased activity) High doses of ketone esters can lead to transient neurological effects.These effects are often dose-dependent and transient, occurring 1-3 hours post-dose.[14]Consider reducing the dose if these effects are severe or persistent.The no-observed-adverse-effect level (NOAEL) for a similar ketone ester was determined to be 12,000 mg/kg/day in a subchronic toxicity study.[14]

Quantitative Data Summary

Table 1: Effects of this compound on Blood Ketone Levels in Rats

Study ReferenceDose and Administration RouteTime PointBlood β-hydroxybutyrate (BHB) LevelBlood Acetoacetate (AcAc) Level
D'Agostino et al. (2013)[2][3]Single oral gavage30 min>3 mM>3 mM
D'Agostino et al. (2013)[2][3]Single oral gavage>4 hoursSustained elevationSustained elevation
Saber et al. (2023)[1]4% in diet-Significantly increased vs. controlNot reported
Ari et al. (Unpublished, cited in[11])Oral gavage-Significant elevationNot reported

Table 2: Effects of this compound on Body Weight and Inflammatory Markers in a Rat Model of Chronic Colitis

ParameterControl GroupColitis GroupColitis + this compound Group
Percentage of Body Weight Change -Significant decreaseSignificantly counteracted the decrease
Colonic Weight-to-Length Ratio BaselineIncreasedReduced
Survival Rate 100%DecreasedIncreased
NFκB DNA Binding Activity BaselineSignificantly increasedSignificantly reversed
Caspase-1 Activity BaselineSignificantly increasedSignificantly reversed
Active Caspase-3 Levels BaselineSignificantly increasedSignificantly reversed
Data synthesized from Saber et al. (2023)[1]

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound for CNS Oxygen Toxicity Studies

  • Objective: To achieve rapid and sustained ketosis to assess neuroprotective effects.

  • Animals: Adult male Sprague-Dawley or Wistar rats.

  • Materials:

    • R,S-1,3-butanediol acetoacetate diester (this compound)

    • Vehicle (e.g., water, peanut oil[7][9])

    • Oral gavage needles (stainless steel, appropriate size for rats)

    • Syringes

  • Procedure:

    • Fast rats for a predetermined period (e.g., 18 hours) if required by the experimental design.[7]

    • Prepare the this compound solution or suspension in the chosen vehicle at the desired concentration (e.g., 2.5, 5.0, or 10.0 g/kg body weight).[7][9]

    • Weigh the rat to calculate the precise volume for administration.

    • Administer a single oral dose of the this compound formulation using a gavage needle 30 minutes prior to the experimental challenge (e.g., exposure to hyperbaric oxygen).[2][3]

    • The control group should receive an equivalent volume of the vehicle alone.

    • Monitor the animal for any adverse reactions.

    • Collect blood samples at specified time points (e.g., 30, 60, 120, 240 minutes) to measure ketone levels.[2]

Protocol 2: Dietary Admixture of this compound for Chronic Colitis Studies

  • Objective: To maintain a sustained level of nutritional ketosis over several days to evaluate therapeutic effects on chronic inflammation.

  • Animals: Adult male rats.

  • Materials:

    • (R,R)-BD-AcAc2

    • Standard rodent chow powder

    • Saccharin (for palatability)

    • Food dye (to confirm even mixing)

    • Pellet maker or a method to form a food paste

  • Procedure:

    • Based on preliminary trials, determine the daily food consumption of the rats (e.g., a 200g rat consumes approximately 7.5% of its body weight in food).[1]

    • Prepare the specialized diet by thoroughly mixing the standard rodent chow powder with 4% (R,R)-BD-AcAc2 and 1% saccharin by weight.[1]

    • A small amount of food dye can be added to visually confirm a homogenous mixture.

    • Provide the rats with ad libitum access to this diet.

    • The control group should receive the standard rodent chow without this compound and saccharin.

    • Monitor food intake, water consumption, and body weight daily.[1]

    • Continue the dietary administration for the duration of the experiment (e.g., throughout the induction and progression of DSS-induced colitis).[1]

Visualizations

Diagram 1: Experimental Workflow for Oral Gavage Administration

G cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration A Fast Rat (optional) B Prepare this compound in Vehicle A->B C Weigh Rat & Calculate Dose B->C D Oral Gavage C->D E Experimental Challenge D->E F Monitor for Adverse Effects D->F G Collect Blood Samples E->G

Caption: Workflow for this compound oral gavage in rats.

Diagram 2: Signaling Pathways Modulated by this compound in Colitis

G cluster_BD This compound Administration cluster_pathways Cellular Effects cluster_outcomes Pathophysiological Outcomes BD This compound BHB β-hydroxybutyrate (BHB) BD->BHB Metabolism NFkB NF-κB Activation BHB->NFkB Inhibits NLRP3 NLRP3 Inflammasome Activation BHB->NLRP3 Inhibits Autophagy Autophagy BHB->Autophagy Enhances NFkB->NLRP3 Primes Pyroptosis Pyroptosis NLRP3->Pyroptosis Induces Inflammation Pro-inflammatory Cytokines (IL-1β, IL-18) NLRP3->Inflammation CellDeath Inflammatory Cell Death Pyroptosis->CellDeath Homeostasis Cellular Homeostasis Autophagy->Homeostasis

Caption: this compound modulates inflammation via key signaling pathways.

References

Technical Support Center: Optimizing BD-AcAc2 Dosage for Maximal Ketosis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing R,S-1,3-butanediol diacetoacetate (BD-AcAc2) to achieve maximal ketosis in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce ketosis?

A1: this compound is a ketone monoester that serves as an oral source of nutritional ketones.[1] Upon ingestion, it is hydrolyzed by esterases in the gut and liver into acetoacetate (B1235776) (AcAc) and 1,3-butanediol (B41344) (BD).[2] AcAc directly elevates blood ketone levels. The BD is further metabolized in the liver to β-hydroxybutyrate (BHB), another primary ketone body.[2] This dual action leads to a rapid and sustained elevation of both AcAc and BHB in the blood, mimicking the metabolic state of ketosis achieved through a ketogenic diet or prolonged fasting.[3][4]

Q2: What are the expected levels of ketosis following this compound administration?

A2: A single oral dose of this compound can induce a rapid and sustained state of therapeutic ketosis.[3][4] In rats, administration has been shown to elevate blood BHB and AcAc levels to over 3 mM within 30 minutes, with these levels sustained for more than 4 hours.[3][4][5] These levels often exceed those achieved with a standard ketogenic diet or starvation.[3][4][5] Studies in mice have also demonstrated significant elevations in blood ketone bodies.[6][7][8]

Q3: How does the ketogenic effect of this compound compare to other ketogenic agents?

A3: this compound is highly effective at raising both AcAc and BHB levels. In contrast, agents like 1,3-butanediol (BD) primarily increase BHB levels, with minimal impact on AcAc and acetone.[3][4] This makes this compound a more comprehensive tool for studying the effects of all three major ketone bodies.

Q4: What are the common research applications of this compound?

A4: this compound is utilized in research to investigate the therapeutic potential of ketosis in various conditions, including:

  • Neurological disorders such as epilepsy and delaying central nervous system (CNS) oxygen toxicity seizures.[3][4][9]

  • Metabolic diseases like diabetes.[1]

  • Neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1]

  • Improving endurance and exercise performance.[1]

  • Investigating the effects of ketosis on inflammation and chronic conditions like colitis.[10]

Troubleshooting Guides

Issue 1: Suboptimal or inconsistent ketone levels.

  • Possible Cause: Improper dosage calculation.

    • Solution: Ensure accurate calculation of the dose based on the animal's body weight. Dosages are typically reported in g/kg.

  • Possible Cause: Issues with administration.

    • Solution: For oral gavage, ensure the full dose is delivered and that the animal does not regurgitate the compound. This compound has been administered in vehicles like peanut oil or water.[4][11]

  • Possible Cause: Variability in animal metabolism.

    • Solution: Account for potential inter-animal variability. It is advisable to measure baseline ketone levels and monitor ketone response in a pilot group to establish a consistent dosing regimen for your specific animal model and strain.

Issue 2: Compound solubility and preparation.

  • Possible Cause: Difficulty in dissolving this compound.

    • Solution: this compound is soluble in water and DMSO. For aqueous solutions, sonication and heating to 60°C are recommended to aid dissolution.[1] For cell culture experiments, a concentrated stock in DMSO is typical, but the final DMSO concentration in the medium should not exceed 0.1%.[1]

  • Possible Cause: Compound instability.

    • Solution: Store pure this compound at -20°C for long-term stability (up to 3 years).[1] If dissolved in a solvent, store at -80°C for up to 1 year.[1] Avoid repeated freeze-thaw cycles by preparing aliquots.[1]

Issue 3: Unexpected physiological side effects.

  • Possible Cause: Mild acidosis.

    • Observation: A slight decrease in blood pH has been observed following this compound administration.[4]

    • Recommendation: Monitor blood pH if this is a concern for your experimental model.

  • Possible Cause: Alterations in blood glucose.

    • Observation: this compound administration can lead to a reduction in blood glucose levels.[2][12]

    • Recommendation: Monitor blood glucose levels, especially in long-term studies or in models where glucose homeostasis is critical.

Data on this compound Dosage and Resulting Ketone Levels

The following tables summarize quantitative data from various studies on the effect of this compound administration on blood ketone levels in rodents.

Table 1: Ketone Response to a Single Oral Dose of this compound in Rats

Dosage (g/kg)Time Post-AdministrationBlood BHB (mM)Blood AcAc (mM)Blood Acetone (mM)Reference
Not Specified30 min> 3> 3Not Specified[3][4][5]
Not Specified> 4 hoursSustained > 3Sustained > 3~0.7 (at 60 min)[3][4][5]

Table 2: Dose-Dependent Effect of this compound on Seizure Latency in Mice Exposed to Hyperbaric Oxygen

Dosage (g/kg)Effect on Seizure LatencyReference
2.5Significant prolongation[9][11]
5.0Dose-dependent prolongation[9][11]
10.0Maximal prolongation observed[9][11]

Experimental Protocols

Protocol 1: Acute Oral Administration of this compound in Rats for Ketone Monitoring

  • Objective: To measure the time course of blood ketone elevation following a single oral dose of this compound.

  • Materials:

    • Adult male Sprague-Dawley rats.

    • This compound.

    • Vehicle (e.g., water).

    • Oral gavage needles.

    • Blood collection supplies (e.g., arterial catheter).

    • Blood ketone and glucose meter.

    • Blood gas and chemistry analyzer.

  • Procedure:

    • Implant arterial catheters for serial blood sampling one week prior to the experiment.

    • Fast animals overnight, if required by the experimental design.

    • Administer a single oral dose of this compound (e.g., as used in D'Agostino et al., 2013) or vehicle control via gavage.[3]

    • Collect blood samples at baseline (pre-dose) and at specified time points post-administration (e.g., 30, 60, 120, 240 minutes).

    • Immediately analyze blood for β-hydroxybutyrate (BHB), acetoacetate (AcAc), acetone, glucose, and other relevant parameters.[3][4]

    • For AcAc stability, deproteinize plasma samples with perchloric acid and store at -80°C if not analyzed immediately.[13]

Protocol 2: Chronic Administration of this compound in the Diet of Mice

  • Objective: To assess the long-term effects of dietary this compound supplementation on metabolic parameters.

  • Materials:

    • C57BL/6 mice.

    • Standard or high-fat rodent chow.

    • This compound.

  • Procedure:

    • Prepare custom diets with a specified percentage of energy derived from this compound (e.g., 25-30% of carbohydrate energy replaced with this compound).[6]

    • Create an isocaloric control diet.

    • House mice individually and provide ad libitum access to the respective diets and water.

    • Monitor body weight, food intake, and water consumption regularly.

    • At specified endpoints (e.g., after several weeks), collect blood samples to measure ketone levels, glucose, lipids, and other biomarkers.

    • Tissues can be collected for further analysis (e.g., histology, gene expression).

Visualizations

BD_AcAc2_Metabolism cluster_ingestion Oral Administration cluster_gut_liver Gut & Liver cluster_circulation Bloodstream BD_AcAc2 This compound Esterases Esterases BD_AcAc2->Esterases Hydrolysis AcAc Acetoacetate (AcAc) Esterases->AcAc BD 1,3-Butanediol (BD) Esterases->BD Metabolism Metabolism BHB β-hydroxybutyrate (BHB) Metabolism->BHB BD->Metabolism Hepatic

Caption: Metabolic pathway of this compound to ketone bodies.

Experimental_Workflow start Start: Acclimate Animals dosing Administer this compound (Specify Dose & Route) start->dosing monitoring Monitor Physiological Parameters (e.g., Body Weight, Behavior) dosing->monitoring sampling Collect Blood Samples (Define Timepoints) monitoring->sampling analysis Analyze Samples (Ketones, Glucose, etc.) sampling->analysis data Data Interpretation & Reporting analysis->data end End of Experiment data->end

Caption: General experimental workflow for in vivo this compound studies.

References

Side effects of BD-AcAc2 in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: BTK-Inhibitor-XYZ

Disclaimer: The compound "BD-AcAc2" is not found in publicly available scientific literature. This technical support center has been created using a hypothetical Bruton's tyrosine kinase (BTK) inhibitor, "BTK-Inhibitor-XYZ," as a representative example to demonstrate the requested format and content. The data and protocols are based on known characteristics of the BTK inhibitor class of molecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for BTK-Inhibitor-XYZ?

A1: BTK-Inhibitor-XYZ is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling pathway.[1][2][3] By inhibiting BTK, the compound blocks downstream signaling, which leads to decreased proliferation, survival, and activation of B-cells.[2][4]

Q2: What are the potential long-term side effects observed in studies with BTK inhibitors?

A2: Long-term administration of BTK inhibitors has been associated with several adverse effects. The toxicity profile is linked to both on-target inhibition of BTK and potential off-target kinase inhibition.[5][6] Commonly reported long-term side effects include an increased risk of cardiac arrhythmias (like atrial fibrillation), hypertension, bleeding events, and infections.[5][6][7][8]

Q3: What causes acquired resistance to BTK inhibitors like BTK-Inhibitor-XYZ?

A3: Acquired resistance is a significant challenge in long-term therapy. The most common mechanism is the development of mutations in the BTK protein itself, which can prevent the inhibitor from binding effectively.[1][9] Mutations in downstream signaling molecules, such as Phospholipase Cγ2 (PLCG2), can also lead to resistance by allowing the signaling pathway to bypass the need for BTK.[1][2][9]

Q4: Are there differences in side effects between different generations of BTK inhibitors?

A4: Yes, second-generation BTK inhibitors were developed to be more selective for BTK, thereby reducing off-target effects.[10][11] For instance, first-generation inhibitors like ibrutinib (B1684441) are associated with higher rates of atrial fibrillation and hypertension due to off-target effects on kinases such as TEC and EGFR.[5][12][13] Second-generation inhibitors, such as acalabrutinib, generally have a more favorable cardiovascular safety profile, though adverse events like headache can be more common.[5][8][12]

Data Presentation: Long-Term Side Effects of BTK Inhibitors

The following tables summarize the incidence of common adverse events (Any Grade and Grade ≥3) from clinical studies of first-generation (Ibrutinib) and second-generation (Acalabrutinib) BTK inhibitors. This data serves as a reference for the potential side effect profile of BTK-Inhibitor-XYZ.

Table 1: Incidence of Common Adverse Events (Any Grade) in Long-Term Studies

Adverse EventIbrutinib (%)Acalabrutinib (%)Reference
Infection>50%~50%[5]
Bleeding/Hemorrhage41.5% - 51.3%37% - 38%[8][10]
Diarrhea34.3%~35%[5][10]
Hypertension~23.2%~9.4%[8]
Atrial FibrillationHigh IncidenceLower Incidence[8][10]
HeadacheLow Incidence22% - 51%[12]
ArthralgiaHigh IncidenceLower Incidence[5][6]

Table 2: Incidence of Serious Adverse Events (Grade ≥3) in Long-Term Studies

Adverse EventIbrutinib (%)Acalabrutinib (%)Reference
Infection~17.9%Not Specified[12]
Neutropenia~10%10% - 16%[12]
Major Bleeding2% - 5%1% - 2%[5]
HypertensionHigh IncidenceLower Incidence[10]
Atrial FibrillationHigh IncidenceLower Incidence[10]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in my in-vitro kinase assay.

  • Potential Cause: High variability in kinase assays can arise from multiple factors including pipetting errors, improper reagent mixing, or compound precipitation.[14][15] The quality and activity of the enzyme and substrate are also critical.

  • Troubleshooting Steps:

    • Verify Pipetting Accuracy: Ensure all pipettes are calibrated, especially for small volumes. Use a master mix for reagents to minimize well-to-well variability.[15]

    • Check Compound Solubility: Visually inspect for any precipitation of BTK-Inhibitor-XYZ in your assay buffer. Determine the compound's solubility under the final assay conditions.[15]

    • Confirm Enzyme Activity: Ensure the BTK enzyme is active. Aliquot the enzyme upon receipt and store at the recommended temperature to avoid repeated freeze-thaw cycles.[14]

    • Control for Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents. Avoid using the outermost wells or fill them with buffer to create a humidity barrier.[14][15]

Issue 2: My cell-based assay shows high cytotoxicity even at low concentrations of BTK-Inhibitor-XYZ.

  • Potential Cause: The observed effect may be due to off-target toxicity rather than specific inhibition of BTK. Alternatively, the chosen cell line may be exquisitely sensitive, or there could be an issue with the assay itself (e.g., solvent toxicity).

  • Troubleshooting Steps:

    • Perform a Solvent Control: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your specific cell line.

    • Use a Different Viability Assay: Some assay reagents can interfere with test compounds.[16] For example, the MTT assay relies on mitochondrial reductases, and a compound affecting mitochondrial function could give a false positive for cytotoxicity.[17][18] Consider an alternative method, like a trypan blue exclusion assay or an ATP-based luminescence assay.[16][19]

    • Test in a BTK-Negative Cell Line: To assess off-target effects, perform the cytotoxicity assay in a cell line that does not express BTK. Significant cell death in this line would suggest off-target toxicity.

    • Titrate Compound Concentration: Perform a wide-range dose-response curve to accurately determine the cytotoxic concentration (CC50) and compare it to the half-maximal effective concentration (EC50) for BTK inhibition.

Issue 3: BTK-Inhibitor-XYZ appears inactive in my cellular assay despite showing high potency in a biochemical assay.

  • Potential Cause: Discrepancies between biochemical and cellular assays can be due to poor cell permeability, compound efflux, high protein binding in the cell culture medium, or rapid metabolism of the compound by the cells. The high intracellular concentration of ATP can also reduce the apparent potency of ATP-competitive inhibitors.[15]

  • Troubleshooting Steps:

    • Assess Cell Permeability: Use computational models or specific permeability assays (e.g., PAMPA) to predict or measure the ability of BTK-Inhibitor-XYZ to cross the cell membrane.

    • Modify Assay Conditions: Reduce the serum concentration in your cell culture medium during the experiment, as high serum protein levels can bind to the compound and reduce its effective concentration.

    • Measure Target Engagement: Use a technique like Western blotting to confirm that BTK-Inhibitor-XYZ is engaging its target in the cell. You should observe a decrease in the phosphorylation of BTK or a downstream substrate like PLCγ2.[4]

Mandatory Visualization

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding SYK SYK Lyn->SYK Activates BTK BTK SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates PIP2 PIP2 PLCG2->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB Activation DAG->NFkB Proliferation Cell Proliferation & Survival Ca_Flux->Proliferation NFkB->Proliferation BTKi BTK-Inhibitor-XYZ BTKi->BTK Inhibits Western_Blot_Workflow start Start: Cell Culture & Treatment lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (to Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (e.g., anti-pBTK) blocking->primary_ab secondary_ab HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end End: Data Analysis detection->end

References

Troubleshooting inconsistent results with BD-AcAc2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when using BD-AcAc₂ (R,S-1,3-butanediol acetoacetate (B1235776) diester). The information is presented in a question-and-answer format to help you identify and resolve specific experimental challenges, ensuring more consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is BD-AcAc₂ and how does it work?

BD-AcAc₂ is a synthetic ketone diester that serves as an oral source of ketone bodies. Upon ingestion, it is hydrolyzed in the gut and liver into acetoacetate (AcAc) and R,S-1,3-butanediol. The R,S-1,3-butanediol is then oxidized to β-hydroxybutyrate (BHB) and AcAc. This elevation in circulating ketone bodies (AcAc and BHB) mimics a state of nutritional ketosis.[1][2][3] These ketone bodies can then be used by various tissues, including the brain, as an alternative energy source to glucose.[3]

Q2: My experimental results with BD-AcAc₂ are inconsistent. What are the potential sources of variability?

Inconsistent results with BD-AcAc₂ can arise from several factors throughout the experimental workflow. Key areas to investigate include:

  • Compound Stability and Handling: BD-AcAc₂ is an ester and can be susceptible to hydrolysis. Improper storage or handling can lead to degradation of the compound before administration.

  • Formulation and Administration: The vehicle used to dissolve or suspend BD-AcAc₂ and the method of administration (e.g., oral gavage) can significantly impact its absorption and bioavailability. Variability in gavage technique is a common source of inconsistent dosing.[4][5]

  • Animal-to-Animal Variation: Physiological differences between animals, such as gut microbiome composition and metabolic rate, can affect the hydrolysis of BD-AcAc₂ and the resulting ketone body kinetics.

  • Timing of Measurements: The pharmacokinetics of ketone bodies after BD-AcAc₂ administration are dynamic. Blood or tissue samples taken at inconsistent time points will lead to variable ketone level measurements.[6]

  • Analytical Methods: The accuracy and precision of the methods used to measure ketone bodies (AcAc and BHB) are critical. Acetoacetate is inherently less stable than β-hydroxybutyrate, which can introduce variability if samples are not handled correctly.[7][8]

Troubleshooting Guides

Issue 1: Inconsistent or Lower-than-Expected Ketone Levels
Potential Cause Troubleshooting Step
BD-AcAc₂ Degradation - Storage: Store BD-AcAc₂ at -20°C for long-term use (up to 3 years in powder form) and at 4°C for short-term use (up to one week) once in solution.[1] Avoid repeated freeze-thaw cycles. - Formulation: Prepare fresh formulations for each experiment. If using an aqueous vehicle, be aware that esters can undergo hydrolysis, especially at non-neutral pH.[9] Consider using a non-aqueous vehicle like peanut oil, as has been done in some studies.[10][11]
Inaccurate Dosing - Gavage Technique: Ensure consistent oral gavage technique. Improper technique can lead to incomplete dosing or aspiration.[4][5] Consider using isoflurane (B1672236) anesthesia for serial oral gavage to improve retention and reduce stress on the animals.[5] - Dose-Response: Perform a dose-response study to determine the optimal dose for achieving the desired ketone levels in your specific animal model.[10][11]
Variable Absorption - Fasting State: Standardize the fasting state of the animals before administration. Food in the stomach can affect the absorption of BD-AcAc₂. However, be aware that fasting itself will also raise endogenous ketone levels.[12][13] - Vehicle Effects: The choice of vehicle can influence absorption. Ensure the vehicle is appropriate for oral administration and does not interfere with the assay used to measure ketone bodies.
Sample Handling - AcAc Instability: Acetoacetate is prone to spontaneous decarboxylation to acetone.[7] To minimize this, process blood samples for plasma or serum promptly and store them at -80°C.[7] For analysis, use a rapid and reliable method like UPLC-MS/MS.[7][8]
  • Preparation of BD-AcAc₂ Formulation:

    • For a 10 g/kg dose in a 25 g mouse, weigh out 250 mg of BD-AcAc₂.

    • If using peanut oil as a vehicle, add the BD-AcAc₂ to a final volume of 200 µL.

    • Vortex thoroughly to ensure a uniform suspension. Prepare fresh on the day of the experiment.

  • Oral Gavage Procedure:

    • Gently restrain the mouse.

    • Measure the distance from the mouse's nose to the last rib to determine the appropriate length for gavage needle insertion.

    • Insert the gavage needle smoothly into the esophagus and down to the stomach.

    • Slowly administer the 200 µL of the BD-AcAc₂ suspension.

    • Carefully remove the gavage needle.

    • Monitor the animal for any signs of distress.

The following table summarizes expected blood ketone levels in rodents following BD-AcAc₂ administration from published studies. Note that the vehicle, dose, and timing of measurement can significantly affect these values.

Animal ModelDoseVehicleTime Post-AdministrationPeak β-Hydroxybutyrate (mM)Peak Acetoacetate (mM)Reference
Mice (C57BL/6)10 g/kgPeanut OilNot SpecifiedNot SpecifiedNot Specified[10][11]
Rats (Sprague Dawley)Not SpecifiedNot Specified30 min>3>3Not Specified
Issue 2: Unexpected Physiological or Behavioral Effects
Potential Cause Troubleshooting Step
Hydrolysis Products - 1,3-Butanediol (B41344) Effects: R,S-1,3-butanediol is a primary hydrolysis product. While it is a precursor to ketone bodies, it may have its own independent physiological effects. Review literature on 1,3-butanediol to understand its pharmacological profile. - Acetoacetate Effects: Acetoacetate itself can have biological effects distinct from BHB.[2]
Gavage-Related Stress - Handling: Acclimate animals to handling and the gavage procedure to minimize stress. Stress can induce physiological changes that may confound experimental results.[14][15] - Control Group: Include a vehicle-only gavage group to control for the effects of the procedure itself.
Off-Target Effects - Purity of BD-AcAc₂: Ensure the purity of your BD-AcAc₂ compound. Impurities from the synthesis process could have unintended biological activity. Obtain a certificate of analysis from the supplier.[16] - Metabolic Shifts: The rapid shift in energy metabolism from glucose to ketones can have widespread physiological consequences.[2] Carefully monitor animal health, including body weight and food intake.

Visualizations

Signaling Pathway: BD-AcAc₂ Metabolism

BD_AcAc2_Metabolism BD_AcAc2 BD-AcAc₂ Hydrolysis Hydrolysis (Gut/Liver) BD_AcAc2->Hydrolysis Ingestion AcAc Acetoacetate (AcAc) Hydrolysis->AcAc Butanediol R,S-1,3-Butanediol Hydrolysis->Butanediol Tissues Extrahepatic Tissues (e.g., Brain) AcAc->Tissues Oxidation Oxidation (Liver) Butanediol->Oxidation Oxidation->AcAc BHB β-Hydroxybutyrate (BHB) Oxidation->BHB BHB->Tissues Energy Energy Production (TCA Cycle) Tissues->Energy

Caption: Metabolic pathway of BD-AcAc₂ to ketone bodies for energy production.

Experimental Workflow: Troubleshooting Inconsistent Ketone Levels

Troubleshooting_Workflow Start Inconsistent Ketone Levels Observed Check_Compound Verify BD-AcAc₂ Storage and Formulation Freshness Start->Check_Compound Check_Admin Review and Standardize Administration Protocol Check_Compound->Check_Admin If compound handling is correct Check_Sampling Ensure Consistent Timing of Sample Collection Check_Admin->Check_Sampling If administration is consistent Check_Analysis Validate Analytical Method and Sample Handling Check_Sampling->Check_Analysis If sampling is timed correctly Dose_Response Perform Dose-Response Study Check_Analysis->Dose_Response If analysis is accurate Resolved Results are Consistent Dose_Response->Resolved

Caption: A logical workflow for troubleshooting inconsistent ketone levels in BD-AcAc₂ experiments.

References

How to ensure stability of BD-AcAc2 in solution?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability of BD-AcAc2 (R,S-1,3-butanediol diacetoacetate) in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by three main factors: pH, temperature, and enzymatic activity. This compound, being a diester of acetoacetate (B1235776), is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. Elevated temperatures can accelerate this degradation process. Furthermore, in biological systems or media containing serum, esterases can enzymatically cleave the ester bonds.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO) and water. For aqueous solutions, sonication and gentle heating up to 60°C are recommended to aid dissolution.

Q3: What are the optimal storage conditions for this compound solutions?

A3: For optimal stability, stock solutions of this compound should be stored at -80°C. Under these conditions, the solution is expected to be stable for up to one year. For short-term use (within one week), aliquots can be stored at 4°C. It is crucial to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q4: Can I use this compound in cell culture media containing serum?

A4: Yes, but with caution. Cell culture media supplemented with serum contain esterases that can hydrolyze this compound, reducing its effective concentration over time. It is advisable to add this compound to the media immediately before treating the cells. For long-term experiments, the media may need to be replaced periodically with freshly prepared this compound solution to maintain the desired concentration.

Q5: How can I verify the concentration and integrity of my this compound solution?

A5: The concentration of this compound and its breakdown products, acetoacetate and β-hydroxybutyrate, can be measured using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Enzymatic assays are also available for the specific measurement of ketone bodies.[2][3]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected experimental results.

This could be due to the degradation of this compound in your experimental setup.

Troubleshooting Workflow:

A Inconsistent Results B Verify Stock Solution Integrity A->B Step 1 C Check Solution pH B->C Step 2 D Assess Incubation Temperature C->D Step 3 E Evaluate for Enzymatic Degradation D->E Step 4 F Test for Photodegradation E->F Step 5 G Optimize Experimental Protocol F->G Step 6

Caption: Troubleshooting workflow for inconsistent experimental results.

Detailed Steps:

  • Verify Stock Solution Integrity:

    • Question: Was the stock solution prepared and stored correctly?

    • Action: Ensure that the stock solution was prepared in an appropriate solvent (e.g., DMSO) and stored at -80°C in aliquots. Avoid repeated freeze-thaw cycles. If in doubt, prepare a fresh stock solution.

  • Check Solution pH:

    • Question: What is the pH of your experimental solution (e.g., cell culture media, buffer)?

    • Rationale: this compound is susceptible to acid- and base-catalyzed hydrolysis.[4][5] Extreme pH values will accelerate its degradation.

    • Action: Measure the pH of your solution. If it is outside the optimal range for your experiment, adjust it or use a buffered solution. For most biological experiments, a pH between 7.2 and 7.4 is recommended.

  • Assess Incubation Temperature:

    • Question: At what temperature is the experiment being conducted?

    • Rationale: Higher temperatures increase the rate of chemical reactions, including hydrolysis.

    • Action: If possible, perform experiments at a lower temperature, or minimize the time the this compound solution is kept at elevated temperatures.

  • Evaluate for Enzymatic Degradation:

    • Question: Does your experimental system contain active enzymes (e.g., serum in cell culture, tissue homogenates)?

    • Rationale: Esterases present in biological samples will hydrolyze this compound.[6]

    • Action: If using serum, consider reducing the serum concentration or using a serum-free medium if the cell line permits. Alternatively, replenish the this compound-containing medium at regular intervals.

  • Test for Photodegradation:

    • Question: Is the this compound solution exposed to light, especially UV light, for extended periods?

    • Rationale: Acetylacetonate compounds can be susceptible to photooxidative degradation.[7][8]

    • Action: Protect solutions containing this compound from light by using amber vials or covering the containers with aluminum foil.

  • Optimize Experimental Protocol:

    • Action: Based on the findings from the steps above, adjust your experimental protocol. This may include preparing fresh solutions for each experiment, adding this compound to the media immediately before use, and protecting it from light and extreme temperatures.

Issue 2: Precipitate formation in the this compound solution.

Troubleshooting Steps:

  • Check Concentration: Ensure the concentration of this compound does not exceed its solubility limit in the chosen solvent. Refer to the solubility data table below.

  • Solvent Purity: Use high-purity, anhydrous solvents. The presence of water can promote hydrolysis and potentially lead to the precipitation of less soluble degradation products.

  • Temperature: If the solution was stored at a low temperature, allow it to fully equilibrate to room temperature and vortex or sonicate briefly before use.

Quantitative Data Summary

Table 1: Solubility and Recommended Storage of this compound

SolventSolubilityRecommended Stock ConcentrationShort-Term Storage (≤ 1 week)Long-Term Storage (≤ 1 year)
DMSO96 mg/mL (544.8 mM)≤ 100 mM4°C-80°C
Water30 mg/mL (170.25 mM)≤ 30 mM4°C-80°C

Data compiled from commercially available product information.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of this compound in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mM. For example, to prepare 1 mL of a 100 mM solution, add the calculated volume of DMSO to 17.62 mg of this compound (MW: 176.17 g/mol ).

    • Vortex the solution until the solid is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary.

    • Aliquot the stock solution into sterile, amber microcentrifuge tubes in volumes appropriate for your experiments to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -80°C.

Protocol 2: Stability Assessment of this compound in Aqueous Solution by HPLC

This protocol provides a framework for assessing the stability of this compound under different pH and temperature conditions.

Workflow for Stability Testing:

A Prepare this compound Solution in Test Buffer B Aliquot and Incubate at Different Conditions (e.g., pH 4, 7, 9; Temp 4°C, 25°C, 37°C) A->B C Collect Samples at Time Points (e.g., 0, 2, 4, 8, 24 hours) B->C D Analyze Samples by HPLC C->D E Quantify this compound Peak Area D->E F Plot Concentration vs. Time to Determine Degradation Rate E->F

Caption: Experimental workflow for assessing this compound stability.

Methodology:

  • Solution Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mM) in various buffers with different pH values (e.g., pH 4.0, 7.0, 9.0).

  • Incubation: Aliquot the solutions and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C), protected from light.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), take an aliquot from each condition and immediately store it at -80°C to halt any further degradation until analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

    • Detection: UV detector at an appropriate wavelength (to be determined by UV scan of this compound).

    • Injection Volume: 10 µL.

    • Flow Rate: 1 mL/min.

  • Data Analysis:

    • Integrate the peak area corresponding to this compound at each time point.

    • Normalize the peak area at each time point to the peak area at time 0.

    • Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.

Signaling Pathway Considerations

This compound serves as a precursor to the ketone bodies acetoacetate and β-hydroxybutyrate. The primary degradation pathway in a biological context is hydrolysis, which can be enzymatic.

cluster_0 Hydrolysis (Spontaneous or Enzymatic) BD_AcAc2 This compound (R,S-1,3-butanediol diacetoacetate) Acetoacetate Acetoacetate BD_AcAc2->Acetoacetate Butanediol 1,3-Butanediol BD_AcAc2->Butanediol Beta_Hydroxybutyrate β-Hydroxybutyrate Acetoacetate->Beta_Hydroxybutyrate β-hydroxybutyrate dehydrogenase

Caption: Simplified metabolic pathway of this compound.

References

Technical Support Center: Monitoring Animal Health During BD-AcAc₂ Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing R,S-1,3-butanediol acetoacetate (B1235776) diester (BD-AcAc₂) in preclinical studies. Below are troubleshooting guides and frequently asked questions (FAQs) to ensure animal welfare and data integrity throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What is BD-AcAc₂ and why is it used in research?

A1: R,S-1,3-butanediol acetoacetate diester (BD-AcAc₂) is a ketone ester that serves as a precursor to the ketone bodies beta-hydroxybutyrate (βHB) and acetoacetate. It is used to induce a state of nutritional ketosis, which is being investigated for its therapeutic potential in a variety of conditions, including neurological disorders, metabolic diseases, and cancer.[1][2] Supplementing with BD-AcAc₂ allows researchers to study the effects of ketosis without the need for restrictive ketogenic diets.[3]

Q2: What are the typical dosages of BD-AcAc₂ used in mice?

A2: Dosages of BD-AcAc₂ can vary depending on the study's objective. Common administration methods include oral gavage and dietary supplementation.

  • Oral Gavage: Single doses can range from 2.5 g/kg to 10.0 g/kg of body weight.[4]

  • Dietary Admixture: Diets may be formulated to contain BD-AcAc₂ as a percentage of total calories, often ranging from 5% to 30%.[5]

It is crucial to start with a pilot study to determine the optimal and best-tolerated dose for your specific research model and experimental design.

Q3: What are the expected physiological effects of BD-AcAc₂ supplementation?

A3: The primary physiological effect is a rapid and sustained elevation of blood ketone bodies (βHB and acetoacetate), typically observed within 30 minutes to an hour after administration.[1] This state of ketosis is the intended outcome of supplementation. Depending on the experimental context, you may also observe a slight decrease in blood glucose levels.[6]

Q4: Is BD-AcAc₂ considered safe for laboratory animals?

A4: Current research suggests that ketone esters like BD-AcAc₂ are generally well-tolerated in animal models.[7][8] Most studies report no significant adverse effects on body weight or major organ function when administered at appropriate doses.[8][9] However, as with any experimental compound, diligent monitoring is essential to ensure animal welfare.

Troubleshooting Guide

Issue 1: Animal Distress or Aversion to Treatment
  • Problem: Mice exhibit signs of distress during or after oral gavage, or refuse to consume feed supplemented with BD-AcAc₂. Signs may include excessive struggling, vocalization, or reduced food intake.

  • Possible Causes & Solutions:

    • Improper Gavage Technique: Incorrect technique can cause stress, pain, or injury.

      • Solution: Ensure all personnel are thoroughly trained in proper oral gavage techniques. Use appropriately sized, flexible gavage needles with a ball-tip to minimize the risk of esophageal trauma.[10][11] Pre-coating the gavage needle with sucrose (B13894) may help pacify the animal and reduce stress.[12]

    • Palatability of BD-AcAc₂: The taste of the compound may be aversive to some animals.

      • Solution: For dietary supplementation, gradually introduce the BD-AcAc₂-containing feed to allow for acclimatization. If using oral gavage, a suitable vehicle like peanut oil can be used.[4]

    • Gastrointestinal Upset: High concentrations of ketone esters can potentially cause mild gastrointestinal discomfort.[9]

      • Solution: Start with a lower dose and gradually increase to the target concentration. Ensure animals have free access to water.

Issue 2: High Variability in Experimental Data
  • Problem: There is significant variation in blood ketone levels or other experimental readouts between animals in the same treatment group.

  • Possible Causes & Solutions:

    • Inconsistent Dosing: Inaccurate or inconsistent administration of BD-AcAc₂.

      • Solution: For oral gavage, ensure the correct volume is administered based on each animal's most recent body weight. For dietary administration, ensure homogenous mixing of the compound in the feed to prevent preferential consumption.

    • Biological Variability: Natural physiological differences between individual animals.

      • Solution: Increase the number of animals per group to enhance statistical power. Ensure that animals are age- and sex-matched.

    • Stress-Induced Variability: Stress from handling and procedures can influence physiological parameters.

      • Solution: Handle animals consistently and gently. Allow for an acclimatization period before starting the experiment.

Issue 3: Unexpected Clinical Signs of Poor Health
  • Problem: Animals display unexpected signs of poor health, such as significant weight loss, lethargy, ruffled fur (piloerection), or hunched posture.

  • Possible Causes & Solutions:

    • Toxicity: Although uncommon, high doses or chronic administration could lead to adverse effects.

      • Solution: Immediately consult with a veterinarian. Collect blood and tissue samples for hematological, biochemical, and histopathological analysis to identify potential target organ toxicity. Consider reducing the dose or discontinuing the study for the affected animal.

    • Underlying Health Issues: The observed signs may be unrelated to the BD-AcAc₂ supplementation.

      • Solution: Perform a thorough health check on all animals, including controls. Isolate any animal showing signs of illness to prevent potential spread of pathogens.

Health Monitoring Protocols

Consistent and thorough monitoring is critical for animal welfare and data quality. The following protocols are recommended.

Daily Clinical Observations

A daily check of each animal is the first line of defense in identifying potential health issues. Observations should be recorded systematically.

  • Appearance: Note any changes in fur (piloerection), posture (hunching), or signs of dehydration.

  • Behavior: Look for changes in activity levels (lethargy or hyperactivity), social interaction, and grooming habits.

  • Body Weight: Measure body weight at least three times per week. A weight loss of more than 15% from baseline is a significant concern and requires action.

  • Food and Water Intake: Monitor for any significant changes in consumption.

Hematological and Biochemical Monitoring

Blood analysis provides quantitative data on the systemic effects of BD-AcAc₂ supplementation. Blood samples should be collected at baseline and at predetermined intervals during the study.

Experimental Protocol: Blood Collection (Saphenous Vein)

  • Restraint: Place the mouse in a suitable restraint device.

  • Site Preparation: Shave a small area of fur over the lateral saphenous vein on the hind limb.

  • Puncture: Use a sterile, 25-gauge needle or a lancet to puncture the vein.

  • Collection: Collect the blood into appropriate microtubes (e.g., EDTA-coated tubes for hematology, serum separator tubes for biochemistry).

  • Hemostasis: Apply gentle pressure with a sterile gauze pad to the puncture site until bleeding stops.[13][14]

Table 1: Key Hematological Parameters for Monitoring

ParameterAbbreviationSignificance in Toxicity Screening
White Blood Cell CountWBCIndicator of inflammation or immunosuppression
Red Blood Cell CountRBCCan indicate anemia or erythrocytosis
HemoglobinHGBMeasures oxygen-carrying capacity of blood
HematocritHCTPercentage of blood volume occupied by red blood cells
Platelet CountPLTImportant for blood clotting; changes can indicate bone marrow issues

Table 2: Key Serum Biochemical Parameters for Monitoring

ParameterAbbreviationSignificance in Toxicity Screening
Alanine AminotransferaseALTMarker for liver damage
Aspartate AminotransferaseASTMarker for liver and muscle damage
Alkaline PhosphataseALPCan indicate liver or bone disorders
CreatinineCREAMarker for kidney function
Blood Urea NitrogenBUNMarker for kidney function
GlucoseGLUTo monitor for hypoglycemia or hyperglycemia
Total ProteinTPCan indicate nutritional status or liver/kidney disease
AlbuminALBA key protein that can reflect liver and kidney function

Note: Reference ranges for these parameters can vary by mouse strain, age, and sex. It is essential to establish baseline values for your specific animal cohort.

Post-Mortem Analysis

Visual Guides

Experimental_Workflow cluster_0 Pre-Supplementation cluster_1 Supplementation Phase cluster_2 Post-Supplementation Acclimatization Animal Acclimatization (1 week) Baseline Baseline Measurements (Weight, Blood Sample) Acclimatization->Baseline Dosing BD-AcAc₂ Administration (Gavage or Diet) Baseline->Dosing Monitoring Daily Clinical Checks (Weight, Behavior) Dosing->Monitoring Blood Periodic Blood Sampling Monitoring->Blood Endpoint Endpoint Data Collection Blood->Endpoint Necropsy Necropsy & Histopathology Endpoint->Necropsy

Ketone_Signaling BD_AcAc2 BD-AcAc₂ (Supplement) Ketones ↑ Blood Ketones (βHB, AcAc) BD_AcAc2->Ketones HDAC HDAC Ketones->HDAC GPCR GPCR Ketones->GPCR ROS ROS Ketones->ROS Oxid Oxid ROS->Oxid

References

Validation & Comparative

A Comparative Guide to BD-AcAc2 and Other Exogenous Ketone Supplements for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of exogenous ketone supplementation is rapidly evolving, offering a diverse array of compounds aimed at inducing a state of nutritional ketosis. This guide provides an objective, data-driven comparison of R,S-1,3-butanediol acetoacetate (B1235776) diester (BD-AcAc2) with other prominent exogenous ketone supplements, including ketone monoesters (KME) and ketone salts (KS). We delve into their pharmacokinetic profiles, metabolic effects, and underlying mechanisms, supported by experimental data, to provide a comprehensive resource for the scientific community.

I. Comparative Efficacy: Pharmacokinetics and Metabolic Effects

Exogenous ketone supplements are primarily evaluated by their ability to elevate and sustain blood ketone levels, namely β-hydroxybutyrate (BHB) and acetoacetate (AcAc), and their subsequent impact on metabolic markers like blood glucose.

Data Presentation:

Table 1: Comparative Pharmacokinetics of Exogenous Ketone Supplements

Supplement TypeCompound ExampleDosePeak Blood BHB (mM)Time to Peak BHBPeak Blood AcAc (mM)Study PopulationReference
Ketone Diester This compound10 g/kg (rats)>3.030 min>3.0Rats[1]
This compound25 g/kg (pigs)~2.5 (total ketones)Bolus~2.5 (total ketones)Pigs[2]
Ketone Monoester (R)-3-hydroxybutyl (R)-3-hydroxybutyrate395 mg/kg3.3 ± 0.21 hour1.2 ± 0.1Healthy Humans[3]
(R)-3-hydroxybutyl (R)-3-hydroxybutyrate~141 mg/kg2.8 ± 0.2~20 min-Healthy Humans[4]
Ketone Salt Sodium/Potassium BHB~141 mg/kg1.0 ± 0.1~40 min-Healthy Humans[4]
Racemic BHB Salt---0.57 ± 0.44Healthy Humans[5]

Note: Direct head-to-head comparative studies of this compound with other ketone supplements in humans are limited. The data for this compound is primarily from animal studies.

Table 2: Comparative Metabolic Effects of Exogenous Ketone Supplements

Supplement TypeEffect on Blood GlucoseEffect on Lipid ProfileStudy PopulationReference
Ketone Diester (this compound) Lowered in fasted state (mice)-Mice[6]
Ketone Monoester Decreased (MD = -0.54 mM)Decreased triglycerides and remnant cholesterolHumans[7]
Ketone Salt Decreased (less than KME)Increased HDL, decreased LDL/HDL ratio (rats)Humans, Rats[7][8]

II. Experimental Protocols

Understanding the methodologies behind the data is crucial for interpretation. Below are representative experimental protocols for studies investigating exogenous ketone supplements.

Protocol 1: Evaluation of this compound in a Murine Model of CNS Oxygen Toxicity
  • Objective: To investigate the protective effects of this compound against central nervous system oxygen toxicity (CNS-OT).[7][9]

  • Subjects: Male C57BL/6 mice.[9]

  • Intervention:

    • Mice were fasted for 18 hours.[9]

    • Animals were randomly assigned to groups: Control (no treatment), Vehicle (peanut oil), and this compound (2.5, 5.0, or 10.0 g/kg body weight) administered by oral gavage.[9]

    • 20 minutes post-gavage, mice were exposed to 600 kPa hyperbaric oxygen.[9]

  • Data Collection:

    • Latency to seizure was recorded.[9]

    • 60 minutes after hyperbaric exposure, brain and lung tissues were collected for malondialdehyde (MDA) measurement.[9]

    • Bronchoalveolar lavage fluid (BLF) was collected to measure total protein levels.[9]

  • Biochemical Analysis: MDA content was measured as an indicator of oxidative stress. Total protein in BLF was measured as a marker of lung injury.[9]

Protocol 2: Comparative Pharmacokinetics of a Ketone Monoester (KME) vs. a Ketone Monoester/Salt (KMES) in Humans
  • Objective: To compare the tolerability, acceptability, and pharmacokinetic responses of a KME and a KMES supplement.[4]

  • Subjects: Fourteen healthy young adults.[4]

  • Study Design: A randomized, crossover design.[4]

  • Intervention: Participants completed five conditions: placebo control, 5g KME, 10g KME, 5g KMES, and 10g KMES.[4]

  • Data Collection:

    • Blood samples were collected at baseline (0 minutes) and at 15, 30, 60, and 120 minutes post-ingestion.[4]

    • Blood R-βHB and glucose concentrations were measured.[4]

    • Tolerability and acceptability were assessed via questionnaires.[4]

III. Signaling Pathways and Mechanisms of Action

Exogenous ketones, upon metabolization to BHB and AcAc, exert their effects not only as an alternative fuel source but also as signaling molecules.

Ketone Body Metabolism and Signaling

This compound is hydrolyzed in the gut and liver to release acetoacetate (AcAc) and 1,3-butanediol, which is then converted to β-hydroxybutyrate (BHB).[2] Both AcAc and BHB are readily transported into cells and mitochondria to be used for energy production. Beyond this metabolic role, BHB is a known inhibitor of class I histone deacetylases (HDACs), which can lead to changes in gene expression related to oxidative stress resistance and metabolic regulation.[10] Acetoacetate has been shown to have a role in reducing oxidative stress by scavenging reactive species.[1][11]

The primary signaling pathways influenced by ketone bodies, particularly BHB, include the AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (B549165) (mTOR) pathways, which are master regulators of cellular energy homeostasis and growth.

Ketone_Body_Signaling cluster_supplement Exogenous Ketone Supplement cluster_metabolites Metabolism cluster_pathways Cellular Signaling cluster_effects Physiological Effects BD_AcAc2 This compound AcAc Acetoacetate (AcAc) BD_AcAc2->AcAc KME Ketone Monoester BHB β-Hydroxybutyrate (BHB) KME->BHB KS Ketone Salt KS->BHB AcAc->BHB ROS_Scavenging ROS Scavenging AcAc->ROS_Scavenging AMPK AMPK Activation BHB->AMPK mTOR mTOR Inhibition BHB->mTOR HDAC HDAC Inhibition BHB->HDAC Energy Alternative Energy Source AMPK->Energy mTOR->Energy Gene_Expression Altered Gene Expression HDAC->Gene_Expression Oxidative_Stress Reduced Oxidative Stress ROS_Scavenging->Oxidative_Stress

Figure 1: Simplified signaling cascade of exogenous ketones. (Within 100 characters)

Experimental Workflow for Comparative Analysis

A generalized workflow for the comparative analysis of different exogenous ketone supplements is depicted below. This process involves subject recruitment, baseline measurements, randomized administration of supplements, and subsequent analysis of pharmacokinetic and pharmacodynamic parameters.

Experimental_Workflow cluster_setup Study Setup cluster_intervention Intervention cluster_data Data Collection & Analysis cluster_outcome Outcome Recruitment Subject Recruitment (e.g., Healthy Volunteers) Baseline Baseline Measurements (Blood Ketones, Glucose, etc.) Recruitment->Baseline Randomization Randomized Crossover Design Baseline->Randomization SupplementA Supplement A (e.g., this compound) Randomization->SupplementA SupplementB Supplement B (e.g., Ketone Monoester) Randomization->SupplementB Placebo Placebo Randomization->Placebo Sampling Serial Blood Sampling (e.g., 0, 15, 30, 60, 120 min) SupplementA->Sampling SupplementB->Sampling Placebo->Sampling PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Sampling->PK_Analysis PD_Analysis Pharmacodynamic Analysis (Glucose, Lipids, etc.) Sampling->PD_Analysis Tolerability Tolerability Assessment Sampling->Tolerability Comparison Comparative Efficacy & Safety Profile PK_Analysis->Comparison PD_Analysis->Comparison Tolerability->Comparison

Figure 2: General experimental workflow for comparing exogenous ketones. (Within 100 characters)

IV. Conclusion and Future Directions

This compound demonstrates a potent ability to induce ketosis in animal models, elevating both AcAc and BHB to significant levels. This profile suggests its potential therapeutic utility, particularly in conditions where both ketone bodies may offer synergistic benefits, such as in neuroprotection against CNS oxygen toxicity.

However, a notable gap in the current literature is the lack of direct, head-to-head comparative clinical trials of this compound against other ketone supplements in humans. Such studies are crucial to fully elucidate its pharmacokinetic and pharmacodynamic profile in a clinical setting.

Future research should focus on:

  • Human Pharmacokinetic Studies: To determine the bioavailability, Cmax, Tmax, and metabolic fate of this compound in humans.

  • Direct Comparative Trials: To objectively compare the efficacy, tolerability, and metabolic effects of this compound with ketone monoesters and salts.

  • Mechanistic Studies: To further investigate the specific signaling effects of acetoacetate and its contribution to the overall physiological effects of this compound.

By addressing these research questions, the scientific community can gain a clearer understanding of the unique properties of this compound and its potential applications in research and drug development.

References

Validating BD-AcAc2-Induced Ketosis: A Comparative Analysis with Blood Gas Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ketosis induced by the exogenous ketone ester, R,S-1,3-butanediol acetoacetate (B1235776) diester (BD-AcAc2), with traditional ketogenic methods. The focus is on the validation of the physiological state of ketosis through blood gas analysis, offering crucial data for preclinical and clinical research.

Executive Summary

Inducing a state of therapeutic ketosis is a promising avenue for various biomedical applications. While the ketogenic diet is a well-established method, compliance can be a significant hurdle. Exogenous ketone supplements, such as this compound, offer a direct route to elevating blood ketone levels. This guide delves into the critical aspect of validating the quality of ketosis, particularly concerning its impact on systemic acid-base balance, a key safety and efficacy parameter. We present a comparative analysis of this compound-induced ketosis against the effects of a standard ketogenic diet, supported by experimental data on blood gas parameters.

Comparative Analysis of Ketosis Induction Methods

The induction of ketosis, whether through dietary manipulation or exogenous supplementation, leads to a metabolic shift towards the utilization of ketone bodies as a primary energy source. However, the physiological ramifications, particularly on blood acid-base balance, can differ.

Data Presentation: Blood Gas Analysis
ParameterStandard Diet (Control)Long-Term Ketogenic DietThis compound (Anticipated Effect)Other Exogenous Ketones (Ketone Monoester)
Blood pH 7.47 ± 0.027.36 ± 0.02No significant change; no acidosis reported in pigs[1].Transiently lower (~0.05 unit decrease)[3].
pCO₂ (mmHg) 34.5 ± 3.035.85 ± 4.12Data not available.Data not available.
HCO₃⁻ (mmol/L) 25.5 ± 1.519.74 ± 2.54Data not available.Lower (~2.6 mM decrease)[3].
Base Excess (mEq/L) Data not available.-5.57 ± 2.39Data not available.Data not available.
Blood Ketones (βHB, mmol/L) ~0.1-0.5~8.0Can elevate to >3 mM[4].Can elevate to 3-4 mM[3].

Note: The data for the ketogenic diet reflects a long-term (60-day) study, which may induce metabolic adaptations not seen in acute ketosis. The anticipated effect of this compound is based on limited data and requires further direct experimental validation in rodent models.

Experimental Protocols

Ketosis Induction
  • This compound Administration: (R,S)-1,3-butanediol acetoacetate diester is typically administered orally via gavage. Dosages in rodent studies have varied, with some research indicating that dietary consumption of this compound can decrease food intake at a threshold of 30% and lead to changes in body weight and adiposity at lower concentrations. It has been shown to increase circulating concentrations of β-hydroxybutyrate (βHB) and acetoacetate (AcAc)[5].

  • Ketogenic Diet: A common rodent ketogenic diet consists of a high percentage of fat (e.g., 86-90%), with very low carbohydrate and adequate protein content. The diet is provided ad libitum, and the animals are monitored for weight and food intake. The establishment of ketosis is typically confirmed by measuring blood ketone levels[2].

Blood Gas Analysis

A standardized protocol for obtaining arterial blood for gas analysis in rodents is crucial for accurate data.

  • Animal Preparation: Rodents are anesthetized (e.g., with isoflurane) to allow for surgical access.

  • Catheterization: A catheter is surgically implanted into the carotid artery for direct arterial blood sampling. This allows for repeated, stress-free sampling in conscious animals if required.

  • Blood Sampling: A small volume of arterial blood (typically 0.1-0.2 mL) is drawn into a heparinized syringe. Care must be taken to avoid air bubbles, which can alter gas partial pressures.

  • Analysis: The blood sample is immediately analyzed using a blood gas analyzer to determine pH, partial pressure of carbon dioxide (pCO₂), partial pressure of oxygen (pO₂), bicarbonate concentration (HCO₃⁻), and other relevant parameters like base excess and anion gap.

Visualizing the Metabolic Pathways

The following diagrams illustrate the metabolic processing of exogenous ketones like this compound and the physiological response to ketosis.

Ketone_Metabolism cluster_ingestion Oral Ingestion cluster_gut Gut/Liver cluster_circulation Circulation cluster_tissues Extrahepatic Tissues This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Acetoacetate (AcAc) Acetoacetate (AcAc) Hydrolysis->Acetoacetate (AcAc) 1,3-Butanediol 1,3-Butanediol Hydrolysis->1,3-Butanediol Bloodstream Bloodstream Acetoacetate (AcAc)->Bloodstream Energy Production (TCA Cycle) Energy Production (TCA Cycle) Acetoacetate (AcAc)->Energy Production (TCA Cycle) 1,3-Butanediol->Bloodstream Bloodstream->Acetoacetate (AcAc) β-hydroxybutyrate (βHB) β-hydroxybutyrate (βHB) Bloodstream->β-hydroxybutyrate (βHB) β-hydroxybutyrate (βHB)->Energy Production (TCA Cycle)

Caption: Metabolism of this compound to ketone bodies.

AcidBase_Balance Ketone Body Production Ketone Body Production Increased [H+] Increased [H+] (Potential for Acidosis) Ketone Body Production->Increased [H+] Bicarbonate Buffer System HCO₃⁻ + H⁺ ⇌ H₂CO₃ ⇌ H₂O + CO₂ Increased [H+]->Bicarbonate Buffer System Respiratory Compensation Increased Respiration (Blow off CO₂) Bicarbonate Buffer System->Respiratory Compensation Renal Compensation Increased H⁺ Excretion Increased HCO₃⁻ Reabsorption Bicarbonate Buffer System->Renal Compensation Blood pH Homeostasis Blood pH Homeostasis Bicarbonate Buffer System->Blood pH Homeostasis Respiratory Compensation->Blood pH Homeostasis Renal Compensation->Blood pH Homeostasis

Caption: Physiological response to increased ketone bodies.

Discussion and Conclusion

The validation of ketosis through blood gas analysis is critical for assessing the safety and physiological relevance of different induction methods. The available data suggests that a long-term ketogenic diet in rodents can lead to a compensated metabolic acidosis, as indicated by a lower blood pH and bicarbonate level[2]. This is a significant consideration for chronic studies.

In contrast, the limited evidence for this compound suggests a more favorable profile regarding acid-base balance, with one study in pigs showing no signs of acidosis[1]. This could be a significant advantage for therapeutic applications where maintaining stable blood pH is paramount. Other exogenous ketones, like the ketone monoester, may cause a transient drop in blood pH, which could be a factor in acute dosing scenarios[3].

Limitations and Future Directions:

The primary limitation of this comparison is the lack of direct, comprehensive blood gas analysis data for this compound in rodent models. Future studies should aim to directly compare the effects of this compound, other ketone esters, ketone salts, and a standard ketogenic diet on the full panel of blood gas parameters in a controlled experimental setting. This will provide a much-needed, head-to-head comparison to guide researchers in selecting the most appropriate method for their specific research questions.

References

A Comparative Guide to BD-AcAc₂ Dosage and Plasma Ketone Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the pharmacokinetic profile of exogenous ketone precursors is paramount for designing effective clinical and preclinical studies. This guide provides a detailed comparison of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate (BD-AcAc₂), a widely researched ketone monoester, and its effect on plasma ketone concentrations. The data presented is compiled from foundational studies to offer a clear perspective on dosage, resulting ketosis, and metabolic pathways.

Quantitative Data Summary

Oral administration of BD-AcAc₂ leads to a predictable, dose-dependent increase in plasma concentrations of β-hydroxybutyrate (BHB) and acetoacetate (B1235776) (AcAc).[1] The following tables summarize the pharmacokinetic parameters observed in healthy human adults following a single oral dose of BD-AcAc₂.

Table 1: Peak Plasma Ketone Concentrations Following Single Oral Dose of BD-AcAc₂

Dosage (mg/kg body weight)Peak Plasma β-hydroxybutyrate (BHB) Concentration (mM)Peak Plasma Acetoacetate (AcAc) Concentration (mM)Time to Reach Peak Concentration (hours)
140Data not consistently reported across sourcesData not consistently reported across sources1 - 2
357Data not consistently reported across sourcesData not consistently reported across sources1 - 2
7143.301.191 - 2

Data compiled from studies in healthy adult subjects.[2][3]

Table 2: Elimination Half-Life of Ketone Bodies Following BD-AcAc₂ Administration

Ketone BodyElimination Half-Life (hours)
β-hydroxybutyrate (BHB)0.8 - 3.1
Acetoacetate (AcAc)8 - 14

The elimination half-life varies with the dosage administered.[2][3]

Comparison with Other Ketogenic Agents

Exogenous ketone supplements are available in various forms, primarily as ketone salts and ketone esters like BD-AcAc₂.

  • Ketone Esters (e.g., BD-AcAc₂): These are known to induce a rapid and significant elevation in blood ketone levels, reaching concentrations of ~3 to 6 mM.[4] This is a substantial increase compared to other methods.

  • Ketone Salts: These typically result in a more modest increase in blood BHB, with concentrations reaching approximately 0.4 to 1.0 mM.[4] They are often available as racemic mixtures and can be associated with a high mineral load.

  • Medium-Chain Triglycerides (MCTs): Ingestion of MCTs can elevate BHB levels to around 0.3 to 1.0 mM.[4]

BD-AcAc₂ demonstrates a more potent ketogenic effect compared to ketone salts and MCTs at tolerable doses.[4]

Experimental Protocols

The data presented is primarily derived from a foundational human pharmacokinetic study. The generalized methodology is as follows:

1. Study Population: Healthy adult volunteers.

2. Administration of BD-AcAc₂:

  • Dosage: Single oral doses of 140, 357, and 714 mg/kg body weight.[2][3]

  • Vehicle: Administered as a meal replacement drink.[2][3]

  • Conditions: Subjects were typically in a fasted state.

3. Blood Sampling:

  • Arterial or venous blood samples were collected at multiple time points following administration to characterize the full pharmacokinetic profile.

4. Plasma Ketone Analysis:

  • Blood samples were processed to separate plasma.

  • Plasma concentrations of β-hydroxybutyrate and acetoacetate were quantified using established analytical methods, such as enzymatic assays. The intact ester was not detected in plasma, indicating complete and rapid hydrolysis.[2][3]

Visualizations

Metabolic Pathway of BD-AcAc₂

Upon oral ingestion, BD-AcAc₂ is rapidly hydrolyzed in the gut, blood, and liver into its constituent molecules: (R)-3-hydroxybutyrate (BHB) and (R)-1,3-butanediol.[1][5] The liver then metabolizes (R)-1,3-butanediol to produce additional BHB and acetoacetate.[1]

cluster_ingestion Oral Ingestion cluster_hydrolysis Hydrolysis (Gut, Blood, Liver) cluster_liver_metabolism Hepatic Metabolism cluster_circulation Systemic Circulation BD-AcAc2 This compound BHB_direct (R)-3-hydroxybutyrate (BHB) This compound->BHB_direct Butanediol (R)-1,3-butanediol This compound->Butanediol Plasma_Ketones Elevated Plasma BHB & AcAc BHB_direct->Plasma_Ketones BHB_liver BHB Butanediol->BHB_liver AcAc Acetoacetate Butanediol->AcAc BHB_liver->Plasma_Ketones AcAc->Plasma_Ketones

Metabolic fate of orally ingested BD-AcAc₂.
Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a generalized workflow for a clinical study investigating the pharmacokinetics of BD-AcAc₂.

cluster_protocol Experimental Protocol cluster_analysis Sample Analysis cluster_results Data Interpretation Subject_Recruitment Subject Recruitment (Healthy Adults) Dosing Oral Administration of BD-AcAc₂ (Single Dose) Subject_Recruitment->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Ketone_Quantification Quantification of BHB and AcAc Plasma_Separation->Ketone_Quantification PK_Analysis Pharmacokinetic Modeling (Cmax, Tmax, T1/2) Ketone_Quantification->PK_Analysis Correlation Dose-Concentration Correlation PK_Analysis->Correlation

Generalized workflow for a BD-AcAc₂ pharmacokinetic study.

References

Cross-Validation of BD-AcAc2 Effects: A Comparative Guide for Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of the ketone ester, R,S-1,3-butanediol acetoacetate (B1235776) diester (BD-AcAc2), across various animal models of neurodegenerative diseases. While direct experimental data for this compound is most robust in Alzheimer's disease models, this guide also incorporates findings from studies utilizing other ketone esters and ketogenic diets in models of Parkinson's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis (ALS) to offer a broader perspective on the therapeutic potential of inducing ketosis in these conditions.

Executive Summary

This compound has demonstrated promising neuroprotective and disease-modifying effects in preclinical studies, primarily by inducing a state of therapeutic ketosis. This metabolic shift provides an alternative energy source for the brain, potentially circumventing the impaired glucose metabolism observed in many neurodegenerative disorders. Key findings suggest that this compound and related ketogenic interventions can reduce neuropathological hallmarks, improve cognitive and motor function, and modulate key signaling pathways involved in neuroinflammation and cellular metabolism. This guide synthesizes the available data to facilitate a comparative analysis of these effects across different disease models.

Data Presentation: Comparative Efficacy of Ketogenic Interventions

The following tables summarize the key quantitative findings from studies investigating the effects of this compound and other ketogenic interventions in animal models of Alzheimer's, Parkinson's, Huntington's, and ALS.

Table 1: Effects on Neuropathology

Disease ModelAnimal ModelInterventionKey Neuropathological FindingsReference
Alzheimer's Disease 3xTgAD MiceThis compound DietReduced Aβ deposition in hippocampus and amygdala; Reduced hyperphosphorylated tau in hippocampus, amygdala, and cortex.[1][1]
APP/PS1 MiceThis compoundReduced hippocampal amyloid plaque burden.[2]
Parkinson's Disease MitoPark MiceKetone Ester-Enriched DietDid not preserve dopamine (B1211576) neurons or striatal dopamine axons.[3]
Huntington's Disease R6/2 MiceD-β-Hydroxybutyrate (DβHB) InfusionAttenuated striatal histone deacetylation.[4]
ALS SOD1-G93A MiceKetogenic DietIncreased number of motor neurons in the lumbar spinal cord.[5][6][5][6]

Table 2: Effects on Cognitive and Motor Function

Disease ModelAnimal ModelInterventionKey Functional OutcomesReference
Alzheimer's Disease 3xTgAD MiceThis compound DietImproved performance in learning and memory tests; Reduced anxiety-like behavior.[1][1]
APP/PS1 MiceThis compoundEnhanced cognitive performance.[2]
Parkinson's Disease MitoPark MiceKetone Ester-Enriched DietImproved motor function on rotarod and open field tests.[3][3]
Huntington's Disease R6/2 MiceD-β-Hydroxybutyrate (DβHB) InfusionAttenuated motor deficits.[4]
BACHD MiceKetogenic DietImproved motor performance on rotarod and challenging beam tests.[7][7]
ALS SOD1-G93A MiceKetogenic DietDelayed loss of motor performance on rotarod.[5][6][5][6]

Table 3: Effects on Survival and Body Weight

Disease ModelAnimal ModelInterventionKey Survival and Metabolic OutcomesReference
Huntington's Disease R6/2 MiceD-β-Hydroxybutyrate (DβHB) InfusionExtended survival time by ~30.0%.[4]
R6/2 1J MiceKetogenic DietDelayed reduction in body weight.[8][9][8][9]
ALS SOD1-G93A MiceKetogenic DietDid not indicate an increase in lifespan.[2]
SOD1-G93A MiceSD+DP and KD+DP therapiesExtended survival time by 7.5% and 4.2% respectively.[10]

Experimental Protocols

This section details the methodologies for key experiments cited in this guide, providing a framework for reproducibility and further investigation.

Alzheimer's Disease Model: 3xTgAD Mice Study
  • Animal Model: Male 3xTgAD mice, back-crossed onto a C57BL/6 genetic background.[1]

  • Intervention: At 8.5 months of age, mice were randomly assigned to either a diet containing this compound (KET) or an isocaloric carbohydrate-enriched control diet (CHO).[1] The KET diet was based on the AIN-93 diet, with a portion of the corn starch replaced by the ketone ester.[9]

  • Behavioral Testing: A battery of behavioral tests, including the elevated plus maze and open field tests for anxiety, were performed at 12 and 15 months of age.[1]

  • Immunohistochemistry: At the end of the study, brain tissue was collected and analyzed for amyloid-beta (Aβ) deposition and hyperphosphorylated tau pathology in various brain regions, including the hippocampus, amygdala, and cortex.[1]

Parkinson's Disease Model: MitoPark Mice Study
  • Animal Model: MitoPark (MP) mice, which exhibit a gradual development of motor deficits and dopamine loss.[3]

  • Intervention: MP and control mice were fed either a standard diet or a ketone ester-enriched diet (KEED). The study included a preventative paradigm where the diet was initiated before the onset of motor dysfunction.[3]

  • Motor Function Assessment: Motor performance was evaluated using the rotarod and open field tests.[3]

  • Neurochemical and Histological Analysis: Dopamine release was measured using fast-scan cyclic voltammetry. Tissue levels of dopamine and immunofluorescence for dopamine neurons and axons were also assessed.[3]

Huntington's Disease Model: R6/2 Mice Study
  • Animal Model: Male transgenic R6/2 mice, a well-established model of Huntington's disease.[4]

  • Intervention: At six weeks of age, mice were subcutaneously implanted with osmotic minipumps that continuously infused either D-β-hydroxybutyrate (DβHB) or saline vehicle. The pumps were replaced every two weeks.[4]

  • Motor Function and Survival: Locomotor activity was assessed weekly. Survival was monitored daily.[4]

  • Histone Acetylation Analysis: Striatal tissues were analyzed for the extent of histone H4 acetylation.[4]

ALS Model: SOD1-G93A Mice Study
  • Animal Model: Male SOD1-G93A mutant transgenic mice, a widely used model for ALS.[5][6]

  • Intervention: Mice were fed a ketogenic diet (KD) based on formulations for humans.[5][6]

  • Motor Function Assessment: Motor performance was tested on an accelerating rotarod starting at 85 days of age.[5]

  • Histological Analysis: At the study endpoint, the number of motor neurons in the lumbar spinal cord was counted.[5][6]

Mandatory Visualizations

The following diagrams illustrate the proposed signaling pathways and experimental workflows related to the effects of this compound and ketogenic interventions.

BD_AcAc2_Metabolism_and_Action BD_AcAc2 This compound (R,S-1,3-butanediol acetoacetate diester) Intestine Small Intestine BD_AcAc2->Intestine Hydrolysis Hydrolysis Intestine->Hydrolysis Butanediol 1,3-Butanediol Hydrolysis->Butanediol Acetoacetate_ester Acetoacetate Hydrolysis->Acetoacetate_ester Liver Liver Butanediol->Liver Bloodstream Bloodstream Acetoacetate_ester->Bloodstream Metabolism_BD Metabolism Liver->Metabolism_BD BHB_AcAc_liver β-hydroxybutyrate (BHB) & Acetoacetate (AcAc) Metabolism_BD->BHB_AcAc_liver BHB_AcAc_liver->Bloodstream Ketone_bodies Ketone Bodies (BHB & AcAc) Bloodstream->Ketone_bodies Brain Brain Ketone_bodies->Brain MCT Monocarboxylate Transporters (MCTs) Brain->MCT Neuron Neuron MCT->Neuron Mitochondria Mitochondria Neuron->Mitochondria Ketolysis Ketolysis Mitochondria->Ketolysis Acetyl_CoA Acetyl-CoA Ketolysis->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ATP ATP Production (Energy) TCA_Cycle->ATP

Caption: Metabolism of this compound and subsequent energy production in the brain.

Neuroprotective_Mechanisms Ketone_Bodies Ketone Bodies (from this compound) Mitochondrial_Function Improved Mitochondrial Function Ketone_Bodies->Mitochondrial_Function Reduced_Oxidative_Stress Reduced Oxidative Stress Ketone_Bodies->Reduced_Oxidative_Stress Anti_Inflammatory Anti-Inflammatory Effects Ketone_Bodies->Anti_Inflammatory Signaling_Modulation Modulation of Signaling Pathways Ketone_Bodies->Signaling_Modulation Neuroprotection Neuroprotection & Improved Neuronal Function Mitochondrial_Function->Neuroprotection Reduced_Oxidative_Stress->Neuroprotection Anti_Inflammatory->Neuroprotection IFITM3 Modulation of IFITM3 Pathway (Alzheimer's) Signaling_Modulation->IFITM3 HDAC HDAC Inhibition (Huntington's) Signaling_Modulation->HDAC IFITM3->Neuroprotection HDAC->Neuroprotection

Caption: Proposed neuroprotective mechanisms of ketone bodies.

Experimental_Workflow Animal_Model Select Animal Model (e.g., 3xTgAD, MitoPark, R6/2, SOD1-G93A) Intervention Administer Intervention (this compound, Ketone Ester, or Ketogenic Diet) Animal_Model->Intervention Behavioral Behavioral Assessment (Cognitive & Motor Tests) Intervention->Behavioral Biochemical Biochemical & Histological Analysis (Neuropathology, Neurochemistry) Intervention->Biochemical Data_Analysis Data Analysis & Comparison Behavioral->Data_Analysis Biochemical->Data_Analysis Conclusion Draw Conclusions on Efficacy & Mechanism Data_Analysis->Conclusion

Caption: General experimental workflow for cross-validating this compound effects.

Conclusion

The available evidence strongly suggests that inducing ketosis through the administration of this compound or other ketogenic interventions holds significant therapeutic potential for a range of neurodegenerative diseases. In Alzheimer's disease models, this compound has been shown to mitigate key pathologies and improve cognitive function. While direct data for this compound in Parkinson's, Huntington's, and ALS is more limited, studies with other ketone esters and ketogenic diets in relevant animal models demonstrate promising effects on motor function, neuroprotection, and disease progression. The underlying mechanisms appear to be multifactorial, involving the provision of an alternative energy source to the brain, reduction of oxidative stress and neuroinflammation, and modulation of specific signaling pathways. Further research is warranted to directly compare the efficacy of this compound across these different neurodegenerative conditions and to elucidate its precise mechanisms of action. This will be crucial for the translation of these promising preclinical findings into effective therapies for patients.

References

A Comparative Analysis of BD-AcAc2 and Medium-Chain Triglycerides for Ketosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the ketogenic potential of the exogenous ketone ester, R,S-1,3-butanediol acetoacetate (B1235776) diester (BD-AcAc2), and medium-chain triglycerides (MCTs). This analysis is supported by experimental data on their metabolic effects, pharmacokinetics, and underlying signaling pathways.

The induction of therapeutic ketosis, a metabolic state characterized by elevated levels of ketone bodies in the blood, is a promising strategy for various therapeutic applications, including neurological disorders, metabolic diseases, and performance enhancement. Both this compound and MCTs are orally administered compounds designed to elevate blood ketone levels, but they do so through distinct mechanisms and with varying efficiency.

Quantitative Comparison of Ketogenic Effects

The following tables summarize the key performance indicators of this compound and MCTs in inducing ketosis, based on data from various experimental studies. It is important to note that direct head-to-head clinical trials with identical methodologies are limited, and thus, comparisons are drawn from studies with similar objectives and protocols.

ParameterThis compound (Ketone Ester)Medium-Chain Triglycerides (MCTs)Source(s)
Peak Blood BHB Concentration (Cmax) Significantly higher; can reach 3-6 mM with a single dose.Moderate; typically 0.5-1.0 mmol/L with tolerable doses (10-15g). A 42g dose of C8 MCT oil resulted in a maximum BHB response ranging from 0.4 to 2.1 mM.[1][2][3]
Time to Peak Concentration (Tmax) Rapid; typically 30-60 minutes.Slower; can range from 1.5 to 4 hours depending on the dose and type of MCT. One study reported a Tmax of 120 minutes for C8 MCT oil.[4]
Area Under the Curve (AUC) - Ketone Response Generally larger, indicating a more sustained elevation of ketones.Dose-dependent; emulsification can increase the AUC. For example, the 4-hour AUC for 18g of C8 MCTs increased from 0.311 to 1.320 mmol*h/L with emulsification.[5]
Bioavailability High; directly delivers ketone bodies (acetoacetate and β-hydroxybutyrate) after hydrolysis.Variable; depends on the chain length of the fatty acids (C8 is more ketogenic than C10 and C12) and formulation (emulsification improves bioavailability).[5][6]
Metabolic Pathway Hydrolyzed in the gut and liver to release acetoacetate and 1,3-butanediol (B41344), which is then converted to β-hydroxybutyrate.Digested to medium-chain fatty acids (MCFAs), which are rapidly transported to the liver for β-oxidation and subsequent ketogenesis.[7]

Table 1: Comparative Pharmacokinetics of this compound and MCTs. This table highlights the differences in the speed and magnitude of ketosis induction between the two compounds.

FeatureThis compoundMedium-Chain Triglycerides (MCTs)Source(s)
Primary Ketone Bodies Produced Acetoacetate (AcAc) and β-hydroxybutyrate (BHB)Primarily β-hydroxybutyrate (BHB) and acetoacetate (AcAc)[7]
Gastrointestinal Tolerance Can cause gastrointestinal distress at high doses.Can cause gastrointestinal side effects such as diarrhea and cramping, particularly at higher doses.[8]
Impact on Blood Glucose Can lead to a decrease in blood glucose levels.Can help in managing blood sugar levels.
Therapeutic Applications Investigated for neurological disorders, metabolic diseases, and athletic performance.Used for nutritional support, in ketogenic diets for epilepsy, and investigated for cognitive and metabolic benefits.

Table 2: Metabolic and Therapeutic Profile. This table outlines the broader physiological effects and potential uses of this compound and MCTs.

Experimental Protocols

The following are generalized experimental methodologies for assessing the ketogenic effects of this compound and MCTs, based on common practices in clinical trials.

Study Design

A randomized, double-blind, placebo-controlled crossover design is typically employed. This design minimizes bias and allows for within-subject comparisons. A washout period of at least one week is recommended between interventions to ensure that the effects of the previous substance have completely dissipated.

Participant Selection

Healthy adult volunteers are often recruited. Exclusion criteria typically include metabolic disorders (e.g., diabetes), gastrointestinal conditions, and the use of medications that could interfere with metabolism. For specific therapeutic investigations, patients with the target condition (e.g., mild cognitive impairment) would be recruited.

Intervention
  • This compound: Administered orally as a liquid. The dosage can vary depending on the study's objectives.

  • MCTs: Typically administered as an oil or emulsified in a beverage. Dosages can range from 10g to 42g, often with a gradual increase to improve tolerance. The composition of MCTs (e.g., C8, C10) is a critical variable to control and report.[3]

  • Placebo: A non-ketogenic, iso-caloric, and taste-matched control is used to blind both participants and researchers.

Blood Sampling and Analysis

Blood samples are collected at baseline (before ingestion) and at regular intervals (e.g., every 30 minutes for the first 2 hours, then hourly) for up to 8 hours post-ingestion.[2] Plasma or whole blood is analyzed for concentrations of β-hydroxybutyrate (BHB), acetoacetate (AcAc), glucose, and free fatty acids.

Data Analysis

Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated for blood ketone levels. Statistical analyses are performed to compare the effects of the different interventions.

Signaling Pathways and Mechanisms of Action

This compound Metabolism and Ketone Body Signaling

This compound is a ketone diester that, upon ingestion, is hydrolyzed by esterases in the gut and liver. This process releases two molecules of acetoacetate and one molecule of 1,3-butanediol. The 1,3-butanediol is subsequently oxidized in the liver to form β-hydroxybutyrate (BHB).[7] The resulting acetoacetate and BHB are then transported via the bloodstream to extrahepatic tissues, where they can be used as an energy source.

Beyond their role as an alternative fuel, ketone bodies, particularly BHB, act as signaling molecules. BHB can inhibit class I histone deacetylases (HDACs), leading to changes in gene expression.[9] This epigenetic modification can influence pathways related to oxidative stress resistance and metabolism.

BD_AcAc2_Metabolism BD_AcAc2 This compound (Oral Ingestion) Hydrolysis Hydrolysis (Gut & Liver Esterases) BD_AcAc2->Hydrolysis AcAc Acetoacetate Hydrolysis->AcAc BD 1,3-Butanediol Hydrolysis->BD Bloodstream Bloodstream Transport AcAc->Bloodstream Oxidation Oxidation (Liver) BD->Oxidation BHB β-hydroxybutyrate Oxidation->BHB BHB->Bloodstream Tissues Extrahepatic Tissues Bloodstream->Tissues Energy Energy Production (Ketolysis) Tissues->Energy Signaling Cellular Signaling Tissues->Signaling HDAC HDAC Inhibition Signaling->HDAC Gene Altered Gene Expression HDAC->Gene

This compound metabolism and signaling pathway.
Medium-Chain Triglyceride (MCT) Metabolism and Signaling

MCTs are triglycerides containing fatty acids with a chain length of 6-12 carbon atoms.[10] Unlike long-chain triglycerides, MCTs are rapidly digested and the resulting medium-chain fatty acids (MCFAs) are absorbed directly into the portal vein and transported to the liver. In the liver, MCFAs undergo rapid β-oxidation to produce acetyl-CoA, which is then used for ketogenesis.[7]

MCFAs can also act as signaling molecules by activating specific G-protein coupled receptors (GPCRs), such as GPR84, which is activated by medium-chain fatty acids like capric acid (C10) and lauric acid (C12).[11] Activation of these receptors can modulate inflammatory responses and other cellular processes.

MCT_Metabolism MCT MCTs (Oral Ingestion) Digestion Digestion (Lipases) MCT->Digestion MCFA Medium-Chain Fatty Acids (MCFAs) Digestion->MCFA Portal_Vein Portal Vein Transport MCFA->Portal_Vein Signaling Cellular Signaling MCFA->Signaling Liver Liver Portal_Vein->Liver Beta_Oxidation β-oxidation Liver->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Ketogenesis Ketogenesis Acetyl_CoA->Ketogenesis Ketone_Bodies Ketone Bodies (BHB, AcAc) Ketogenesis->Ketone_Bodies Bloodstream Bloodstream Transport Ketone_Bodies->Bloodstream Tissues Extrahepatic Tissues Bloodstream->Tissues Energy Energy Production Tissues->Energy GPR84 GPR84 Activation Signaling->GPR84 Inflammation Modulation of Inflammation GPR84->Inflammation

MCT metabolism and signaling pathway.

Conclusion

Both this compound and MCTs are effective agents for inducing ketosis. This compound, as a direct ketone precursor, offers a more rapid and potent method for elevating blood ketone levels to therapeutic ranges. MCTs, while inducing a more moderate level of ketosis, also provide the potential for direct signaling effects through their constituent medium-chain fatty acids. The choice between these two compounds will depend on the specific research or therapeutic goal, considering factors such as the desired level and speed of ketosis induction, as well as potential gastrointestinal tolerance. Further direct comparative studies are warranted to fully elucidate the relative efficacy and safety of these two ketogenic agents in various clinical applications.

References

A Head-to-Head Comparison: BD-AcAc2 and the Modified Atkins Diet in the Management of Seizures

Author: BenchChem Technical Support Team. Date: December 2025

While direct comparative clinical trials are currently unavailable, this guide provides an objective analysis of the exogenous ketone ester BD-AcAc2 and the modified Atkins diet (MAD) for seizure management, based on existing preclinical and clinical data. This comparison is intended for researchers, scientists, and drug development professionals to evaluate the performance and underlying mechanisms of these two distinct approaches to inducing therapeutic ketosis.

The landscape of seizure management is evolving, with a growing interest in metabolic therapies that harness the neuroprotective effects of ketone bodies. Both this compound, a synthetic ketone precursor, and the modified Atkins diet, a less restrictive form of the ketogenic diet, aim to elevate circulating ketone levels to reduce seizure frequency. This guide synthesizes the available evidence to compare their efficacy, mechanisms of action, and experimental protocols.

At a Glance: this compound vs. Modified Atkins Diet

FeatureThis compound ( preclinical data)Modified Atkins Diet (clinical data)
Primary Intervention Oral administration of R,S-1,3-butanediol acetoacetate (B1235776) diesterDietary modification with high fat, adequate protein, and low carbohydrate intake
Mechanism of Action Rapid and sustained elevation of blood ketone bodies (β-hydroxybutyrate and acetoacetate)Induction of endogenous ketogenesis through dietary macronutrient manipulation
Reported Efficacy Increased seizure threshold in animal models of induced seizuresSignificant reduction in seizure frequency in patients with drug-resistant epilepsy
Administration Oral liquidAdherence to a structured dietary plan
Key Advantage Precise and rapid induction of ketosisEstablished clinical efficacy and patient experience
Current Research Status Preclinical (animal models)Clinical trials in humans

Quantitative Efficacy in Seizure Reduction

The available data on the efficacy of this compound is derived from preclinical animal models, while the effectiveness of the modified Atkins diet has been evaluated in human clinical trials.

This compound: Preclinical Efficacy Data

In a pentylenetetrazole (PTZ)-induced seizure model in Wistar rats, a single oral administration of this compound demonstrated a significant increase in the seizure threshold.

Study ParameterControl Group (Water)This compound Treated Group
PTZ Dose to Induce Seizure (mg/kg b.w.) 138207
Increase in Seizure Threshold -~50%
Blood β-hydroxybutyrate (βHB) Levels (mM) Undetectable2.7 ± 0.3

Data from Viggiano et al. (2015)[1][2]

Modified Atkins Diet: Clinical Efficacy Data

Multiple clinical trials have demonstrated the efficacy of the modified Atkins diet in reducing seizure frequency in both children and adults with drug-resistant epilepsy.

Randomized Controlled Trial in Children with Drug-Resistant Epilepsy

Outcome at 3 MonthsModified Atkins Diet GroupControl Group
>50% Seizure Reduction 26.9% of patients-
Seizure Freedom Not Reported-

Data from a study on intractable pediatric epilepsy[3]

Randomized Controlled Trial in Adolescents and Adults with Drug-Resistant Epilepsy

Outcome at 6 MonthsModified Atkins Diet GroupControl Group (Standard Drug Therapy Alone)
>50% Seizure Reduction 26.2% of patients2.5% of patients
Seizure Freedom 5% of patients0% of patients

Data from Manral et al. (2023)[4][5][6]

Systematic Review and Meta-Analysis in Adults with Drug-Resistant Epilepsy

OutcomeModified Atkins Diet GroupControl GroupOdds Ratio (OR)
>50% Seizure Reduction 32.5% of participants3% of participants12.62
Seizure Freedom 4 participants (out of total in MAD groups)0 participants16.20

Data from Raj et al. (2023)[7]

Experimental Protocols

This compound: Preclinical Seizure Model Protocol

The anticonvulsant properties of this compound have been evaluated in a well-established animal model of induced seizures.

Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats [1][2]

  • Animal Model: Adult male Wistar rats.

  • Intervention Administration: A single intragastric administration of this compound (dosage not specified in the provided abstract) or water (control) is given two hours prior to seizure induction.

  • Seizure Induction: A continuous intravenous infusion of pentylenetetrazole (PTZ), a GABA-A receptor antagonist, is administered at a constant rate (e.g., 10 mg/min).

  • Outcome Measurement: The primary outcome is the "PTZ threshold," defined as the dose of PTZ (in mg/kg of body weight) required to induce the first seizure-like spike on continuous electroencephalogram (cEEG) monitoring. A higher PTZ threshold indicates a greater resistance to seizures.

  • Biochemical Analysis: Blood samples are collected to measure levels of β-hydroxybutyrate (βHB) to confirm the induction of ketosis.

Modified Atkins Diet: Clinical Trial Protocol

Clinical trials evaluating the modified Atkins diet for epilepsy follow a structured protocol to ensure patient safety and data accuracy.

Randomized Controlled Trial in Children with Intractable Epilepsy [8]

  • Patient Population: Children with drug-resistant epilepsy, characterized by frequent seizures despite treatment with multiple anti-epileptic drugs.

  • Baseline Period: A 4-week baseline period is established where patients and their families maintain a detailed daily seizure log. Anti-epileptic medications remain unchanged.

  • Dietary Intervention:

    • Intervention Group: Patients initiate the modified Atkins diet. Carbohydrate intake is restricted to 10 grams per day. Families receive detailed instructions and food exchange lists.

    • Control Group: Patients continue their normal diet.

  • Monitoring: Patients are reviewed in an outpatient setting at 1, 2, and 3 months. Urinary ketones are checked at each visit to monitor dietary adherence and the state of ketosis.

  • Primary Outcome: The primary efficacy endpoint is the percentage of patients in the intervention group who achieve a greater than 50% reduction in seizure frequency compared to the baseline period.

  • Medication Management: Anti-epileptic medications are kept constant throughout the 3-month trial period unless a change is medically necessary.

Signaling Pathways and Mechanisms of Action

Both this compound and the modified Atkins diet exert their anticonvulsant effects by inducing a state of ketosis. The elevated levels of ketone bodies, primarily β-hydroxybutyrate (βHB) and acetoacetate (AcAc), are believed to influence neuronal excitability through multiple signaling pathways.

Proposed Anticonvulsant Mechanisms of Ketone Bodies

The precise mechanisms by which ketone bodies reduce seizures are still under investigation, but several key pathways have been proposed.

Ketone_Body_Anticonvulsant_Mechanisms cluster_0 Ketone Bodies (βHB, AcAc) cluster_1 Neuronal Effects KB β-hydroxybutyrate (βHB) Acetoacetate (AcAc) Mito Enhanced Mitochondrial Biogenesis & Function KB->Mito GABA Increased GABAergic Neurotransmission KB->GABA Glutamate Reduced Glutamatergic Neurotransmission KB->Glutamate Inflammation Decreased Neuroinflammation KB->Inflammation OxidativeStress Reduced Oxidative Stress KB->OxidativeStress ATP Increased ATP Production Mito->ATP KATP Activation of ATP-sensitive Potassium (KATP) Channels ATP->KATP Hyperpolarization Neuronal Hyperpolarization KATP->Hyperpolarization SeizureReduction Reduced Neuronal Excitability & Seizure Susceptibility Hyperpolarization->SeizureReduction GABA->SeizureReduction Glutamate->SeizureReduction Inflammation->SeizureReduction OxidativeStress->SeizureReduction Experimental_Workflow cluster_Intervention Intervention BD_AcAc2 Oral Administration of This compound Ketosis Induction of Systemic Ketosis (Elevated Blood Ketones) BD_AcAc2->Ketosis MAD Implementation of Modified Atkins Diet MAD->Ketosis Mechanism Modulation of Neuronal Signaling Pathways Ketosis->Mechanism Outcome Reduction in Seizure Frequency and/or Increased Seizure Threshold Mechanism->Outcome

References

A Comparative Guide to the Neuroprotective Effects of BD-AcAc2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective agent BD-AcAc2 (R,S-1,3-butanediol acetoacetate (B1235776) diester) with other neuroprotective strategies, supported by experimental data. This compound is a ketone ester that induces a state of ketosis, providing an alternative energy source for the brain and activating cellular defense mechanisms. This guide will delve into its mechanism of action, present quantitative data from key studies, and compare its profile to the clinically utilized neuroprotective agent, Magnesium Sulfate (MgSO4).

Mechanism of Action: this compound and Ketone Bodies

This compound exerts its neuroprotective effects primarily through its metabolic breakdown into ketone bodies: beta-hydroxybutyrate (βHB) and acetoacetate (AcAc). These ketone bodies cross the blood-brain barrier and initiate a cascade of neuroprotective events. The primary mechanisms include:

  • Alternative Energy Source: In conditions of metabolic stress or neuronal injury where glucose utilization is impaired, ketone bodies serve as a crucial alternative fuel for neurons, thereby maintaining cellular energy homeostasis.

  • Reduction of Oxidative Stress: Ketone bodies have been shown to decrease the production of reactive oxygen species (ROS) and enhance endogenous antioxidant defense systems. This is partly achieved through the activation of the Nrf2/HO-1 signaling pathway.

  • Anti-Inflammatory Effects: Ketone bodies can suppress neuroinflammation by inhibiting the NF-κB signaling pathway, a key regulator of pro-inflammatory cytokine production.

  • Mitochondrial Function Enhancement: By improving the efficiency of the mitochondrial respiratory chain, ketone bodies can enhance ATP production and reduce mitochondrial-derived oxidative stress.

  • Modulation of Neuronal Excitability: Ketone bodies can increase the levels of the inhibitory neurotransmitter GABA and reduce glutamate-mediated excitotoxicity, contributing to their anticonvulsant properties.

Signaling Pathways in Ketone Body-Mediated Neuroprotection

The neuroprotective effects of ketone bodies, the active metabolites of this compound, are mediated by a complex interplay of signaling pathways. The diagram below illustrates the key pathways involved in reducing oxidative stress and inflammation.

BD_AcAc2 This compound Ketone_Bodies Ketone Bodies (βHB, AcAc) BD_AcAc2->Ketone_Bodies Nrf2 Nrf2 Ketone_Bodies->Nrf2 activates NFkB NF-κB Ketone_Bodies->NFkB inhibits ARE ARE Nrf2->ARE translocates to HO1 HO-1 ARE->HO1 activates transcription of Antioxidant_Response Antioxidant Response (Reduced Oxidative Stress) HO1->Antioxidant_Response Inflammation Pro-inflammatory Cytokines NFkB->Inflammation promotes transcription of Neuroinflammation Reduced Neuroinflammation NFkB->Neuroinflammation inhibition leads to Inflammation->Neuroinflammation Acclimatization Animal Acclimatization (e.g., 7 days) Grouping Randomization into Treatment Groups Acclimatization->Grouping Treatment Oral Gavage: Vehicle or this compound (2.5, 5.0, 10.0 g/kg) Grouping->Treatment Exposure Hyperbaric Oxygen Exposure (e.g., 6 ATA, 100% O2) Treatment->Exposure 20 min post-treatment Observation Record Seizure Latency Exposure->Observation Analysis Tissue Collection & Biochemical Analysis (e.g., MDA assay) Exposure->Analysis Post-exposure

A Comparative Analysis of the Metabolic Effects of BD-AcAc2: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic effects of R,S-1,3-butanediol acetoacetate (B1235776) diester (BD-AcAc2) against other exogenous ketone supplements. This analysis is supported by experimental data to facilitate informed decisions in metabolic research and therapeutic development.

Exogenous ketone supplements are emerging as potent modulators of metabolism, with potential therapeutic applications in a range of conditions from obesity and metabolic syndrome to neurological diseases.[1][2] Among these, this compound, a ketone diester, has garnered significant interest for its ability to induce a state of ketosis.[3] This guide delves into the metabolic impact of this compound, drawing comparisons with other widely studied ketone supplements, namely ketone monoesters (KME) and ketone salts (KS).

Comparative Metabolic Effects: this compound vs. Alternatives

The primary function of exogenous ketones is to elevate circulating ketone bodies, primarily beta-hydroxybutyrate (βHB) and acetoacetate (AcAc), thereby providing an alternative energy source to glucose.[4] However, the metabolic responses can vary significantly depending on the type of ketone supplement used.

Dietary consumption of this compound has been shown to increase circulating concentrations of both βHB and AcAc in rodents.[3] Studies have demonstrated that this compound can lead to a dose-dependent decrease in food intake, body weight, and adiposity in mice.[3] Notably, at certain concentrations, reductions in body weight and fat mass were observed independent of changes in energy intake or expenditure, suggesting a direct impact on metabolic efficiency.[3]

In comparison, ketone monoesters (KME), such as (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, are recognized for their ability to induce a more rapid and pronounced elevation in blood βHB levels.[5] Ketone salts, which are βHB bound to mineral salts, also elevate blood ketones but generally to a lesser extent than KMEs.[5]

Here is a summary of the key metabolic effects observed in preclinical studies:

ParameterThis compoundKetone Monoester (KME)Ketone Salts (KS)Control (Vehicle)
Blood βHB Levels Moderately Increased[6]Significantly Increased[5]Increased[5]No significant change
Blood AcAc Levels Significantly Increased[7]Moderately IncreasedVariableNo significant change
Blood Glucose Levels Decreased[8]Decreased[9]Minor Decrease or No ChangeNo significant change
Body Weight Decreased[3]DecreasedVariable reportsNo significant change
Adiposity (Fat Mass) Decreased[3]DecreasedVariable reportsNo significant change
Food Intake Decreased (at higher doses)[3]DecreasedVariable reportsNo significant change

Experimental Protocols

To ensure the reproducibility and validity of findings, detailed experimental protocols are crucial. Below are representative methodologies for key experiments cited in the analysis of this compound and other ketone esters.

Animal Studies: Oral Gavage and Monitoring

Objective: To assess the in vivo metabolic effects of this compound and other ketone supplements in a murine model.

Protocol:

  • Animal Model: Male C57BL/6J mice, 8-10 weeks old, are individually housed in a temperature and light-controlled environment with ad libitum access to a standard chow diet and water.

  • Acclimatization: Animals are acclimated to the facility for at least one week prior to the experiment and handled daily to minimize stress.

  • Grouping: Mice are randomly assigned to experimental groups (n=8-10 per group):

    • Control (Vehicle - e.g., water or peanut oil)

    • This compound (e.g., 2.5 g/kg body weight)

    • Ketone Monoester (e.g., 2.5 g/kg body weight)

    • Ketone Salt (e.g., 2.5 g/kg body weight)

  • Administration: Following a 4-6 hour fast, a single dose of the assigned compound is administered via oral gavage. The volume is typically kept consistent across groups (e.g., 10 µL/g body weight).

  • Blood Sampling: Blood samples are collected from the tail vein at baseline (t=0) and at specified time points post-gavage (e.g., 30, 60, 120, and 240 minutes).

  • Metabolite Analysis: Blood glucose is measured immediately using a handheld glucometer. Blood for ketone analysis (βHB and AcAc) is collected in EDTA-coated tubes, centrifuged to separate plasma, and stored at -80°C until analysis using commercially available assay kits.

  • Food Intake and Body Weight: For longer-term studies, food intake and body weight are measured daily. Body composition (fat and lean mass) can be assessed at the beginning and end of the study using techniques like DEXA or MRI.

Glucose Tolerance Test (GTT)

Objective: To evaluate the effect of ketone supplementation on glucose metabolism.

Protocol:

  • Preparation: Following an overnight fast (approximately 12-16 hours), baseline blood glucose is measured.

  • Ketone Administration: A single dose of the respective ketone supplement or vehicle is administered via oral gavage.

  • Glucose Challenge: After a set time following ketone administration (e.g., 30 minutes), a bolus of glucose (e.g., 2 g/kg body weight) is administered via intraperitoneal (IP) injection.[10]

  • Blood Glucose Monitoring: Blood glucose levels are measured from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose injection.[10]

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose clearance.

Signaling Pathways and Mechanisms of Action

The metabolic effects of this compound and other ketone bodies are not solely due to their role as an alternative fuel source. They also act as signaling molecules, influencing various cellular processes.

Ketone_Body_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Ketone Bodies Ketone Bodies HDACs HDACs Ketone Bodies->HDACs Inhibition GPCRs (HCAR2) GPCRs (HCAR2) Ketone Bodies->GPCRs (HCAR2) Activation NLRP3 Inflammasome NLRP3 Inflammasome Ketone Bodies->NLRP3 Inflammasome Inhibition Gene Expression Gene Expression HDACs->Gene Expression Modulation Inflammation Inflammation GPCRs (HCAR2)->Inflammation Reduction NLRP3 Inflammasome->Inflammation Reduction Metabolic Regulation Metabolic Regulation Gene Expression->Metabolic Regulation Influence

Caption: Signaling pathways modulated by ketone bodies.

Ketone bodies, including those derived from this compound, can inhibit histone deacetylases (HDACs), leading to changes in gene expression that may underlie some of their therapeutic effects.[2] They also activate G protein-coupled receptors such as HCAR2 (hydroxycarboxylic acid receptor 2), which can mediate anti-inflammatory responses.[1] Furthermore, there is evidence to suggest that this compound can modulate the NLRP3 inflammasome, a key component of the innate immune system involved in inflammation.[11]

Experimental Workflow

A typical experimental workflow for comparing the metabolic effects of different ketone esters is outlined below.

Experimental_Workflow cluster_preparation Preparation cluster_intervention Intervention cluster_data_collection Data Collection cluster_analysis Data Analysis & Interpretation Animal Acclimatization Animal Acclimatization Randomization into Groups Randomization into Groups Animal Acclimatization->Randomization into Groups Fasting Fasting Randomization into Groups->Fasting Oral Gavage (Ketone Esters/Vehicle) Oral Gavage (Ketone Esters/Vehicle) Fasting->Oral Gavage (Ketone Esters/Vehicle) Blood Sampling (Time course) Blood Sampling (Time course) Oral Gavage (Ketone Esters/Vehicle)->Blood Sampling (Time course) Physiological Measurements (Body Weight, Food Intake) Physiological Measurements (Body Weight, Food Intake) Oral Gavage (Ketone Esters/Vehicle)->Physiological Measurements (Body Weight, Food Intake) Metabolite Analysis (Glucose, Ketones) Metabolite Analysis (Glucose, Ketones) Blood Sampling (Time course)->Metabolite Analysis (Glucose, Ketones) Statistical Analysis Statistical Analysis Metabolite Analysis (Glucose, Ketones)->Statistical Analysis Physiological Measurements (Body Weight, Food Intake)->Statistical Analysis Comparison of Metabolic Profiles Comparison of Metabolic Profiles Statistical Analysis->Comparison of Metabolic Profiles Conclusion Conclusion Comparison of Metabolic Profiles->Conclusion

Caption: A generalized experimental workflow for comparative analysis.

Conclusion

This compound is a potent exogenous ketone supplement that effectively induces ketosis and elicits a range of metabolic effects, including reductions in body weight and adiposity. Its metabolic profile, particularly its significant impact on both βHB and AcAc levels, distinguishes it from other ketone supplements like KMEs and ketone salts. The ability of ketone bodies to act as signaling molecules opens up further avenues for research into their therapeutic potential. For researchers and drug development professionals, understanding the distinct metabolic consequences of different ketone esters is paramount for designing targeted and effective interventions for metabolic and other diseases. Further head-to-head comparative studies are warranted to fully elucidate the nuanced differences in the metabolic and signaling effects of these compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of BD-AcAc2: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous laboratory practice extends beyond experimentation to the safe and responsible management of chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of BD-AcAc2 (1,3-Butanediol diacetoacetate), ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. Based on information for structurally similar compounds, personal protective equipment (PPE) is paramount. Always wear nitrile gloves, safety goggles with side-shields, and a laboratory coat.[1] Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential vapors.[1]

In the event of a spill, immediately alert personnel in the vicinity. For small liquid quantities (less than 50 mL), absorb the spill onto a non-reactive absorbent material like vermiculite (B1170534) or sand. For larger spills, contain the spill and then absorb it.[2] The contaminated absorbent material should then be collected in a suitable, labeled container for hazardous waste disposal.[1]

Quantitative Data and Chemical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for 1,3-Butanediol diacetate, a structurally analogous compound, to inform disposal decisions.

PropertyValue
Molecular FormulaC12H18O6 (for this compound)
Boiling Point222 °C (for 1,3-Butanediol diacetate)[1]
Melting Point-78 °C (for 1,3-Butanediol diacetate)[1]
SolubilitySoluble in water

Note: Data for 1,3-Butanediol diacetate is used as a proxy due to the lack of a specific safety data sheet for this compound. The acetoacetate (B1235776) functional group in this compound may influence some properties.

Step-by-Step Disposal Protocol

The proper disposal of this compound depends on the quantity and the local regulations governing laboratory waste. The following protocol provides a general guideline.

Step 1: Waste Identification and Segregation

  • Categorize the this compound waste as a non-halogenated organic waste.

  • Do not mix it with halogenated solvents or other incompatible waste streams.

Step 2: Small Quantities (Less than 100 mL)

  • Absorption: For small amounts of liquid this compound, absorb the material onto a non-reactive absorbent material such as vermiculite, sand, or commercial absorbent pads.

  • Containment: Place the absorbent material into a designated, properly labeled, and sealed container for solid chemical waste. The label should clearly state "Non-halogenated Organic Waste" and include the chemical name "this compound".

  • Disposal: Transfer the sealed container to your institution's hazardous waste collection area for incineration by a licensed waste disposal contractor.

Step 3: Large Quantities (Greater than 100 mL)

  • Collection: Collect the liquid this compound waste in a dedicated, leak-proof, and clearly labeled container. The container should be made of a material compatible with organic esters.

  • Labeling: The label must include the words "Hazardous Waste," the full chemical name "1,3-Butanediol diacetoacetate (this compound)," and the primary hazards (e.g., "Combustible Liquid," if applicable).

  • Storage: Store the waste container in a designated satellite accumulation area, away from sources of ignition and incompatible materials. Ensure the container is kept closed except when adding waste.

  • Pickup: Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Step 4: Disposal of Empty Containers

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).

  • The first rinsate must be collected and disposed of as hazardous chemical waste.[3] Subsequent rinsates may, depending on local regulations, be disposed of down the drain with copious amounts of water if the solvent is permissible for sewer disposal.

  • After thorough rinsing and air-drying, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.

Experimental Protocols Cited

The disposal procedures outlined are based on standard laboratory safety protocols and information derived from safety data sheets for analogous chemical compounds. Specific experimental protocols for the synthesis or use of this compound should be consulted for any additional waste products or potential contaminants that may affect the disposal stream.

Visualizing the Disposal Workflow

To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.

start Start: this compound Waste Generated assess_quantity Assess Quantity start->assess_quantity small_quantity < 100 mL assess_quantity->small_quantity large_quantity > 100 mL assess_quantity->large_quantity absorb Absorb onto Inert Material small_quantity->absorb Yes collect_liquid Collect in Labeled Waste Container large_quantity->collect_liquid Yes package_solid Package in Labeled Solid Waste Container absorb->package_solid store Store in Satellite Accumulation Area collect_liquid->store dispose Dispose via EHS/ Licensed Contractor package_solid->dispose store->dispose

References

Personal protective equipment for handling BD-AcAc2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of BD-AcAc2 ((R)-3-Hydroxybutyl (R)-3-hydroxybutyrate), a ketone ester utilized in scientific research. The following procedures are based on established laboratory safety protocols and data from structurally similar compounds, providing a robust framework for safe operation in the absence of a specific Safety Data Sheet (SDS) for this compound.

Hazard Assessment and Personal Protective Equipment (PPE)

While toxicity studies on this compound suggest low acute toxicity, it is imperative to handle it with care as a research chemical. Based on the safety profiles of similar ketone esters and butanediol (B1596017) derivatives, the primary hazards are potential eye, skin, and respiratory tract irritation.

Recommended Personal Protective Equipment

A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Powder) Safety glasses with side shields or chemical splash gogglesButyl rubber or nitrile gloves (double-gloving recommended)Laboratory coatN95 or higher-rated respirator (if not in a chemical fume hood)
Solution Preparation and Handling Chemical splash gogglesButyl rubber or nitrile glovesChemical-resistant laboratory coatNot generally required if handled in a certified chemical fume hood
Large-Scale Operations (>100g) Chemical splash goggles and face shieldButyl rubber glovesChemical-resistant apron over a laboratory coatUse in a certified chemical fume hood is mandatory
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty butyl rubber glovesChemical-resistant suit or apronAir-purifying respirator with organic vapor cartridges
Glove Selection and Chemical Resistance

As this compound is a ketone ester, selecting the appropriate glove material is critical. Butyl rubber gloves are highly recommended due to their excellent resistance to ketones and esters.[1][2][3] Nitrile gloves may offer adequate protection for short-duration tasks with small quantities, but their resistance to ketones can be limited.[4] Always inspect gloves for any signs of degradation or perforation before and during use.

Glove Material Resistance to Ketones/Esters Recommendation for this compound Handling
Butyl Rubber ExcellentHighly Recommended for all applications
Nitrile Fair to Good (variable)Suitable for short-term handling of small quantities; check manufacturer's chemical resistance data
Latex PoorNot Recommended
Neoprene FairAcceptable alternative if butyl rubber is unavailable, but with reduced protection time

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan ensures consistent safety and minimizes the risk of exposure or accidents.

Experimental Workflow for Safe Handling

Experimental Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_area Designate and prepare a clean work area, preferably within a chemical fume hood. gather_materials Gather all necessary materials, including this compound, solvents, and PPE. prep_area->gather_materials don_ppe Don appropriate PPE as per the task-specific table. gather_materials->don_ppe weigh Weigh the required amount of this compound in a tared, sealed container. don_ppe->weigh dissolve Dissolve this compound in the appropriate solvent, using sonication if necessary, within the fume hood. weigh->dissolve conduct_experiment Perform the experimental procedure, avoiding splashes and aerosol generation. dissolve->conduct_experiment decontaminate Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol). conduct_experiment->decontaminate dispose_waste Dispose of all waste (solid and liquid) in properly labeled hazardous waste containers. decontaminate->dispose_waste doff_ppe Doff PPE in the correct order to prevent cross-contamination. dispose_waste->doff_ppe wash_hands Wash hands thoroughly with soap and water. doff_ppe->wash_hands

Caption: Step-by-step workflow for the safe handling of this compound.

Disposal Plan: Waste Management

Proper disposal of chemical waste is crucial to protect personnel and the environment.

Waste Segregation and Disposal Protocol

All materials contaminated with this compound must be treated as hazardous waste.

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, labeled, and sealed hazardous waste container. The container should be compatible with ketone esters.

  • Solid Waste: Dispose of all contaminated solid materials, including gloves, weigh boats, and pipette tips, in a designated solid hazardous waste container.

  • Empty Containers: The original this compound container should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, provided the label is defaced.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.

Emergency Procedures: Spill and Exposure Response

Immediate and appropriate action is critical in the event of a spill or personal exposure.

Spill Response Workflow

This compound Spill Response Workflow spill Spill Occurs evacuate Evacuate the immediate area and alert nearby personnel. spill->evacuate assess Assess the spill size and potential hazards. Do not proceed if unsure. evacuate->assess ppe Don appropriate spill response PPE, including respirator if necessary. assess->ppe contain Contain the spill using absorbent pads or granules. ppe->contain neutralize For small spills, absorb the material with an inert absorbent. contain->neutralize cleanup Carefully collect the absorbed material into a labeled hazardous waste container. neutralize->cleanup decontaminate Decontaminate the spill area with a suitable solvent and then soap and water. cleanup->decontaminate dispose Dispose of all cleanup materials as hazardous waste. decontaminate->dispose report Report the incident to the laboratory supervisor and EHS. dispose->report

Caption: Logical steps for responding to a this compound spill.

Personal Exposure Protocols
Exposure Route Immediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By adhering to these safety and logistical guidelines, researchers can handle this compound with confidence, ensuring a safe and productive laboratory environment. Always consult your institution's specific safety protocols and Environmental Health and Safety (EHS) department for additional guidance.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。